Sobetirome
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZTOHXCZPOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891557 | |
| Record name | Sobetirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211110-63-3 | |
| Record name | Sobetirome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211110-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sobetirome [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211110633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sobetirome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07425 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sobetirome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOBETIROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ31741E9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sobetirome's Mechanism of Action in Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobetirome (formerly GC-1 and QRX-431) is a synthetic, liver-targeted, and thyroid hormone receptor beta (TRβ)-selective agonist that has demonstrated significant potential in the management of dyslipidemia. By mimicking the effects of thyroid hormone in a tissue-selective manner, this compound offers a promising therapeutic strategy to lower atherogenic lipids without the deleterious side effects associated with generalized thyroid hormone activation. This technical guide provides a comprehensive overview of this compound's core mechanism of action in lipid metabolism, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.
Introduction: The Rationale for a TRβ-Selective Thyromimetic
Thyroid hormones are potent regulators of lipid metabolism. However, their therapeutic use is limited by adverse effects on the heart, bone, and muscle, which are primarily mediated by the thyroid hormone receptor alpha (TRα). This compound was developed to overcome this limitation by selectively targeting TRβ, the predominant thyroid hormone receptor isoform in the liver.[1][2] This liver-selective action allows for the targeted modulation of hepatic pathways involved in cholesterol and triglyceride homeostasis.[1][3]
Core Mechanism of Action
This compound exerts its lipid-lowering effects through a multi-pronged mechanism centered on its selective activation of TRβ in the liver.[3] This activation leads to the modulation of several key genes and pathways involved in lipid synthesis, transport, and catabolism.
Selective Binding to Thyroid Hormone Receptor Beta (TRβ)
This compound exhibits a high binding affinity for the human TRβ1 isoform with a reported Kd value of 67 pM, while its affinity for TRα1 is significantly lower at 440 pM. This preferential binding to TRβ is a cornerstone of its liver-selective action and favorable safety profile. The EC50 for TRβ-1 activation has been reported as 0.16 μM.
Regulation of Key Hepatic Genes in Lipid Metabolism
Upon binding to TRβ in hepatocytes, this compound modulates the transcription of several critical genes that govern lipid homeostasis:
-
Increased LDL Receptor (LDLR) Expression: this compound upregulates the expression of the LDL receptor gene, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the circulation. This is a primary mechanism for its potent LDL-lowering effect.
-
Stimulation of Cholesterol 7α-hydroxylase (CYP7A1): this compound induces the expression of CYP7A1, the rate-limiting enzyme in the conversion of cholesterol to bile acids. This enhances the excretion of cholesterol from the body.
-
Inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): this compound suppresses the expression of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides. This action contributes to the reduction of serum triglyceride levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound's effects.
Quantitative Data Summary
The following tables summarize the quantitative lipid-lowering effects of this compound observed in key preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Treatment Details | LDL Cholesterol Reduction | Triglyceride Reduction | Other Effects | Reference(s) |
| Cholesterol-fed rats | 7 days of treatment | ED50 = 190 nmol/kg/day | - | - | |
| Cynomolgus monkeys | 7 days of treatment | Significant reduction | - | Significant reduction in Lp(a) and body weight | |
| Euthyroid mice | 48 nmol/kg | - | 75% | 25% reduction in total cholesterol | |
| ApoE-deficient mice | Not specified | Reduction in atherosclerosis | - | - | |
| Homozygous FH mice | Not specified | Significant reduction | - | Cholesterol-lowering action does not absolutely require LDL receptor |
Table 2: Clinical Efficacy of this compound in Phase I Trials
| Study Population | Treatment Details | LDL Cholesterol Reduction | Reference(s) |
| Healthy volunteers (Single dose) | Up to 450 µg | Up to 22% | |
| Healthy volunteers (Multiple doses) | Up to 100 µ g/day for 2 weeks | Up to 41% |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound.
In Vitro TRβ Reporter Gene Assay
This assay quantifies the ability of this compound to activate the TRβ receptor.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency.
-
Reporter System: A luciferase reporter gene is placed under the control of a promoter containing a thyroid hormone response element (TRE). A constitutively expressed TRβ is also introduced.
-
Protocol Overview:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transfected with the TRβ expression vector and the TRE-luciferase reporter vector using a suitable transfection reagent.
-
This compound Treatment: After transfection, cells are treated with varying concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24 hours).
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates TRβ activation.
-
Data Analysis: Dose-response curves are generated to determine the EC50 of this compound for TRβ activation.
-
In Vivo Reverse Cholesterol Transport (RCT) Assay
This assay measures the rate of cholesterol efflux from peripheral tissues to the liver for excretion.
-
Animal Model: C57BL/6 or ApoE knockout mice are commonly used.
-
Methodology:
-
Macrophage Labeling: Mouse peritoneal macrophages are harvested and labeled in vitro with [³H]-cholesterol.
-
Injection: The [³H]-cholesterol-labeled macrophages are injected intraperitoneally into recipient mice.
-
This compound Treatment: Mice are treated with this compound or a vehicle control.
-
Sample Collection: Over a period of 48-72 hours, plasma and feces are collected at various time points. At the end of the study, the liver is harvested.
-
Radioactivity Measurement: The amount of [³H]-cholesterol is quantified in plasma, liver, and feces using liquid scintillation counting.
-
Data Analysis: An increase in [³H]-cholesterol in the feces of this compound-treated mice compared to controls indicates an enhanced rate of reverse cholesterol transport.
-
Gene Expression Analysis in Liver Tissue
Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of key genes involved in lipid metabolism.
-
Sample Preparation: Livers from treated and control animals are harvested, and total RNA is extracted using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: Total RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with specific primers for target genes (e.g., LDLR, CYP7A1, SREBP-1c) and a reference gene (e.g., GAPDH, β-actin).
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Plasma and Liver Lipid Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed profiling of lipids.
-
Sample Preparation: Lipids are extracted from plasma and homogenized liver tissue using a solvent extraction method (e.g., Folch or Bligh-Dyer method).
-
LC-MS Analysis: The extracted lipids are separated by liquid chromatography and detected by mass spectrometry. This allows for the identification and quantification of various lipid species, including total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Data Analysis: The abundance of different lipid species is compared between this compound-treated and control groups.
Conclusion
This compound represents a promising therapeutic agent for the treatment of dyslipidemia. Its liver-targeted and TRβ-selective mechanism of action allows for potent lipid-lowering effects while minimizing the adverse effects associated with non-selective thyroid hormone receptor agonists. The multifaceted mechanism, involving the upregulation of LDL receptor and CYP7A1, and the downregulation of SREBP-1c, collectively contributes to a more favorable lipid profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation thyromimetics. Further research, including larger and longer-term clinical trials, is warranted to fully elucidate the therapeutic potential of this drug class in managing cardiovascular disease.
References
The TRβ Selectivity of Sobetirome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobetirome, also known as GC-1, is a synthetic thyromimetic agent that has garnered significant interest for its selective agonist activity towards the thyroid hormone receptor beta (TRβ). This selectivity is a key attribute, as TRβ is predominantly expressed in the liver and is associated with beneficial metabolic effects, such as lowering cholesterol and triglycerides. In contrast, the thyroid hormone receptor alpha (TRα), which is highly expressed in the heart and bone, is linked to the undesirable cardiovascular and musculoskeletal side effects of excess thyroid hormone. This guide provides an in-depth technical overview of the TRβ selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's TRβ Selectivity
The selectivity of this compound for TRβ over TRα has been quantified through various in vitro assays, primarily focusing on binding affinity and functional transactivation. The data consistently demonstrates a preferential interaction with the TRβ isoform.
| Parameter | TRα | TRβ | Selectivity (TRα/TRβ) | Reference |
| Binding Affinity (IC50, nM) | 23.9 | 1.1 | ~22-fold | [1] |
| Functional Activity (EC50, nM) | 11.2 | 3.4 | ~3.3-fold | [1] |
| Functional Activity (EC50, nM) | ~50 | ~5 | 10-fold | Chiellini et al., 1998[2] |
| Binding Affinity (Kd, pM) | 440 | 67 | ~6.6-fold | Not specified in search results |
Table 1: Binding Affinity and Functional Activity of this compound for TRα and TRβ. This table summarizes the half-maximal inhibitory concentration (IC50) from competitive radioligand binding assays and the half-maximal effective concentration (EC50) from cell-based transactivation assays. A lower value indicates a higher affinity or potency. The selectivity is calculated as the ratio of the values for TRα to TRβ.
Experimental Protocols
The determination of this compound's TRβ selectivity relies on a suite of well-established molecular pharmacology assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or IC50) of this compound for TRα and TRβ.
Materials:
-
Purified human TRα and TRβ ligand-binding domains (LBDs)
-
[125I]-T3 (radiolabeled triiodothyronine)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing dithiothreitol and bovine serum albumin)
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96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: In each well of a 96-well filter plate, combine the purified TR LBD, a fixed concentration of [125I]-T3, and varying concentrations of this compound.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time (e.g., 18 hours) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [125I]-T3, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell-Based Transactivation Assay
This functional assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.
Objective: To determine the functional potency (EC50) of this compound in activating TRα and TRβ.
Materials:
-
Mammalian cell line (e.g., HEK293 or CV-1)
-
Expression vectors for human TRα and TRβ
-
Reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium and transfect them with the TR expression vector and the TRE-luciferase reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.
-
Luminescence Measurement: Measure the light output (luminescence) using a luminometer. The intensity of the light is proportional to the level of luciferase expression and, therefore, the activation of the thyroid hormone receptor.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined by non-linear regression analysis.
Mandatory Visualizations
Thyroid Hormone Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of thyroid hormone receptors, which this compound activates.
Caption: Canonical Thyroid Hormone Receptor Signaling Pathway.
Experimental Workflow for Determining TRβ Selectivity
The logical flow for assessing the selectivity of a thyromimetic compound like this compound is depicted in the following workflow diagram.
Caption: Experimental Workflow for TRβ Selectivity.
Conclusion
The data and experimental evidence strongly support the classification of this compound as a TRβ-selective agonist. Its preferential binding to and activation of the TRβ isoform, as demonstrated by quantitative in vitro assays, provides a molecular basis for its observed therapeutic profile of potent lipid-lowering effects with a reduced risk of the cardiotoxicity associated with non-selective thyroid hormone action. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of selective thyromimetics for the treatment of metabolic disorders.
References
- 1. Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Thyromimetic this compound Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Sobetirome (GC-1): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobetirome, also known as GC-1 and QRX-431, is a synthetic, selective thyromimetic agent that has been a subject of extensive research for its potential therapeutic applications in metabolic and other disorders.[1][2] As a structural analog of thyroid hormone, this compound was designed to preferentially bind to and activate the thyroid hormone receptor beta (TRβ) over the thyroid hormone receptor alpha (TRα).[3][4] This selectivity forms the basis of its therapeutic potential, aiming to harness the beneficial metabolic effects of thyroid hormone action in the liver while minimizing the adverse effects associated with excessive thyroid hormone activity in the heart and other tissues, which are primarily mediated by TRα.[5] This in-depth technical guide details the discovery, development history, mechanism of action, and key experimental data related to this compound.
Discovery and Development History
The quest for selective thyromimetics arose from the well-documented effects of thyroid hormones on lipid metabolism. Hyperthyroidism is associated with reduced levels of serum cholesterol and triglycerides; however, the therapeutic use of natural thyroid hormones is limited by their non-selective activation of both TRα and TRβ, leading to undesirable side effects such as tachycardia and muscle wasting.
The synthesis of this compound (GC-1) in 1998 marked a significant advancement in the field. Initial preclinical studies in rodent models demonstrated its ability to reduce plasma cholesterol and triglycerides with a favorable therapeutic window, showing minimal effects on heart rate. These promising results led to further development, including preclinical evaluation in primates and progression into Phase I human clinical trials for dyslipidemia.
In Phase I studies, this compound demonstrated significant, dose-dependent reductions in low-density lipoprotein (LDL) cholesterol in healthy volunteers. Despite these positive outcomes, the clinical development of this compound for dyslipidemia was discontinued. However, research into its therapeutic potential has continued in other areas, including X-linked adrenoleukodystrophy (X-ALD), for which it has received orphan drug status, and non-alcoholic steatohepatitis (NASH).
Mechanism of Action
This compound exerts its effects by acting as a selective agonist for the TRβ. TRβ is the predominant thyroid hormone receptor isoform in the liver, where it plays a crucial role in regulating lipid and cholesterol metabolism. Upon binding to TRβ in hepatocytes, this compound initiates a cascade of events that lead to the reduction of plasma cholesterol levels.
The primary mechanisms include:
-
Upregulation of the LDL receptor (LDLR): Activation of TRβ by this compound increases the expression of the LDLR gene, leading to increased clearance of LDL cholesterol from the circulation.
-
Stimulation of Reverse Cholesterol Transport: this compound promotes the transport of cholesterol from peripheral tissues back to the liver for excretion. This is partly achieved by increasing the expression of the hepatic high-density lipoprotein (HDL) receptor, scavenger receptor class B type I (SR-BI).
-
Increased Bile Acid Synthesis: this compound enhances the conversion of cholesterol to bile acids by upregulating the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).
-
Inhibition of Triglyceride Synthesis: this compound can inhibit the expression of sterol response element-binding protein-1c (SREBP-1c), a key transcription factor involved in hepatic triglyceride synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Receptor Binding and Activity
| Parameter | TRα1 | TRβ1 | Reference |
| EC50 (μM) | 0.58 | 0.16 | |
| Relative Binding Affinity | 1 | 10 |
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | Treatment and Dose | Key Findings | Reference |
| Chow-fed Mice | This compound (unspecified dose) | 25% reduction in serum cholesterol; 75% reduction in serum triglycerides. | |
| Diet-induced Hypercholesterolemic Mice | This compound (unspecified dose) | Attenuated diet-induced hypercholesterolemia. | |
| Mice | This compound (48 nmol/kg) | Reduction in VLDL triglycerides and HDL cholesterol. |
Table 3: Phase I Clinical Trial Data in Healthy Volunteers
| Study Design | Dose | Key Findings | Reference |
| Single Ascending Dose (n=32) | Up to 450 µg | Up to 22% decrease in LDL cholesterol (placebo: 2% decrease). | |
| Multiple Ascending Dose (2 weeks, n=24) | Up to 100 µ g/day | Up to 41% reduction in LDL cholesterol (placebo: 5% reduction). |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Thyroid Hormone Receptor Binding Assay (Filter-Binding Assay)
Objective: To determine the binding affinity of this compound to TRα and TRβ isoforms.
Materials:
-
Recombinant human TRα1 and TRβ1 ligand-binding domains.
-
Radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃).
-
This compound (or other test compounds) at various concentrations.
-
Binding buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of radiolabeled T₃ with a specific amount of the TRα or TRβ receptor protein in the binding buffer.
-
Add increasing concentrations of unlabeled this compound to compete with the radiolabeled T₃ for binding to the receptor.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.
Cell-Based Transactivation Assay
Objective: To measure the functional activity of this compound as a TR agonist.
Materials:
-
Mammalian cell line (e.g., HEK293, CV-1).
-
Expression plasmids for human TRα1 or TRβ1.
-
Reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase, β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound (or other test compounds) at various concentrations.
-
Luciferase assay system or appropriate substrate for the reporter gene.
-
Luminometer or spectrophotometer.
Procedure:
-
Co-transfect the mammalian cells with the TR expression plasmid and the TRE-reporter plasmid using a suitable transfection reagent.
-
After transfection, incubate the cells for a period (e.g., 24 hours) to allow for protein expression.
-
Treat the transfected cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for another defined period (e.g., 24-48 hours).
-
Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).
-
Normalize the reporter gene activity to a co-transfected internal control (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized reporter activity against the concentration of this compound.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Animal Model of Dyslipidemia
Objective: To evaluate the in vivo efficacy of this compound in reducing plasma lipid levels.
Animal Model:
-
Diet-induced hypercholesterolemia: C57BL/6 mice or other suitable rodent strains are fed a high-fat, high-cholesterol diet for several weeks to induce hyperlipidemia.
-
Genetic models: Mice with genetic modifications that predispose them to dyslipidemia, such as LDL receptor knockout (LDLR-/-) or Apolipoprotein E knockout (ApoE-/-) mice.
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Induce hyperlipidemia through diet or use a genetic model.
-
Divide the animals into treatment groups: vehicle control, positive control (e.g., a known lipid-lowering drug), and one or more doses of this compound.
-
Administer this compound or the control substance daily for a specified duration (e.g., 2-4 weeks) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for lipid analysis.
-
Measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.
-
Tissues such as the liver and heart can be collected for further analysis (e.g., gene expression, histology).
-
Statistically analyze the data to determine the effect of this compound on lipid parameters compared to the control groups.
Visualizations
This compound (GC-1) Chemical Synthesis Workflow
Caption: Simplified workflow for the chemical synthesis of this compound (GC-1).
This compound (GC-1) Mechanism of Action in Hepatocytes
Caption: Signaling pathway of this compound in hepatocytes leading to lipid reduction.
Experimental Workflow for In Vivo Dyslipidemia Study
Caption: General experimental workflow for an in vivo dyslipidemia study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
Sobetirome's Role in Reverse Cholesterol Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobetirome (formerly GC-1) is a synthetic, liver-targeted, and thyroid hormone receptor-beta (TRβ) selective agonist that has demonstrated significant potential in the management of dyslipidemia. Its mechanism of action extends beyond simple lipid-lowering, playing a crucial role in promoting reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. This guide provides a comprehensive technical overview of this compound's impact on RCT, detailing its molecular mechanisms, summarizing key quantitative data from preclinical and clinical studies, and providing illustrative experimental protocols and signaling pathway diagrams.
Introduction: The Significance of Reverse Cholesterol Transport
Reverse cholesterol transport is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. The pathway involves the efflux of cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) particles in the circulation. These HDL particles then transport the cholesterol to the liver for conversion to bile acids and subsequent excretion in the feces. Enhancing RCT is a key therapeutic strategy for reducing atherosclerotic plaque burden and mitigating cardiovascular disease risk. This compound has emerged as a promising agent in this context, primarily through its selective activation of TRβ in the liver.[1][2][3][4]
Mechanism of Action: this compound's Impact on Key RCT Players
This compound's pro-RCT effects are mediated through its influence on several key proteins and pathways. As a TRβ agonist, it selectively activates this receptor in the liver, leading to a cascade of events that collectively enhance the removal of cholesterol from the body.[3]
Upregulation of Cholesterol 7α-hydroxylase (CYP7A1)
A primary mechanism by which this compound promotes RCT is through the transcriptional induction of the CYP7A1 gene. CYP7A1 is the rate-limiting enzyme in the classic bile acid synthesis pathway, converting cholesterol into 7α-hydroxycholesterol. By increasing the expression and activity of CYP7A1, this compound accelerates the conversion of hepatic cholesterol into bile acids, creating a concentration gradient that drives the uptake of cholesterol from circulating lipoproteins. This increased bile acid pool is then available for secretion into the intestine, facilitating the fecal excretion of cholesterol-derived products.
Modulation of Scavenger Receptor Class B Type I (SR-B1)
This compound has been shown to increase the hepatic expression of Scavenger Receptor Class B Type I (SR-B1). SR-B1 is a multi-functional receptor that plays a crucial role in the final step of RCT by mediating the selective uptake of cholesteryl esters from HDL particles into hepatocytes. By upregulating SR-B1, this compound enhances the liver's capacity to clear cholesterol from HDL, thereby completing the RCT pathway.
Influence on ABC Transporters (ABCA1 and ABCG1)
ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1, are critical for the initial step of RCT: the efflux of cholesterol from peripheral cells, such as macrophages, to lipid-poor apolipoprotein A-I (ApoA-I) and mature HDL, respectively. While direct, robust evidence detailing this compound's specific impact on ABCA1 and ABCG1 expression and function is still emerging, its overall effect on promoting RCT suggests a potential indirect or direct modulatory role.
Interaction with Nuclear Receptors: LXR and FXR
The Liver X Receptors (LXRα and LXRβ) and the Farnesoid X Receptor (FXR) are key nuclear receptors that regulate cholesterol and bile acid metabolism. While this compound's primary target is TRβ, there is evidence of crosstalk between thyroid hormone signaling and these pathways. Some studies suggest that thyroid hormones can influence the expression of genes regulated by LXR and FXR, which in turn control the expression of key RCT proteins like ABCA1, ABCG1, and CYP7A1. Further research is needed to fully elucidate the direct and indirect interactions of this compound with LXR and FXR signaling cascades in the context of RCT.
Effect on Cholesteryl Ester Transfer Protein (CETP)
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (e.g., VLDL and LDL). Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels. The effect of this compound on CETP activity is not yet well-defined, and further investigation is required to understand its potential role in this aspect of lipoprotein metabolism.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key lipid parameters and markers of reverse cholesterol transport from published preclinical and clinical studies.
Table 1: Effect of this compound on Plasma Lipids in Human Clinical Trials
| Study Population | Dose | Duration | LDL Cholesterol Change | Triglyceride Change | Reference |
| Healthy Volunteers (Single Dose) | Up to 450 mcg | Single Dose | Up to 22% reduction | Not Reported | |
| Healthy Volunteers (Multiple Doses) | Up to 100 mcg/day | 2 weeks | Up to 41% reduction | Not Reported |
Table 2: Effect of this compound in Preclinical Models
| Animal Model | This compound Dose | Effect | Reference |
| Mouse | Not Specified | Increased hepatic SR-B1 expression | |
| Mouse | Not Specified | Increased hepatic CYP7A1 expression | |
| Primates | Not Specified | Reduction in serum triglycerides and Lp(a) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing macrophage-to-feces reverse cholesterol transport.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effect of this compound on reverse cholesterol transport. Note: Specific concentrations and incubation times may need to be optimized for individual experimental setups.
In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay
This assay measures the overall efficiency of the RCT pathway from cholesterol efflux in macrophages to its final excretion.
Materials:
-
J774 murine macrophage cell line
-
[³H]-cholesterol
-
Acetylated low-density lipoprotein (acLDL)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., carboxymethyl cellulose)
-
Metabolic cages for mice
-
Scintillation counter and vials
Protocol:
-
Macrophage Labeling: Culture J774 macrophages in DMEM supplemented with 10% FBS. To induce foam cell formation and radiolabel intracellular cholesterol pools, incubate the cells with [³H]-cholesterol (e.g., 1 µCi/mL) and acLDL (e.g., 50 µg/mL) for 24-48 hours.
-
Cell Preparation: Wash the labeled macrophages three times with PBS to remove excess radiolabel and acLDL. Detach the cells from the culture dish using a cell scraper, and resuspend them in sterile PBS to a concentration of approximately 1-2 x 10⁷ cells/mL.
-
Animal Administration: Administer this compound or vehicle control to mice (e.g., C57BL/6) via oral gavage daily for a predetermined period (e.g., 7 days) prior to macrophage injection.
-
Macrophage Injection: Inject each mouse intraperitoneally with a single dose of the [³H]-cholesterol-labeled J774 macrophages (e.g., 2 x 10⁶ cells in 200 µL PBS).
-
Sample Collection: House the mice in individual metabolic cages for 48 hours to allow for the collection of feces. At the end of the 48-hour period, collect blood via cardiac puncture and harvest the liver.
-
Sample Processing and Analysis:
-
Feces: Homogenize the collected feces and perform a lipid extraction to separate neutral and acidic sterols.
-
Plasma and Liver: Isolate plasma from the blood and homogenize the liver.
-
Quantification: Measure the amount of [³H] radioactivity in the fecal sterol fractions, plasma, and liver homogenates using a liquid scintillation counter.
-
-
Data Interpretation: An increase in [³H] counts in the feces of this compound-treated mice compared to the vehicle-treated group indicates an enhancement of macrophage-to-feces reverse cholesterol transport.
Cholesterol Efflux Assay from Macrophages
This in vitro assay assesses the first step of RCT – the capacity of serum or specific acceptors to promote cholesterol efflux from macrophages.
Materials:
-
J774 or THP-1 macrophage cell line
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)
-
ApoA-I or HDL
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Bovine serum albumin (BSA)
Protocol:
-
Cell Labeling: Plate macrophages in a 24-well plate and label with [³H]-cholesterol (e.g., 1 µCi/mL) in serum-containing medium for 24 hours.
-
Equilibration: Wash the cells and incubate in serum-free medium containing 0.2% BSA for 18-24 hours to allow for equilibration of the radiolabel within the cellular cholesterol pools. During this step, cells can be treated with this compound at various concentrations.
-
Efflux: Replace the equilibration medium with serum-free medium containing the cholesterol acceptor (e.g., ApoA-I at 10 µg/mL or HDL at 50 µg/mL).
-
Quantification: After a 4-hour incubation, collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100%. An increase in percentage efflux in this compound-treated cells indicates a positive effect on this step of RCT.
CYP7A1 Promoter Activity Assay
This reporter gene assay is used to determine if this compound directly activates the transcription of the CYP7A1 gene.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
A luciferase reporter plasmid containing the CYP7A1 promoter region
-
A TRβ expression plasmid
-
A transfection reagent
-
This compound
-
Luciferase assay system
Protocol:
-
Transfection: Co-transfect HepG2 cells with the CYP7A1-luciferase reporter plasmid and the TRβ expression plasmid.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: An increase in luciferase activity in this compound-treated cells compared to control indicates transcriptional activation of the CYP7A1 promoter.
Conclusion and Future Directions
This compound robustly promotes reverse cholesterol transport, primarily through its action as a selective TRβ agonist in the liver. Its ability to upregulate CYP7A1 and SR-B1 facilitates the conversion of cholesterol to bile acids and the hepatic uptake of HDL-cholesteryl esters, respectively, driving the overall process of cholesterol excretion. While its effects on LDL cholesterol are well-documented, further research is needed to fully delineate its impact on ABCA1/ABCG1-mediated cholesterol efflux, its interplay with LXR and FXR signaling pathways, and its potential influence on CETP activity. The comprehensive understanding of these mechanisms will be crucial for the continued development and potential clinical application of this compound and other TRβ agonists as therapies for dyslipidemia and atherosclerosis. The development of this class of drugs has been hampered by concerns about off-target effects, making a thorough understanding of the molecular mechanisms paramount for designing next-generation thyromimetics with improved safety profiles.
References
- 1. This compound: a selective thyromimetic for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Tissue-Specific Actions of Sobetirome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobetirome (formerly known as GC-1) is a synthetic, liver-selective thyromimetic agent that has demonstrated significant potential in preclinical and early-stage clinical studies for the treatment of dyslipidemia. As a selective agonist for the thyroid hormone receptor beta 1 (TRβ1), this compound offers a promising therapeutic strategy by harnessing the beneficial metabolic effects of thyroid hormone while minimizing the potential for adverse effects in tissues rich in the thyroid hormone receptor alpha (TRα), such as the heart and bone. This technical guide provides an in-depth overview of the tissue-specific effects of this compound, focusing on its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathways and workflows.
Introduction
Thyroid hormones are critical regulators of metabolism, playing a pivotal role in lipid and cholesterol homeostasis. However, their therapeutic use is limited by significant cardiovascular and skeletal side effects, which are primarily mediated by the TRα receptor. This compound was designed to overcome this limitation through its dual mechanism of tissue and receptor isoform selectivity. It preferentially binds to TRβ1, the predominant isoform in the liver, and exhibits preferential uptake by hepatocytes.[1][2][3] This targeted action allows for the stimulation of hepatic pathways involved in cholesterol clearance and triglyceride metabolism, without eliciting detrimental effects in other tissues.[2][3]
Mechanism of Action: Selective TRβ1 Agonism
This compound exerts its therapeutic effects by acting as an agonist at the TRβ1, a nuclear hormone receptor that functions as a ligand-activated transcription factor. Upon binding to TRβ1 in the liver, this compound initiates a cascade of events that modulate the expression of genes critical for lipid metabolism.
Signaling Pathway
The binding of this compound to TRβ1 leads to a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating their transcription.
Key hepatic genes upregulated by this compound include:
-
Low-Density Lipoprotein Receptor (LDLR): Increased LDLR expression on the surface of hepatocytes enhances the clearance of LDL cholesterol from the circulation.
-
Cholesterol 7α-hydroxylase (CYP7A1): This is the rate-limiting enzyme in the conversion of cholesterol to bile acids, representing a major pathway for cholesterol elimination.
The signaling pathway is depicted in the following diagram:
Quantitative Data from Key Experiments
The efficacy of this compound in modulating lipid profiles has been demonstrated in various preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Treatment Details | Key Findings | Reference |
| Euthyroid Mice (Chow-fed) | Not specified | -25% Serum Cholesterol-75% Serum Triglycerides | |
| Mice (devoid of functional LDLRs) | Treatment with this compound (GC-1) | Marked reduction in serum cholesterol | |
| Primates | Not specified | Significant reduction in LDL cholesterol, triglycerides, and Lp(a) |
Table 2: Phase I Clinical Trial Data in Healthy Volunteers
| Study Design | Dose | Key Findings | Reference |
| Single Ascending Dose (n=32) | Up to 450 µg | Up to 22% decrease in LDL cholesterol | |
| Multiple Ascending Dose (14 days, n=24) | Up to 100 µ g/day | Up to 41% decrease in LDL cholesterol |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to investigate the effects of this compound.
Competitive Radioligand Binding Assay for TRβ1
This assay is used to determine the binding affinity of this compound to the TRβ1 receptor.
Objective: To quantify the affinity (Ki) of this compound for the human TRβ1 receptor.
General Protocol Outline:
-
Receptor Preparation: Human recombinant TRβ expressed in insect cells is used. The cell membranes are harvested and resuspended in a modified Tris-HCl buffer (pH 7.6).
-
Incubation: A constant concentration of radiolabeled ligand, such as [¹²⁵I]Triiodothyronine (e.g., 0.06 nM), is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 20-24 hours at 4°C) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Workflow Diagram:
In Vivo Efficacy Study in a Mouse Model of Dyslipidemia
This protocol outlines a typical in vivo study to assess the lipid-lowering effects of this compound in a mouse model.
Objective: To evaluate the effect of this compound on serum lipid profiles in mice.
General Protocol Outline:
-
Animal Model: Use of a relevant mouse model, such as wild-type mice on a high-fat diet to induce dyslipidemia, or a genetic model like the LDLR knockout mouse.
-
Acclimatization: Animals are acclimatized to the facility conditions for at least one week before the start of the experiment.
-
Grouping and Dosing: Animals are randomly assigned to a vehicle control group and one or more this compound treatment groups. This compound is typically administered daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 14 days).
-
Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis. Liver tissue may also be harvested for gene expression analysis.
-
Lipid Analysis: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays.
-
Gene Expression Analysis (Optional): RNA is extracted from liver tissue, and the expression of target genes (e.g., LDLR, CYP7A1) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Data Analysis: Statistical analysis is performed to compare the lipid profiles and gene expression levels between the control and this compound-treated groups.
Workflow Diagram:
Phase I Clinical Trial in Healthy Volunteers
This section provides a general overview of the design of a Phase I clinical trial for this compound.
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.
General Protocol Outline:
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Subject Population: Healthy male and/or female volunteers.
-
Single Ascending Dose (SAD) Phase: Cohorts of subjects receive a single oral dose of this compound or placebo. The dose is escalated in subsequent cohorts after a safety review of the preceding dose level.
-
Multiple Ascending Dose (MAD) Phase: Cohorts of subjects receive daily oral doses of this compound or placebo for a defined period (e.g., 14 days). The dose is escalated in subsequent cohorts after a safety review.
-
Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetic (PK) Assessments: Serial blood samples are collected to determine the concentration of this compound over time and to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Pharmacodynamic (PD) Assessments: Blood samples are collected to measure changes in lipid parameters (LDL-C, HDL-C, triglycerides) and thyroid function tests (TSH, T3, T4).
-
Data Analysis: Safety, PK, and PD data are summarized and analyzed.
Conclusion
This compound represents a promising, tissue- and receptor-selective therapeutic agent for the management of dyslipidemia. Its targeted action in the liver, mediated by the activation of TRβ1, leads to significant reductions in LDL cholesterol and triglycerides without the adverse effects associated with non-selective thyroid hormone receptor agonists. The data from preclinical and early clinical studies are encouraging and support further investigation into the therapeutic potential of this compound. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this novel therapeutic approach.
References
Sobetirome: A Thyromimetic Approach to Combating Metabolic Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, and central obesity, poses a significant and growing global health challenge. Current therapeutic strategies often address individual components of the syndrome with limited overall efficacy. Sobetirome (formerly GC-1), a selective thyroid hormone receptor-beta (TRβ) agonist, has emerged as a promising therapeutic candidate with the potential to offer a multifaceted approach to treating metabolic syndrome. By preferentially activating TRβ, which is highly expressed in the liver, this compound favorably modulates lipid and glucose metabolism, and promotes energy expenditure, while minimizing the adverse cardiac and bone effects associated with non-selective thyroid hormone receptor activation. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's potential, details key experimental methodologies, and visualizes the underlying signaling pathways.
Introduction
Thyroid hormones are critical regulators of metabolism, influencing everything from basal metabolic rate to lipid and glucose homeostasis. However, their therapeutic use is hampered by significant side effects mediated by the thyroid hormone receptor-alpha (TRα), primarily in the heart and bone.[1] this compound is a synthetic thyromimetic that exhibits high selectivity for TRβ over TRα.[2] This selectivity, coupled with its preferential uptake by the liver, allows for targeted engagement of metabolic pathways while mitigating the risks of thyrotoxicity.[3] This document will delve into the scientific underpinnings of this compound's action and its potential as a novel therapeutic for metabolic syndrome.
Mechanism of Action: Selective TRβ Agonism
This compound exerts its therapeutic effects by mimicking the action of endogenous thyroid hormone (T3) on the TRβ. Upon binding, the this compound-TRβ complex acts as a nuclear transcription factor, modulating the expression of a suite of genes involved in metabolic regulation.
Lipid Metabolism
A key feature of this compound's profile is its robust lipid-lowering capacity. This is achieved through a multi-pronged mechanism within the hepatocyte:
-
Increased LDL Receptor Expression: this compound upregulates the expression of the low-density lipoprotein receptor (LDLR), enhancing the clearance of LDL cholesterol from circulation.[4]
-
Stimulation of Bile Acid Synthesis: It induces the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, promoting cholesterol excretion.[3]
-
Inhibition of Lipogenesis: this compound suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that drives the synthesis of fatty acids and triglycerides.
Energy Expenditure and "Fat Browning"
Beyond its effects on lipid metabolism, this compound has been shown to increase energy expenditure and reduce adiposity. A significant contributor to this effect is the induction of a "browning" program in white adipose tissue (WAT). This process involves the upregulation of uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), leading to a thermogenic phenotype in white adipocytes that dissipates energy as heat.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies investigating the efficacy of this compound in various models.
Table 1: Effects of this compound on Lipid Parameters
| Study Type | Model | Treatment Details | LDL Cholesterol Reduction | Triglyceride Reduction | Citation |
| Preclinical | Chow-fed euthyroid mice | Not specified | 25% (serum cholesterol) | 75% | |
| Preclinical | Rodents and Primates | Not specified | Significant reduction | Significant reduction | |
| Phase I Clinical Trial | Healthy volunteers | Single dose (up to 450 µg) | Up to 22% | Not reported | |
| Phase I Clinical Trial | Healthy volunteers | Multiple doses (up to 100 µ g/day for 2 weeks) | Up to 41% | Not reported |
Table 2: Effects of this compound on Body Weight and Adiposity
| Study Type | Model | Treatment Details | Body Weight Reduction | Fat Mass Reduction | Citation |
| Preclinical | Primates | Not specified | Promoted weight loss | Not specified |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound's mechanism of action in hepatic lipid metabolism.
Caption: this compound-induced "browning" of white adipose tissue.
Experimental Workflows
Caption: A typical preclinical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Animal Models of Diet-Induced Obesity
-
Species and Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity. Sprague-Dawley or Wistar rats are also suitable models.
-
Diet: A high-fat diet (HFD) with 45-60% of calories derived from fat is typically used to induce obesity and metabolic syndrome-like phenotypes. A control group should be fed a standard chow diet.
-
Induction Period: Animals are typically fed the HFD for 8-16 weeks to develop obesity, insulin resistance, and dyslipidemia.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted for 4-6 hours prior to the test.
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
Indirect Calorimetry
-
Acclimation: Animals are individually housed in metabolic cages and allowed to acclimate for at least 24 hours.
-
Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously to calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Data Analysis: Data is typically analyzed over a 24-hour period, separating light and dark cycles, to assess changes in metabolic rate and fuel utilization.
Oil Red O Staining for Hepatic Lipid Accumulation
-
Tissue Preparation: Fresh or frozen liver tissue sections are fixed.
-
Staining: Sections are incubated with a working solution of Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids.
-
Counterstaining: A counterstain, such as hematoxylin, is used to visualize cell nuclei.
-
Imaging: Stained sections are visualized under a microscope to assess the degree of lipid droplet accumulation.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from liver or adipose tissue using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is performed using gene-specific primers for target genes (e.g., LDLR, CYP7A1, SREBP-1c, UCP1, PGC-1α) and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
Western Blotting for Protein Analysis
-
Protein Extraction: Total protein is extracted from adipose tissue using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., UCP1) and a loading control (e.g., β-actin or total protein stain), followed by incubation with a secondary antibody conjugated to a detectable enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.
Conclusion and Future Directions
This compound represents a promising, mechanistically distinct approach for the management of metabolic syndrome. Its selective TRβ agonism in the liver and adipose tissue offers the potential for comprehensive improvement in dyslipidemia, insulin sensitivity, and obesity, without the deleterious side effects of non-selective thyroid hormone mimetics. The data from preclinical and early-phase clinical studies are encouraging, demonstrating significant improvements in key metabolic parameters.
Further research is warranted to fully elucidate the long-term safety and efficacy of this compound in larger patient populations with metabolic syndrome. Future studies should focus on dose-ranging, combination therapies with other metabolic agents, and the impact of this compound on cardiovascular outcomes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other selective TRβ agonists in the ongoing battle against metabolic disease.
References
Preclinical Profile of Sobetirome for Non-Alcoholic Steatohepatitis (NASH): A Technical Guide
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Thyroid hormone receptor-β (THR-β) has emerged as a promising therapeutic target for NASH due to its critical role in regulating hepatic lipid metabolism. Sobetirome (also known as GC-1) is a first-generation, liver-targeted, and selective THR-β agonist that has been evaluated in preclinical models for its potential to ameliorate the key pathological features of NASH. This technical guide provides an in-depth overview of the preclinical studies on this compound for NASH, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: THR-β Agonism
This compound exerts its therapeutic effects by selectively binding to and activating THR-β, which is predominantly expressed in the liver.[1][2] This selective activation is crucial as it minimizes the potential for adverse effects associated with the activation of THR-α, which is more abundant in the heart, bone, and other tissues.[3] The activation of hepatic THR-β by this compound initiates a cascade of transcriptional events that collectively improve lipid metabolism and reduce lipotoxicity.[2]
Key molecular actions stemming from this compound-induced THR-β activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial fatty acid β-oxidation, leading to enhanced breakdown of fatty acids in the liver.
-
Decreased de novo Lipogenesis: Suppression of the expression of key lipogenic genes, thereby reducing the synthesis of new fatty acids and triglycerides.
-
Enhanced Cholesterol Metabolism and Clearance: Stimulation of pathways that promote the conversion of cholesterol to bile acids and increase the uptake of LDL cholesterol from circulation.
Signaling Pathway
The binding of this compound to THR-β in hepatocytes leads to the recruitment of coactivators and the regulation of target gene expression. This genomic action is central to its mechanism in improving the metabolic profile in NASH.
Figure 1: this compound's core signaling pathway in hepatocytes.
Preclinical Efficacy: Quantitative Data
While extensive quantitative data from preclinical NASH studies specifically for this compound is limited in the public domain, available studies have demonstrated significant improvements in key metabolic and hepatic parameters. For a more complete picture of the potential of THR-β agonists in NASH, data from studies on a related and more clinically advanced compound, Resmetirom (MGL-3196), are also presented for comparative purposes. It is important to note that these are separate compounds, and results may not be directly transferable.
Table 1: Effect of this compound (GC-1) on Hepatic Triglycerides in a Preclinical Model
| Animal Model | Treatment | Duration | Key Finding | Reference |
| High-fat diet-fed rats | This compound | Not Specified | Up to 75% decrease in hepatic triglyceride content | [2] |
Note: The same study reported observations of hyperglycemia and insulin resistance.
Table 2: Comparative Preclinical Efficacy of Resmetirom (a THR-β Agonist) in a Diet-Induced Obese Mouse Model of NASH
| Parameter | Vehicle Control | Resmetirom (1 mg/kg) | Resmetirom (3 mg/kg) | Reference |
| NAFLD Activity Score (NAS) | 5.8 ± 0.3 | 4.2 ± 0.4 | 3.5 ± 0.3** | |
| Steatosis Score (0-3) | 2.7 ± 0.1 | 1.8 ± 0.2 | 1.3 ± 0.2 | |
| Lobular Inflammation Score (0-3) | 2.1 ± 0.1 | 1.6 ± 0.2 | 1.4 ± 0.1* | |
| Hepatocyte Ballooning Score (0-2) | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.8 ± 0.1 | |
| Fibrosis Stage (0-4) | 1.8 ± 0.2 | 1.4 ± 0.2 | 1.3 ± 0.2 | |
| Liver Triglycerides (mg/g) | 125 ± 10 | 75 ± 8 | 55 ± 6 | |
| Total Cholesterol (mg/dL) | 220 ± 15 | 180 ± 12* | 150 ± 10 |
*p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. This table illustrates the typical endpoints and magnitude of effects observed with a potent THR-β agonist in a preclinical NASH model.
Experimental Protocols
Detailed experimental protocols for this compound in NASH models are not consistently reported across publications. However, by synthesizing available information and referencing methodologies used for similar compounds like Resmetirom, a general experimental workflow can be outlined.
General Experimental Workflow for Preclinical NASH Studies
Figure 2: Generalized experimental workflow for this compound preclinical NASH studies.
Key Methodologies
-
Animal Models: Preclinical studies of this compound and other THR-β agonists have utilized various diet-induced and genetic models of NASH to recapitulate the human disease pathology. Common models include:
-
Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a diet high in fat, fructose, and cholesterol for an extended period (e.g., 20-40 weeks) to induce obesity, insulin resistance, and the full spectrum of NASH histology.
-
Genetically Obese Models: Mice such as the Lepob/Lepob (ob/ob) mouse, which are genetically predisposed to obesity and metabolic dysfunction, are often used to study the effects of therapeutic interventions on a background of severe metabolic disease.
-
Methionine and Choline-Deficient (MCD) Diet Model: This model rapidly induces steatohepatitis and fibrosis, though it is less metabolically representative of human NASH.
-
-
Treatment Administration: this compound is typically administered orally via gavage. Dosing regimens in preclinical studies have varied, and dose-response studies are crucial to establish efficacy and safety margins.
-
Histopathological Assessment: Liver tissue is collected at the end of the study and fixed in formalin for histological analysis. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning, which are scored to determine the NAFLD Activity Score (NAS). Sirius Red or Trichrome staining is used to visualize and quantify collagen deposition as a measure of fibrosis.
-
Biochemical Analysis: Serum samples are analyzed for key biomarkers of liver injury (e.g., Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) and metabolic function (e.g., total cholesterol, triglycerides, glucose, insulin). Liver tissue is also homogenized to measure hepatic triglyceride and cholesterol content.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of target genes involved in lipid metabolism, inflammation, and fibrosis using techniques such as quantitative real-time PCR (RT-qPCR) or RNA sequencing (RNA-seq). This provides mechanistic insights into how the compound is modulating cellular pathways.
Conclusion
Preclinical studies have established this compound as a selective THR-β agonist with the potential to address key drivers of NASH pathology, primarily through the modulation of hepatic lipid metabolism. The available data, although not fully comprehensive in terms of quantitative histological outcomes, demonstrate a clear effect on reducing hepatic steatosis. The more extensive preclinical data available for the related compound, Resmetirom, further supports the therapeutic potential of this drug class for NASH. Further studies with detailed histological and molecular characterization would be beneficial to fully elucidate the preclinical profile of this compound for the treatment of NASH. The experimental frameworks and signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]
Sobetirome as a Potential Therapeutic Agent for X-linked Adrenoleukodystrophy: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: X-linked adrenoleukodystrophy (X-ALD) is a severe neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs) in tissues and plasma.[1] This accumulation is particularly damaging to the myelin in the central nervous system, the adrenal cortex, and the testes.[1][2] Current therapeutic options are limited, creating a critical need for novel pharmacological interventions. Sobetirome (also known as GC-1), a selective thyroid hormone receptor-beta (TRβ) agonist, has emerged as a promising candidate.[3][4] It is capable of crossing the blood-brain barrier and has been shown in preclinical models to address the core biochemical defect of X-ALD by upregulating the ABCD2 gene, a homolog of ABCD1, thereby reducing VLCFA levels in both the central nervous system and peripheral tissues. This document provides a comprehensive technical overview of the pathophysiology of X-ALD, the mechanism of action of this compound, and a summary of the preclinical and clinical evidence supporting its development as a therapy for X-ALD.
Pathophysiology of X-linked Adrenoleukodystrophy
X-ALD is a monogenic peroxisomal disorder with an estimated birth incidence of 1 in 14,700. It is caused by mutations in the ABCD1 gene, which encodes the peroxisomal ATP-binding cassette (ABC) transporter, ALDP. This protein is responsible for transporting CoA-activated VLCFAs from the cytosol into the peroxisome for degradation via β-oxidation. A defect in ALDP leads to the pathological accumulation of saturated VLCFAs, particularly C24:0 (tetracosanoic acid) and C26:0 (hexacosanoic acid), in all tissues.
The clinical presentation of X-ALD is highly variable, even within the same family, indicating that factors beyond the specific ABCD1 mutation contribute to the phenotype. The main phenotypes include:
-
Childhood Cerebral ALD (CCALD): A rapidly progressive, inflammatory demyelinating disease affecting young boys, often leading to a vegetative state or death within a few years.
-
Adrenomyeloneuropathy (AMN): An adult-onset condition characterized by a slowly progressive axonopathy primarily affecting the spinal cord and peripheral nerves.
-
Addison's Disease: Adrenal insufficiency can be the sole manifestation of the disease in some individuals.
The accumulation of VLCFAs is believed to disrupt membrane integrity and cause mitochondrial dysfunction and oxidative stress, contributing to the demyelination and axonal degeneration seen in patients.
This compound: A Selective TRβ Agonist
This compound is a synthetic analog of thyroid hormone that selectively binds to and activates the thyroid hormone receptor-beta (TRβ) isoform over the TRα isoform. This selectivity is key to its therapeutic potential, as TRβ is predominantly expressed in the liver, while TRα is more abundant in the heart and bone. This allows this compound to elicit beneficial metabolic effects, such as cholesterol-lowering, while minimizing the risk of thyrotoxic side effects on the heart and other tissues.
The proposed therapeutic strategy for X-ALD is based on the observation that the ABCD2 gene, a close homolog of ABCD1, contains a thyroid hormone response element in its promoter region. The ABCD2 protein has overlapping substrate specificity with ABCD1 and can functionally compensate for its deficiency. By activating TRβ, this compound can upregulate the expression of ABCD2, thereby providing an alternative pathway for VLCFA transport into peroxisomes for their subsequent degradation. A critical feature of this compound for treating a neurological disorder like X-ALD is its ability to cross the blood-brain barrier.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for this compound in X-ALD involves the pharmacological upregulation of a compensatory metabolic pathway. A mutation in ABCD1 disrupts the transport of VLCFAs into the peroxisome, leading to their accumulation. This compound acts as a TRβ agonist, stimulating the transcription of the ABCD2 gene. The resulting ABCD2 protein can then transport VLCFAs into the peroxisome, restoring their β-oxidation and reducing their pathological accumulation.
Preclinical Evidence in X-ALD Mouse Models
The efficacy of this compound in lowering VLCFA levels has been demonstrated in Abcd1 knockout mice (Abcd1-/y), a recognized animal model for X-ALD. Studies have shown that treatment with this compound leads to the upregulation of Abcd2 and a significant reduction in VLCFA levels in serum, adrenal glands, and the brain.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from studies in Abcd1-/y mice.
Table 1: Effect of Short-Term (7-Day) this compound Treatment on VLCFA Levels in Abcd1-/y Mice Data extracted from Hartley et al. (2017)
| Treatment Group (IP Injection) | C26-LPC in Serum (vs. Vehicle) | C26/C22 Ratio in Adrenal Glands (vs. Vehicle) | C26/C22 Ratio in Brain (vs. Vehicle) |
|---|---|---|---|
| Vehicle | Baseline | Baseline | No significant change |
| This compound (0.1 mg/kg) | ↓ Lowered | ↓ Lowered | No significant change |
| This compound (1.0 mg/kg) | ↓ Lowered | ↓ Lowered | No significant change |
| T3 (1.0 mg/kg) | ↓ Lowered | ↓ Lowered | No significant change |
Table 2: Effect of 28-Day this compound Treatment on VLCFA Levels in Abcd1-/y Mice Data extracted from Hartley et al. (2017)
| Treatment Group (IP Injection) | C26-LPC in Serum (vs. Vehicle) | C26/C22 Ratio in Adrenal Glands (vs. Vehicle) | C26/C22 Ratio in Brain (vs. Vehicle) |
|---|---|---|---|
| Vehicle | Baseline | Baseline | No significant change |
| This compound (0.1 mg/kg) | ↓ Lowered | ↓ Lowered | No significant change |
| This compound (1.0 mg/kg) | ↓ Lowered | ↓ Lowered | No significant change |
| T3 (1.0 mg/kg) | ↓ Lowered | ↓ Lowered | No significant change |
Table 3: Effect of Chronic (12-Week) this compound Treatment on Brain VLCFA Levels in Abcd1-/y Mice Data extracted from Hartley et al. (2017) and commentary by Brent G.A. (2017)
| Treatment Group (Oral Dosing) | C26/C22 Ratio in Brain (vs. Vehicle) |
|---|---|
| Vehicle | Baseline |
| This compound | ↓ 17% reduction |
| T4/T3 | ↓ 24% reduction |
These results indicate that while this compound acts relatively quickly to lower VLCFAs in peripheral tissues, a longer treatment duration is necessary to achieve a significant reduction in the brain, likely due to the slower turnover of myelin lipids.
Experimental Protocols: Preclinical Mouse Studies
The methodologies below are synthesized from the study conducted by Hartley et al. (2017).
-
Animal Model: Abcd1 knockout (Abcd1-/y) mice were used as the experimental model for X-ALD.
-
Drug Preparation and Administration:
-
This compound was synthesized and dissolved in dimethyl sulfoxide (DMSO), then diluted in saline to final concentrations for injection.
-
Administration was performed via once-daily intraperitoneal (IP) injections or through oral dosing mixed in the animal chow for chronic studies.
-
-
Tissue Collection: At the end of the treatment period, mice were euthanized, and blood (serum), adrenal glands, and brains were collected for analysis.
-
VLCFA Measurement:
-
Lipid Extraction: C26:0-lysophosphatidylcholine (C26-LPC) was extracted from serum samples and brain homogenates using methanol. A deuterated internal standard (d4C26-LPC) was added for quantification.
-
Analysis: The extracted lipids were analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of C26-LPC and determine the C26/C22 fatty acid ratios.
-
-
Gene Expression Analysis: Abcd2 mRNA levels in tissues were quantified using standard quantitative real-time PCR (qRT-PCR) techniques.
Preclinical Experimental Workflow
The workflow for evaluating this compound in the X-ALD mouse model follows a standard preclinical pharmacology paradigm.
References
- 1. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (GC1; QRX431) | thyroid hormone receptor-beta (TRβ) agonist | CAS 211110-63-3 | Buy this compound (GC-1; QRX-431) from Supplier InvivoChem [invivochem.com]
Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of Sobetirome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sobetirome (GC-1) and its central nervous system (CNS)-penetrant prodrug, Sob-AM2, are synthetic thyromimetics that selectively target the thyroid hormone receptor β (TRβ). Initially developed for cholesterol-lowering therapies, this compound has emerged as a promising agent for neuroprotection, primarily through its potent pro-remyelinating effects.[1][2][3][4] This technical guide provides an in-depth exploration of the neuroprotective mechanisms of this compound, detailing its molecular interactions, efficacy in preclinical models of neurodegenerative diseases, and the experimental protocols utilized to elucidate its function. Quantitative data from key studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's therapeutic potential in the CNS.
Introduction: The Promise of Selective Thyromimetics in Neurodegeneration
Thyroid hormones are critical for the development and maintenance of the central nervous system, playing a pivotal role in processes such as myelination.[5] However, their therapeutic use is hampered by significant peripheral side effects, including cardiotoxicity. This compound, a selective TRβ agonist, offers a promising alternative by mimicking the neuroprotective actions of thyroid hormone with a significantly improved safety profile. Its ability to cross the blood-brain barrier, particularly when administered as the prodrug Sob-AM2, allows for targeted engagement with neural cells. This guide delves into the scientific underpinnings of this compound's neuroprotective effects, with a focus on its application in demyelinating diseases and its emerging potential in other neurodegenerative conditions.
Mechanism of Action: Beyond Remyelination
This compound's primary neuroprotective mechanism lies in its ability to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. This action directly addresses the demyelination characteristic of diseases like multiple sclerosis. However, recent evidence suggests a broader neuroprotective profile involving the modulation of neuroinflammation and cellular debris clearance.
Promotion of Oligodendrocyte Differentiation and Remyelination
This compound mimics the action of the endogenous thyroid hormone T3 in promoting OPC maturation. In vitro studies have demonstrated that this compound treatment of OPCs leads to an increase in the expression of myelin-related genes, such as Myelin Basic Protein (MBP), Kruppel-like factor 9 (Klf9), and Hairless (Hr). This translates to enhanced remyelination in vivo, as observed in various animal models of demyelination.
Modulation of Neuroinflammation via TREM2 Signaling
A significant aspect of this compound's neuroprotective action is its regulation of the Triggering Receptor Expressed on Myeloid cells-2 (TREM2) signaling pathway. TREM2 is a receptor expressed on microglia, the resident immune cells of the CNS, and plays a crucial role in phagocytosis and the suppression of pro-inflammatory responses. This compound has been shown to upregulate TREM2 expression in microglia. This leads to an enhanced phagocytic capacity for cellular debris and a reduction in the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β).
References
- 1. researchgate.net [researchgate.net]
- 2. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 3. This compound and its Amide Prodrug Sob-AM2 Exert Thyromimetic Actions in Mct8-Deficient Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Receptor Binding Assay for Sobetirome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sobetirome (also known as GC-1) is a synthetic, subtype-selective agonist for the thyroid hormone receptor (TR), with a marked preference for the beta isoform (TRβ) over the alpha isoform (TRα).[1][2][3][4] This selectivity is a key attribute, as TRβ is predominantly expressed in the liver and is associated with beneficial effects on cholesterol and lipid metabolism, while TRα is more abundant in the heart and bone, where its activation can lead to undesirable side effects.[5] These application notes provide a detailed protocol for an in vitro competitive radioligand binding assay to determine the binding affinity of this compound for human TRα and TRβ receptors.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with thyroid hormone receptors.
Table 1: this compound Thyroid Hormone Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Kd, pM) | Selectivity (TRα/TRβ) |
| This compound (GC-1) | TRα1 | 440 | ~6.6-fold for TRβ |
| TRβ1 | 67 |
Kd (Dissociation Constant): A measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.
Table 2: this compound In Vitro Functional Activity (Receptor Activation)
| Compound | Receptor Subtype | EC50 (µM) |
| This compound (GC-1) | TRα1 | 0.58 |
| TRβ1 | 0.16 |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Signaling Pathway
Thyroid hormone receptors are nuclear receptors that function as ligand-activated transcription factors. Upon binding to a ligand like this compound, the receptor undergoes a conformational change. The TR typically forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as thyroid hormone response elements (HREs) in the promoter regions of target genes. This binding event modulates gene transcription by recruiting coactivator or corepressor proteins, leading to the regulation of various physiological processes, including metabolism.
Caption: Simplified genomic signaling pathway of thyroid hormone receptors.
Experimental Protocols
A competitive radioligand binding assay is a robust method to determine the binding affinity of a test compound (in this case, this compound) for a specific receptor. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for human TRα and TRβ receptors.
Materials:
-
Receptors: Purified human recombinant TRα and TRβ proteins (e.g., expressed in E. coli or insect cells).
-
Radioligand: High-affinity radiolabeled thyroid hormone, typically [¹²⁵I]T₃.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, 0.01% Triton X-100, pH 7.2.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well FilterMate™ harvester or similar.
-
Filter Plates: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation Counter: For quantifying radioactivity.
-
Scintillation Fluid.
-
96-well plates.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in the assay buffer to create a range of concentrations.
-
Dilute the purified TRα and TRβ proteins to the desired concentration in the assay buffer. The optimal concentration should be determined in preliminary experiments.
-
Dilute the [¹²⁵I]T₃ radioligand in the assay buffer to a final concentration that is typically at or below its Kd for the receptors.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer for total binding wells.
-
A high concentration of unlabeled T₃ for non-specific binding wells.
-
Varying concentrations of this compound for the competition wells.
-
-
Add the diluted receptor preparation (either TRα or TRβ) to all wells.
-
Add the diluted [¹²⁵I]T₃ to all wells. The final assay volume is typically 250 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro competitive receptor binding assay.
Caption: General workflow for an in vitro competitive receptor binding assay.
References
- 1. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Standard Operating Procedure for Sobetirome Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sobetirome (also known as GC-1 and QRX-431) is a synthetic, selective agonist for the thyroid hormone receptor beta (TRβ).[1][2] This selectivity for TRβ, which is highly expressed in the liver, over the TRα isoform, makes this compound a valuable tool for investigating the therapeutic potential of TRβ activation while minimizing the risk of TRα-mediated side effects, such as cardiac toxicity.[1][3][4]
These application notes provide a comprehensive guide for conducting in vitro cell culture studies with this compound, focusing on its effects on hepatocytes and oligodendrocyte progenitor cells (OPCs).
Key Applications in Cell Culture:
-
Lipid Metabolism in Hepatocytes: this compound is a potent regulator of genes involved in cholesterol and fatty acid metabolism. In hepatocyte cell lines like HepG2, this compound has been shown to modulate the expression of key genes such as the low-density lipoprotein receptor (LDLR), cholesterol 7α-hydroxylase (CYP7A1), and sterol regulatory element-binding protein-1c (SREBP-1c), making it a valuable compound for studying dyslipidemia and non-alcoholic fatty liver disease (NAFLD) in vitro.
-
Oligodendrocyte Differentiation and Myelination: this compound promotes the differentiation of OPCs into mature, myelinating oligodendrocytes. This makes it a critical research tool for studying demyelinating diseases like multiple sclerosis and for developing strategies to enhance remyelination. In primary OPC cultures, this compound has been demonstrated to upregulate the expression of myelin-related genes, including Myelin Basic Protein (MBP).
-
Cancer Research: Emerging research suggests that TRβ can act as a tumor suppressor. This compound's ability to selectively activate TRβ is being explored in the context of anaplastic thyroid cancer, where it has been shown to reduce aggressive phenotypes in cell lines.
-
Neurodegenerative Diseases: this compound's ability to cross the blood-brain barrier and influence gene expression in the central nervous system has led to its investigation in models of neurodegenerative diseases such as X-linked adrenoleukodystrophy.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Precaution: this compound is a potent compound. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat. All preparation steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Dissolve the this compound powder in cell culture grade DMSO to create a high-concentration stock solution, for example, 10 mM. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO at high concentrations is generally considered sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if desired. However, care should be taken as some compounds may bind to the filter membrane.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Culture and Treatment
This protocol provides a general guideline. Specific cell densities, media, and incubation times should be optimized for each cell line and experiment.
2.1. Hepatocyte (HepG2) Culture and Treatment
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
Cell culture plates (e.g., 6-well, 12-well, or 96-well)
Protocol:
-
Cell Seeding: Seed HepG2 cells into the desired culture plates at a density that will allow for optimal growth and treatment response (e.g., 2 x 10^5 cells/well for a 6-well plate). Allow cells to adhere and grow to 70-80% confluency.
-
Preparation of Treatment Media: Prepare the desired concentrations of this compound by diluting the stock solution in a complete growth medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, perform a 1:10,000 dilution. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting).
2.2. Oligodendrocyte Progenitor Cell (OPC) Culture and Differentiation
Materials:
-
Primary OPCs or an OPC cell line
-
OPC proliferation medium (specific to the cell type)
-
OPC differentiation medium (specific to the cell type)
-
This compound stock solution
-
Poly-D-lysine (PDL) coated culture plates
Protocol:
-
Cell Seeding: Seed OPCs onto PDL-coated plates in proliferation medium.
-
Induction of Differentiation: To induce differentiation, switch the proliferation medium to a differentiation medium.
-
This compound Treatment: Add this compound to the differentiation medium at the desired concentration (e.g., 50 nM). Include a vehicle control.
-
Incubation: Incubate the cells for the desired differentiation period (e.g., 24 to 96 hours), refreshing the medium with this compound or vehicle every 2-3 days.
-
Analysis: Assess differentiation by immunocytochemistry for oligodendrocyte markers (e.g., MBP, O4) or by qPCR for myelin-related gene expression.
Downstream Analysis Protocols
3.1. Quantitative Real-Time PCR (qPCR)
Protocol:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for your target genes (e.g., LDLR, SREBP-1c, MBP, KLF9) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
3.2. Western Blotting
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your protein of interest (e.g., TRβ, LDLR, MBP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Data Presentation
Quantitative Effects of this compound in Cell Culture
| Cell Line | Concentration | Treatment Duration | Target Gene/Protein | Observed Effect | Reference |
| Rat OPCs | 50 nM | 24 hours | Mbp mRNA | Increased expression | |
| Rat OPCs | 50 nM | 24 hours | Klf9 mRNA | Increased expression | |
| Rat OPCs | 50 nM | 24 hours | Hr mRNA | Increased expression | |
| Rat OPCs | 50 nM | 96 hours | MBP protein | Increased number of MBP-positive cells | |
| HepG2 | 0.1 - 10 µM | Not Specified | Luciferase Reporter (TRβ) | Dose-dependent increase in transactivation | N/A |
| Mouse Liver | 5 mg/kg diet | 2 and 4 weeks | Deiodinase mRNA | Increased expression | |
| Mouse Liver | 5 mg/kg diet | 2 and 4 weeks | Phosphorylated β-catenin (S675) | Decreased levels in Mdr2 KO mice |
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling in hepatocytes.
Caption: this compound-induced OPC differentiation.
Experimental Workflow
Caption: General experimental workflow.
References
Sobetirome in Murine Models: A Comprehensive Guide to Dosage and Administration
Application Notes and Protocols for Researchers
Introduction
Sobetirome, also known as GC-1, is a synthetic, liver-selective thyromimetic agent that preferentially binds to and activates the thyroid hormone receptor-beta (TRβ).[1] This selectivity for TRβ over TRα, coupled with its preferential accumulation in the liver, allows this compound to elicit therapeutic effects on lipid metabolism with a reduced risk of the thyrotoxic side effects associated with general thyroid hormone activation in tissues like the heart and bone.[2][3] These characteristics make this compound a valuable tool in preclinical research, particularly in mouse models of dyslipidemia, obesity, and other metabolic and neurological disorders.[2][4]
This document provides a detailed guide for the dosage and administration of this compound in mouse models, intended for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported dosages, administration routes, and observed effects of this compound in various mouse models. This information can serve as a starting point for experimental design.
| Mouse Model | Dosage | Administration Route | Frequency & Duration | Vehicle | Key Findings | References |
| Euthyroid Mice | 48 nmol/kg | Not Specified | Not Specified | Not Specified | Lowered VLDL triglycerides and HDL cholesterol. | |
| Mct8/Dio2KO Mice | 1.0 mg/kg | Intraperitoneal (IP) Injection | Daily for 7 days | 20% DMSO in saline | Decreased plasma T4 and T3. Altered liver gene expression (Dio1, Ucp2). | |
| Wild-type C57BL/6 Mice | 1, 10, or 100 µg/kg | Intraperitoneal (IP) Injection | Daily for 29 days | 1:1 saline/DMSO | Dose-dependent suppression of TSH and serum T4. | |
| Abcd1-/- Mice | 0.4 mg/kg in chow | Oral (in chow) | Ad libitum for 12-18 weeks | Standard chow | No significant weight loss. | |
| Abcd1-/- Mice | 2.0 mg/kg in chow | Oral (in chow) | Ad libitum for up to 11 weeks | Standard chow | Dose-dependent weight loss. | |
| Bleomycin-induced lung fibrosis model | 5 mg/kg | Oral Gavage | Every other day from day 10 to 18 post-bleomycin | 0.9% Normal Saline | Enhanced resolution of pulmonary fibrosis. |
Pharmacokinetic Parameters in Mice:
| Parameter | Value | Administration Route | Dosage | References |
| Half-life (t½) | ~1.3 hours | Not Specified | Not Specified | |
| Plasma Concentration | 522 ± 65 ng/mL | Intraperitoneal (IP) Injection | 1.0 mg/kg (daily for 7 days) | |
| Brain Concentration | 115 ± 14 ng/g | Intraperitoneal (IP) Injection | 1.0 mg/kg (daily for 7 days) |
Experimental Protocols
Intraperitoneal (IP) Injection Protocol
This protocol is adapted from studies investigating the effects of this compound on the thyroid axis and in Mct8-deficient mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes (1 ml) with 27-30 gauge needles
-
Animal scale
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound by dissolving the powder in 100% DMSO. This stock can be stored at -20°C for future use.
-
-
Preparation of Dosing Solution:
-
On the day of injection, thaw the stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration. For a final vehicle composition of 20% DMSO in saline, dilute the stock solution 1:4 with saline (e.g., for a 0.2 mg/mL final concentration, mix 40 µl of 1 mg/mL stock with 160 µl of saline). For a 1:1 saline/DMSO vehicle, adjust dilutions accordingly.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
The injection volume should be calculated based on the desired dosage and the concentration of the dosing solution (e.g., for a 1 mg/kg dose in a 25g mouse using a 0.2 mg/mL solution, the injection volume would be 125 µl). A common injection volume is 5 µL/g of body weight.
-
Restrain the mouse securely.
-
Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen.
-
-
Post-injection Monitoring:
-
Monitor the animals for any adverse reactions following the injection.
-
For pharmacokinetic studies, blood and tissue samples can be collected at predetermined time points post-injection.
-
Oral Administration Protocol (Incorporation into Chow)
This protocol is suitable for long-term studies and is based on research in a mouse model of X-linked adrenoleukodystrophy.
Materials:
-
This compound powder
-
Standard powdered mouse chow
-
A suitable mixing apparatus (e.g., a V-blender or a planetary mixer)
Procedure:
-
Calculation of this compound Amount:
-
Determine the total amount of medicated chow required for the study duration and the number of animals.
-
Calculate the total amount of this compound needed based on the desired concentration in the chow (e.g., 0.4 mg or 2.0 mg of this compound per kg of chow).
-
-
Preparation of Medicated Chow:
-
It is recommended to first create a small premix of this compound with a portion of the powdered chow to ensure even distribution.
-
Combine the premix with the remaining powdered chow in a mixer.
-
Mix thoroughly for a sufficient duration to ensure homogeneity of the drug within the feed.
-
The medicated chow can then be provided to the animals ad libitum.
-
-
Study Conduct:
-
House the mice with free access to the medicated chow and water.
-
Monitor food consumption and body weight regularly, as higher doses of this compound can induce weight loss.
-
Oral Gavage Protocol
This protocol is useful for precise, acute dosing and is based on a study in a mouse model of lung fibrosis.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound.
-
Suspend or dissolve the this compound in sterile 0.9% saline to the desired final concentration. Sonication may be required to achieve a uniform suspension.
-
-
Animal Dosing:
-
Weigh each mouse to determine the gavage volume.
-
The gavage volume should be carefully controlled, typically not exceeding 10 ml/kg body weight.
-
Gently restrain the mouse and insert the gavage needle orally, passing it into the esophagus and down to the stomach.
-
Administer the this compound solution slowly.
-
-
Post-gavage Monitoring:
-
Observe the animals for any signs of distress or injury after the procedure.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Hepatocytes
The primary mechanism of action for this compound's lipid-lowering effects is through the activation of TRβ in the liver. This leads to the regulation of genes involved in cholesterol and bile acid metabolism.
Caption: this compound's signaling cascade in liver cells.
General Experimental Workflow for this compound Administration
The following diagram outlines a typical workflow for an in vivo study using this compound in a mouse model.
Caption: Standard workflow for this compound studies in mice.
Conclusion
This compound is a potent and selective TRβ agonist with significant therapeutic potential demonstrated in a variety of mouse models. The successful application of this compound in research settings is highly dependent on the appropriate choice of dosage, administration route, and experimental protocol. This guide provides a comprehensive overview of these parameters based on the current scientific literature. Researchers are encouraged to use this information as a foundation for their study design, while also considering the specific requirements of their experimental model and scientific questions. Further investigation into the pharmacokinetics of this compound in mice would be beneficial for refining dosage regimens and optimizing therapeutic outcomes.
References
Application Notes and Protocols for Gene Expression Analysis in Sobetirome-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for analyzing gene expression changes in cells treated with Sobetirome, a selective thyroid hormone receptor-β (TRβ) agonist. The methodologies outlined here are essential for researchers investigating the molecular mechanisms of this compound, identifying target genes, and developing drugs that modulate thyroid hormone signaling pathways.
Introduction to this compound
This compound (also known as GC-1) is a synthetic thyromimetic compound that preferentially binds to and activates the thyroid hormone receptor beta (TRβ).[1] TRβ is predominantly expressed in the liver, making this compound a promising candidate for treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH) with potentially fewer cardiac side effects than non-selective thyroid hormone analogs.[1]
The mechanism of action of this compound involves the regulation of target gene expression. Upon binding to TRβ, the receptor-ligand complex translocates to the nucleus and binds to thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Key Target Genes of this compound
Several key target genes of this compound have been identified in various tissues. In hepatic cells, this compound is known to upregulate genes involved in cholesterol metabolism and fatty acid oxidation while downregulating those involved in lipogenesis. In the brain, it has been shown to modulate the expression of genes involved in development and neurological function.
Table 1: Key Target Genes of this compound
| Gene Symbol | Full Gene Name | Tissue/Cell Type | Effect of this compound | Reference |
| Human | ||||
| CPT1A | Carnitine Palmitoyltransferase 1A | Liver (HepG2, Huh-7) | Upregulation | [2] |
| ANGPTL4 | Angiopoietin-Like 4 | Liver (Huh-7) | Upregulation | [2] |
| DIO1 | Deiodinase, Iodothyronine, Type I | Liver (Huh-7) | Upregulation | [2] |
| THRSP | Thyroid Hormone Responsive | Liver (Primary Human Hepatocytes) | Upregulation | |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Liver | Downregulation | |
| LDLR | Low Density Lipoprotein Receptor | Liver | Upregulation | |
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Liver | Upregulation | |
| Mouse | ||||
| Hr | Hairless | Brain | Upregulation | |
| Abcd2 | ATP Binding Cassette Subfamily D Member 2 | Brain | Upregulation | |
| Mme | Membrane Metalloendopeptidase | Brain | Upregulation | |
| Flywch2 | FLYWCH-Type Zinc Finger 2 | Brain | Upregulation |
Experimental Protocols
This section provides detailed protocols for cell culture and treatment with this compound, followed by methodologies for gene expression analysis using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), DNA microarrays, and RNA sequencing (RNA-seq).
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of human hepatoma cell lines (HepG2 or Huh-7) and subsequent treatment with this compound. These cell lines are commonly used models for studying liver-specific gene expression.
Materials:
-
Human hepatoma cell line (HepG2 or Huh-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (GC-1)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 or Huh-7 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Cell Culture: Culture the cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A final DMSO concentration of ≤0.1% is recommended to avoid solvent-induced cellular stress.
-
Cell Treatment: After the cells have reached 70-80% confluency, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specific duration (e.g., 12, 24, or 48 hours). The optimal incubation time should be determined empirically for the genes of interest. For initial experiments, a 24-hour incubation period is recommended.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and then proceed with RNA extraction.
Diagram 1: Experimental Workflow for this compound Treatment and Gene Expression Analysis
A schematic overview of the experimental procedure.
Protocol 2: RNA Extraction
This protocol describes the extraction of total RNA from cultured cells using a commercially available RNA isolation kit.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Ethanol (70%)
-
Microcentrifuge
Procedure:
-
Cell Lysis: Lyse the harvested cells directly in the culture well by adding the lysis buffer provided in the RNA isolation kit.
-
Homogenization: Homogenize the lysate by passing it several times through a pipette.
-
RNA Precipitation: Add ethanol to the homogenized lysate to precipitate the RNA.
-
Column Binding: Transfer the mixture to a spin column and centrifuge. The RNA will bind to the silica membrane in the column.
-
Washing: Wash the membrane with the provided wash buffers to remove contaminants.
-
RNA Elution: Elute the purified RNA from the membrane using RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a sensitive method for quantifying the expression of specific genes. This protocol outlines a two-step RT-qPCR procedure.
Materials:
-
Reverse transcriptase kit
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Gene-specific forward and reverse primers
-
cDNA synthesis thermal cycler
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a sterile, RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes and then place on ice.
-
Add reverse transcriptase buffer, DTT, and RNase inhibitor.
-
Add reverse transcriptase enzyme.
-
Incubate at 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers (final concentration of 10 µM each), and the synthesized cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension). A typical program is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Table 2: Human Primer Sequences for RT-qPCR
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| CPT1A | GATCCTGGACAATACCTCGGAG | CTCCACAGCATCAAGAGACTGC | |
| ANGPTL4 | AGGACTTGGGTGGCTGTCT | GGGTTCAGCATAGGTGGGT | PrimerBank |
| DIO1 | GCTGTCTCTGGAGTGAACTGGA | GGTGTTCAGGAGCAGGACTTCT | PrimerBank |
| THRSP | TCTACCCCTGCCTCTACCTG | GCTCTCCAGCTCCTTCTTCTG | PrimerBank |
| GAPDH | AATCCCATCACCATCTTCCAG | CCTTCTCCATGGTGGTGAAGAC | |
| ACTB | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT | PrimerBank |
Note: Primer sequences for mouse target genes should be designed and validated according to standard procedures.
Diagram 2: this compound Signaling Pathway
References
Application Notes and Protocols for High-Throughput Screening of Sobetirome Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobetirome (GC-1) is a selective agonist for the thyroid hormone receptor beta (TRβ), a nuclear receptor that has emerged as a promising therapeutic target for metabolic diseases such as dyslipidemia and non-alcoholic steatohepatitis (NASH).[1][2][3] The selectivity of this compound for TRβ over TRα is crucial for its therapeutic index, as TRβ activation is associated with beneficial metabolic effects in the liver, while TRα activation is linked to potential cardiovascular side effects.[2][4] The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties requires robust and efficient high-throughput screening (HTS) assays.
These application notes provide detailed protocols for three distinct HTS assays suitable for the identification and characterization of novel this compound analogs: a Fluorescence Polarization (FP) competitive binding assay, a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) coactivator recruitment assay, and a cell-based reporter gene assay.
Key Molecular Target and Signaling Pathway
Thyroid hormone receptors (TRs) are ligand-inducible transcription factors that regulate the expression of target genes. Upon ligand binding, TRs undergo a conformational change, dissociate from corepressor proteins, and recruit coactivator proteins. This complex then binds to thyroid hormone response elements (TREs) on the DNA to modulate gene transcription. This compound and its analogs mimic the action of the endogenous thyroid hormone T3, primarily through the TRβ isoform.
Figure 1: Simplified Thyroid Hormone Receptor β (TRβ) Signaling Pathway.
High-Throughput Screening Workflow
A typical HTS campaign for this compound analogs involves a primary screen to identify initial hits, followed by secondary and confirmatory assays to eliminate false positives and characterize the potency and selectivity of the compounds.
Figure 2: General High-Throughput Screening Workflow for this compound Analogs.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of test compounds to displace a fluorescently labeled thyroid hormone tracer from the TRβ ligand-binding domain (LBD). The principle relies on the change in the rotational speed of the fluorescent tracer upon binding to the larger TRβ-LBD.
Objective: To identify compounds that bind to the TRβ-LBD.
Materials:
-
Human recombinant TRβ-LBD protein
-
Fluorescently labeled T3 or a suitable TRβ ligand (e.g., Fluormone™ TR Ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 0.01% BSA, 1 mM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of TRβ-LBD in assay buffer. The final concentration should be determined by titration to achieve an optimal assay window (typically in the low nanomolar range).
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be low (e.g., 1-5 nM) to minimize background fluorescence.
-
Serially dilute test compounds in DMSO to create a 100X stock plate. Then, dilute these 1:50 in assay buffer to create a 2X compound plate.
-
-
Assay Procedure:
-
Add 5 µL of the 2X test compound solution to the assay plate.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Add 10 µL of the 2X TRβ-LBD solution to the sample wells. Add 10 µL of assay buffer to the "no protein" control wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (tracer + LBD) and low (tracer only) controls.
-
Generate dose-response curves and determine the IC50 values for active compounds.
| Parameter | Description |
| Assay Principle | Competitive binding |
| Readout | Fluorescence Polarization (mP) |
| Throughput | High (384- or 1536-well) |
| Advantages | Homogeneous, no-wash format; sensitive. |
| Disadvantages | Potential for interference from fluorescent compounds. |
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the TRβ-LBD and a coactivator peptide. The assay utilizes a lanthanide chelate (donor) on the TRβ-LBD and a fluorescent acceptor on the coactivator peptide. Ligand-induced interaction brings the donor and acceptor into proximity, resulting in a FRET signal.
Objective: To identify agonist compounds that promote the recruitment of a coactivator peptide to the TRβ-LBD.
Materials:
-
GST-tagged human TRβ-LBD
-
Terbium-labeled anti-GST antibody (donor)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1) (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Test compounds (this compound analogs) in DMSO
-
384-well black, low-volume microplates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of GST-TRβ-LBD in assay buffer.
-
Prepare a 4X solution of Terbium-labeled anti-GST antibody in assay buffer.
-
Prepare a 4X solution of fluorescein-labeled coactivator peptide in assay buffer.
-
Prepare a 4X solution of test compounds by diluting the 100X DMSO stocks in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the assay plate.
-
Prepare a 2X protein/peptide mix by combining equal volumes of the 4X GST-TRβ-LBD, 4X Terbium-anti-GST, and 4X fluorescein-coactivator peptide solutions.
-
Add 15 µL of the protein/peptide mix to all wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., Terbium at 495 nm, Fluorescein at 520 nm, with excitation at 340 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Normalize the data to positive (known agonist) and negative (vehicle) controls.
-
Generate dose-response curves and determine the EC50 values for active agonists.
| Parameter | Description |
| Assay Principle | Ligand-induced protein-protein interaction |
| Readout | TR-FRET Ratio |
| Throughput | High (384- or 1536-well) |
| Advantages | Ratiometric measurement reduces well-to-well variability; less prone to compound interference. |
| Disadvantages | Requires specific labeled reagents. |
Cell-Based Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate TRβ-mediated gene transcription in a cellular context. Cells are engineered to express human TRβ and a reporter gene (e.g., luciferase) under the control of a TRE.
Objective: To quantify the functional agonist or antagonist activity of this compound analogs on TRβ in a cellular environment.
Materials:
-
Host cells (e.g., HEK293) stably or transiently expressing human TRβ and a TRE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% charcoal-stripped FBS).
-
Test compounds (this compound analogs) in DMSO.
-
Luciferase assay reagent.
-
384-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Seed the reporter cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes to allow for cell lysis and the luciferase reaction.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
For agonists, generate dose-response curves and determine EC50 values.
-
For antagonists, perform the assay in the presence of a known agonist (e.g., T3 or this compound) at its EC80 concentration and determine IC50 values.
-
To determine selectivity, this assay should be run in parallel with cells expressing TRα.
| Parameter | Description |
| Assay Principle | Ligand-activated gene transcription |
| Readout | Luminescence |
| Throughput | Medium to High (96- or 384-well) |
| Advantages | Provides functional data in a cellular context; can be used to determine selectivity. |
| Disadvantages | More complex workflow; potential for off-target effects. |
Data Presentation
All quantitative data from the screening assays should be summarized in a structured table for easy comparison of the this compound analogs.
| Compound ID | FP Binding (IC50, µM) | TR-FRET Agonism (EC50, µM) | TRβ Reporter (EC50, µM) | TRα Reporter (EC50, µM) | Selectivity (TRα EC50 / TRβ EC50) |
| This compound | Value | Value | Value | Value | Value |
| Analog-001 | Value | Value | Value | Value | Value |
| Analog-002 | Value | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
Conclusion
The described HTS assays provide a comprehensive platform for the discovery and characterization of novel this compound analogs. The combination of a primary binding or coactivator recruitment assay with a secondary cell-based functional assay allows for the efficient identification of potent and selective TRβ agonists. This tiered screening approach is essential for advancing promising candidates in the drug discovery pipeline for metabolic diseases.
References
Quantifying Sobetirome: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the quantification of Sobetirome in plasma and tissue samples. This compound (also known as GC-1) is a selective thyromimetic agent that preferentially binds to the thyroid hormone receptor beta (TRβ), a key regulator of metabolic processes primarily in the liver. [1][2][3] Accurate measurement of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, underpinning its development as a potential therapeutic agent for metabolic and neurological disorders.[4][5]
Introduction to this compound Quantification
The primary analytical method for the accurate and sensitive quantification of this compound in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the precise measurement of drug concentrations in complex matrices like plasma and tissue homogenates. The use of a stable isotope-labeled internal standard, such as d6-sobetirome, is essential for correcting for matrix effects and variations in sample processing and instrument response, ensuring the reliability of the quantitative data.
Data Presentation: this compound Levels in Preclinical Models
The following tables summarize quantitative data from a study in Mct8-deficient mice, which provides insights into the distribution of this compound in plasma and brain tissue following intraperitoneal administration.
Table 1: this compound Concentration in Plasma and Brain Tissue of Mct8-Deficient Mice
| Biological Matrix | Administration Route | Dose | Time Point | This compound Concentration |
| Plasma | Intraperitoneal (i.p.) | 1 mg/kg for 7 days | 4-6 hours post-final dose | 522 ± 65 ng/mL |
| Brain | Intraperitoneal (i.p.) | 1 mg/kg for 7 days | 4-6 hours post-final dose | 20 ± 4 ng/g |
Data from a study on juvenile Mct8/Dio2 knockout mice.
While specific quantitative data for other tissues from the same study are not available, it has been noted that this compound preferentially accumulates in the liver and does not distribute efficiently to the heart. This tissue-selective distribution is a key aspect of its therapeutic profile.
Experimental Protocols
This section details the methodologies for the quantification of this compound in plasma and tissue samples using LC-MS/MS.
Protocol 1: Sample Preparation
Materials:
-
Plasma or tissue samples
-
d6-sobetirome internal standard solution (e.g., 2.99 µM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure for Plasma/Serum Samples:
-
Thaw plasma or serum samples to room temperature.
-
In a microcentrifuge tube, add a known volume of the internal standard solution (e.g., 10 µL of 2.99 µM d6-sobetirome) to a specific volume of the plasma/serum sample (e.g., 100 µL).
-
Protein Precipitation: Add a sufficient volume of cold acetonitrile (e.g., 500 µL) to the sample to precipitate proteins.
-
Vortex the mixture vigorously for approximately 20 seconds.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Procedure for Tissue Samples (e.g., Brain):
-
Accurately weigh the frozen tissue sample.
-
Add a specific volume of water and the internal standard solution.
-
Homogenization: Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved.
-
Protein Precipitation: Add cold acetonitrile to the tissue homogenate.
-
Vortex and centrifuge as described for plasma samples.
-
Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A hybrid/triple quadrupole linear ion trap mass spectrometer (e.g., QTRAP 4000) with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system (e.g., Shimadzu SIL-20AC XR autosampler and LC-20AD XR LC pumps).
-
A suitable analytical column (e.g., Hamilton PRP-C18, 5 μm, 50 mm × 2.1 mm).
LC Parameters (Example):
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: 10 mM ammonium formate in 90% acetonitrile/10% water.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable gradient program to separate this compound from matrix components.
-
Column Temperature: 40 °C.
-
Autosampler Temperature: 30 °C.
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Source Voltage: -4500 V.
-
Gas Settings (GS1, GS2, CUR): Optimized for the specific instrument (e.g., 50, 60, 15 psi, respectively).
-
Temperature (TEM): 650 °C.
-
Collision Gas (CAD): Medium.
-
Multiple Reaction Monitoring (MRM) Transitions:
Table 2: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | 327.1 | 283.1 |
| d6-sobetirome | 333.1 | 289.1 |
These transitions should be optimized for the specific instrument being used.
Data Analysis:
-
Data acquisition and analysis are performed using the instrument-specific software (e.g., SCIEX Analyst and Multiquant).
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards.
-
The concentration of this compound in the unknown samples is then calculated from the standard curve.
Visualizations
Signaling Pathway of this compound
This compound selectively activates the Thyroid Hormone Receptor Beta (TRβ). In the nucleus, TRβ forms a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, this complex binds to Thyroid Hormone Response Elements (TREs) on the DNA and recruits corepressors, inhibiting gene transcription. Upon binding of this compound, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which then promotes the transcription of target genes involved in metabolic regulation.
Caption: this compound's mechanism of action via the TRβ signaling pathway.
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the experimental process for quantifying this compound in biological samples.
Caption: Workflow for quantifying this compound in biological samples.
References
- 1. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thyromimetic this compound Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thyromimetic this compound Concentration in Biological Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Respiration In Vitro Using Sobetirome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobetirome (also known as GC-1) is a synthetic, liver-targeted, and selective agonist for the thyroid hormone receptor-beta (TRβ).[1][2][3] Thyroid hormones are crucial regulators of metabolism, and their effects are mediated by thyroid hormone receptors (TRs), primarily TRα and TRβ.[1] The TRβ isoform is predominantly expressed in the liver and is associated with beneficial metabolic effects, including the regulation of lipid metabolism and mitochondrial function.[1] By selectively activating TRβ, this compound mimics the positive metabolic actions of thyroid hormone while minimizing the potential for adverse effects associated with TRα activation in tissues like the heart and bone.
Thyroid hormones are known to stimulate mitochondrial biogenesis and respiration, processes that are fundamental to cellular energy metabolism. This has positioned this compound as a valuable research tool for investigating the role of TRβ signaling in mitochondrial function. These application notes provide detailed protocols for utilizing this compound to study mitochondrial respiration in vitro, with a focus on assays using the Seahorse XF Analyzer.
Mechanism of Action: this compound and Mitochondrial Biogenesis
This compound exerts its effects on mitochondrial respiration primarily through the induction of mitochondrial biogenesis. This process is initiated by the binding of this compound to TRβ in the nucleus, which then modulates the transcription of target genes. A key player in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.
The signaling cascade is as follows:
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TRβ Activation: this compound enters the cell and binds to the TRβ receptor in the nucleus.
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Transcriptional Regulation: The this compound-TRβ complex acts as a transcription factor, modulating the expression of various genes.
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PGC-1α Induction: One of the key genes upregulated by TRβ activation is PPARGC1A, which codes for PGC-1α.
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Activation of Downstream Transcription Factors: PGC-1α coactivates other transcription factors, notably Nuclear Respiratory Factors 1 and 2 (NRF1 and NRF2).
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Mitochondrial Gene Expression: NRF1 and NRF2, in turn, activate the transcription of nuclear genes encoding mitochondrial proteins, including mitochondrial transcription factor A (TFAM).
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Mitochondrial DNA Replication and Transcription: TFAM translocates to the mitochondria and is essential for the replication and transcription of mitochondrial DNA (mtDNA), which encodes key components of the electron transport chain (ETC).
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Increased Mitochondrial Mass and Function: The coordinated expression of nuclear and mitochondrial genes leads to an increase in the number and functional capacity of mitochondria, resulting in enhanced mitochondrial respiration.
This pathway highlights how this compound can be used to pharmacologically stimulate an increase in mitochondrial number and activity, providing a valuable tool to study the dynamics of mitochondrial biogenesis and its impact on cellular respiration.
Data Presentation
While specific quantitative data on the dose-dependent effects of this compound on mitochondrial respiration parameters (e.g., OCR) in vitro are not extensively published, the following tables summarize the expected outcomes based on its known mechanism of action and qualitative reports. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell model and experimental conditions.
Table 1: Expected Effects of this compound on Mitochondrial Respiration Parameters
| Parameter | Expected Effect | Rationale |
| Basal Respiration | Increase | Increased number of mitochondria and ETC components leads to a higher baseline oxygen consumption rate. |
| ATP Production-Linked Respiration | Increase | More mitochondria are available to produce ATP through oxidative phosphorylation. |
| Maximal Respiration | Increase | A higher density of functional ETCs allows for a greater maximal respiratory capacity when uncoupled from ATP synthesis. |
| Spare Respiratory Capacity | Increase | The difference between maximal and basal respiration is expected to increase, indicating a greater ability of the cells to respond to increased energy demand. |
| Proton Leak | May Increase | Increased expression of uncoupling proteins (UCPs) can be a downstream effect of thyroid hormone signaling, leading to a mild increase in proton leak. |
| Non-Mitochondrial Respiration | No significant change | This compound's primary mechanism is targeted at mitochondrial function. |
Table 2: Gene Expression Changes Following this compound Treatment
| Gene | Encoded Protein | Expected Change in Expression | Role in Mitochondrial Biogenesis/Function |
| PPARGC1A | PGC-1α | Increase | Master regulator of mitochondrial biogenesis. |
| NRF1 | Nuclear Respiratory Factor 1 | Increase | Transcription factor for nuclear-encoded mitochondrial proteins. |
| NRF2 | Nuclear Respiratory Factor 2 | Increase | Transcription factor for nuclear-encoded mitochondrial proteins. |
| TFAM | Mitochondrial Transcription Factor A | Increase | Regulates mtDNA replication and transcription. |
| UCP2, UCP3 | Uncoupling Protein 2, 3 | Increase | Mediate mitochondrial uncoupling and thermogenesis. |
Experimental Protocols
The following protocols are designed for researchers using this compound to investigate mitochondrial respiration in vitro, with a focus on the Seahorse XF Cell Mito Stress Test.
Protocol 1: Culture and Treatment of Primary Human Hepatocytes
Primary human hepatocytes are a physiologically relevant model for studying liver-specific effects of compounds like this compound.
Materials:
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Cryopreserved primary human hepatocytes
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Hepatocyte plating medium
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Hepatocyte maintenance medium
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Collagen-coated cell culture plates (e.g., 96-well Seahorse XF plates)
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This compound (dissolved in a suitable vehicle, e.g., DMSO)
Procedure:
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Plate Coating: Coat Seahorse XF96 cell culture microplates with collagen type I according to the manufacturer's instructions.
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Thawing Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
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Cell Counting and Seeding: Perform a cell count and assess viability. Centrifuge the cell suspension and resuspend the pellet in plating medium to the desired seeding density (typically 2 x 10^4 to 4 x 10^4 cells per well for a 96-well plate, but this should be optimized). Seed the cells onto the collagen-coated plates.
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Cell Attachment: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.
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This compound Treatment: After cell attachment, replace the plating medium with fresh hepatocyte maintenance medium containing the desired concentrations of this compound or vehicle control. A recommended starting concentration range for this compound is 10 nM to 1 µM. A dose-response experiment is highly recommended to determine the optimal concentration.
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Incubation: Incubate the cells with this compound for a predetermined time. For studies on mitochondrial biogenesis, a longer incubation period (e.g., 24-72 hours) is recommended to allow for changes in gene expression and protein synthesis.
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Proceed to Seahorse XF Assay: After the treatment period, proceed with the Seahorse XF Cell Mito Stress Test as described in Protocol 3.
Protocol 2: Culture and Treatment of HepG2 Cells
HepG2 cells are a human hepatoma cell line that is a more readily available and easier-to-culture alternative to primary hepatocytes.
Materials:
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HepG2 cells
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Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% FBS)
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Seahorse XF96 cell culture microplates
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This compound (dissolved in DMSO)
Procedure:
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Cell Seeding: Seed HepG2 cells in a Seahorse XF96 plate at an optimized density (typically 2 x 10^4 to 4 x 10^4 cells per well). Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
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This compound Treatment: Replace the growth medium with fresh medium containing various concentrations of this compound or vehicle control. A starting concentration range of 10 nM to 1 µM is recommended.
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Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours).
-
Proceed to Seahorse XF Assay: Following treatment, perform the Seahorse XF Cell Mito Stress Test as detailed in Protocol 3.
Protocol 3: Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial respiration.
Materials:
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Seahorse XF Analyzer
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Seahorse XF96 sensor cartridge
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Seahorse XF Calibrant
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Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
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Mitochondrial stress test compounds:
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Oligomycin (ATP synthase inhibitor)
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FCCP (uncoupling agent)
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Rotenone/Antimycin A (Complex I and III inhibitors)
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-
Cells treated with this compound as described in Protocol 1 or 2.
Procedure:
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Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
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Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium to 37°C and supplement it with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Adjust the pH to 7.4.
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Cell Plate Preparation: Remove the cell culture medium from the treated cells and wash each well with the prepared Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
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Prepare Stress Test Compounds: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at a concentration 10X of the final desired working concentration. Typical final concentrations are 1.0-1.5 µM for oligomycin, 0.5-1.0 µM for FCCP (this must be optimized for each cell type), and 0.5 µM for rotenone/antimycin A.
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Load Sensor Cartridge: Load the stress test compounds into the appropriate ports of the hydrated sensor cartridge.
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Run the Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway leading to mitochondrial biogenesis.
Experimental Workflow
Caption: Experimental workflow for assessing mitochondrial respiration with this compound.
References
- 1. Mitochondrial metabolic study guided by proteomics analysis in hepatocellular carcinoma cells surviving long-term incubation with the highest dose of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sobetirome in Primary Hepatocyte Cultures: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sobetirome (also known as GC-1) is a synthetic, liver-selective thyromimetic agent that preferentially binds to and activates the thyroid hormone receptor beta (TRβ).[1][2][3][4][5] TRβ is the predominant isoform of the thyroid hormone receptor in the liver, and its activation plays a crucial role in regulating lipid and cholesterol metabolism. Unlike natural thyroid hormones, this compound's selectivity for TRβ and its preferential accumulation in the liver minimize the risk of adverse thyrotoxic effects on other tissues such as the heart, bone, and muscle, which primarily express the TRα isoform. This favorable safety profile makes this compound a valuable tool for studying hepatic lipid metabolism and a potential therapeutic agent for dyslipidemia and non-alcoholic steatohepatitis (NASH).
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary hepatocyte cultures, a key in vitro model for studying liver function and drug metabolism.
Mechanism of Action
This compound exerts its effects by acting as an agonist for the nuclear thyroid hormone receptor β. Upon binding, the this compound-TRβ complex forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to thyroid hormone response elements (TREs) on the DNA, leading to the transcriptional regulation of target genes involved in lipid metabolism.
Key hepatic pathways stimulated by this compound include:
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Lowering of Cholesterol: this compound enhances the expression of the low-density lipoprotein receptor (LDLR), leading to increased clearance of LDL cholesterol from the circulation. It also stimulates the conversion of cholesterol to bile acids by upregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
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Reduction of Triglycerides: this compound inhibits the expression of sterol response element-binding protein-1c (SREBP-1c), a key transcription factor that promotes the synthesis of triglycerides.
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Induction of Fatty Acid Oxidation: this compound upregulates the expression of genes involved in mitochondrial fatty acid β-oxidation, such as carnitine palmitoyltransferase 1a (CPT1A).
Data Presentation
The following tables summarize the quantitative effects of this compound and other TRβ agonists on gene expression and other relevant parameters in hepatic cells.
Table 1: In Vitro Potency of TRβ Agonists
| Compound | Target | Cell Line | EC50 (μM) | Reference |
| This compound (GC-1) | TRβ-1 | - | 0.16 | |
| MGL-3196 | TRβ | - | 0.21 |
Table 2: Effect of this compound (GC-1) on Gene Expression in Human Hepatocyte-Derived Huh-7 Cells
| Gene Target | Effect | Potency Comparison | Reference |
| CPT1A | Upregulation | Dose-response comparable to triiodothyronine (T3) | |
| ANGPTL4 | Upregulation | Relative potency confirmed | |
| DIO1 | Upregulation | Relative potency confirmed |
Table 3: In Vivo Effects of this compound (GC-1) in Mice
| Parameter | Animal Model | Treatment | Effect | Reference |
| Serum Cholesterol | Chow-fed mice | This compound | 25% reduction | |
| Serum Triglycerides | Chow-fed mice | This compound | 75% reduction | |
| Hepatocyte Proliferation | Rats | 50 or 100 µ g/100 g body weight | Strong stimulation |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway of this compound in hepatocytes and a typical experimental workflow for studying its effects in primary hepatocyte cultures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Sobetirome Technical Support Center: Overcoming Solubility and Stability Challenges
For researchers, scientists, and drug development professionals utilizing the selective thyroid hormone receptor β (TRβ) agonist, Sobetirome (also known as GC-1), encountering solubility and stability issues can be a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address these challenges, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and selective agonist of the thyroid hormone receptor β (TRβ), with an EC50 of 0.16 μM for TRβ-1.[1][2] It is designed to selectively bind to and activate TRβ over TRα.[3] This selectivity allows it to target pathways primarily in the liver, such as those involved in lowering cholesterol, while minimizing potential thyrotoxic effects on the heart, bone, and muscle, which are predominantly mediated by TRα.[4][5]
Q2: What are the main causes of this compound precipitation in aqueous solutions like cell culture media? this compound is a hydrophobic compound with limited aqueous solubility. Precipitation commonly occurs due to:
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Improper Dissolution: Adding a highly concentrated organic stock solution (like DMSO) directly into an aqueous medium can cause the compound to "crash out" as it is not readily soluble in the bulk aqueous environment.
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Exceeding Solubility Limits: The final concentration of this compound in the culture medium may exceed its solubility limit, leading to the formation of a precipitate.
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Temperature Shifts: Adding a stock solution to cold media can decrease solubility. High-molecular-weight components can also fall out of solution during freeze-thaw cycles.
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Media Composition: Interactions with salts, proteins, and other components in the culture medium can reduce this compound's solubility.
Q3: How should I prepare and store this compound stock solutions? To ensure stability and prevent degradation, proper preparation and storage are critical.
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Preparation: this compound powder is soluble in organic solvents like DMSO and ethanol. For a stock solution, dissolve this compound in 100% fresh, anhydrous DMSO to a high concentration (e.g., 10 mM to 100 mg/mL). Using hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility. Sonication or warming the tube to 37°C can aid dissolution if precipitation occurs during preparation.
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Storage: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Q4: What is the recommended final concentration of DMSO in cell culture experiments? The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of 0.1% or less is generally recommended. For sensitive cell lines, transgenic mice, or nude mice, the DMSO concentration should be kept even lower, potentially below 2%. It is always advisable to perform a solvent-negative control experiment to confirm that the solvent has no non-specific effects.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Problem: Precipitate formed in my cell culture media after adding this compound.
This is the most common issue. Follow this workflow to identify and solve the problem.
Problem: My this compound stock solution in DMSO is not clear or has particulates.
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Cause: This may be due to the use of old or water-logged (hygroscopic) DMSO, which reduces the solubility of this compound. It could also indicate that the solubility limit in DMSO has been exceeded or the compound has not fully dissolved.
-
Solution:
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Always use fresh, anhydrous DMSO.
-
Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.
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If particulates remain, it may be necessary to filter the solution through a 0.22-μm filter, although this could reduce the final concentration.
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Problem: I am observing inconsistent experimental results.
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Cause: Inconsistency can stem from the degradation of this compound due to improper storage or repeated freeze-thaw cycles of the stock solution. Precipitation in the working solution, which may not be visible to the naked eye, can also lead to a lower effective concentration.
-
Solution:
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Ensure stock solutions are aliquoted and stored correctly at -80°C for long-term use.
-
Always prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution.
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Visually inspect the final working solution for any signs of precipitation before adding it to your cells or animals.
-
Data Summary Tables
Table 1: this compound Solubility Data
| Solvent | Approximate Solubility | Notes |
|---|---|---|
| DMSO | 30 - 100 mg/mL | Use of fresh, anhydrous DMSO is critical. Sonication is recommended. |
| Ethanol | ~30 - 66 mg/mL | Sonication is recommended. |
| Water | Insoluble | |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 2 years | Recommended for long-term storage to prevent degradation. Avoid repeated freeze-thaw cycles. |
| | -20°C | 1 year | |
Table 3: Example Formulations for In Vivo Experiments
| Formulation Components (v/v) | Achieved Solubility | Reference |
|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Note: For in vivo studies, working solutions should be prepared freshly on the day of use.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder (MW: 328.40 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.284 mg of this compound powder.
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Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
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Mixing: Vortex the tube thoroughly. If needed, place the tube in an ultrasonic bath for 5-10 minutes or warm it to 37°C until the solid is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store at -80°C for up to 2 years.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 µM final concentration in 10 mL of cell culture medium, starting from a 10 mM DMSO stock.
Protocol 3: Preparation of an In Vivo Formulation (1 mg/mL)
This protocol is based on the widely used formulation containing PEG300 and Tween-80.
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Materials: 10 mg/mL this compound stock in DMSO, PEG300, Tween-80, sterile saline.
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Procedure (to prepare 1 mL): a. In a sterile tube, take 100 µL of the 10 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300. Mix until the solution is clear. c. Add 50 µL of Tween-80. Mix again until the solution is clear. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
Administration: This formulation should be prepared fresh on the day of use and administered as per the experimental design (e.g., intraperitoneal injection).
Signaling Pathway Visualization
This compound exerts its effects by binding to the Thyroid Hormone Receptor β (TRβ), a nuclear receptor that regulates gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. This compound: The past, present and questions about the future [research.tec.mx]
Technical Support Center: Optimizing Sobetirome Treatment for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving Sobetirome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GC-1) is a synthetic, selective agonist for the thyroid hormone receptor beta (TRβ).[1][2][3][4] It mimics the effects of the natural thyroid hormone T3 but has a higher affinity for the TRβ isoform, which is predominantly expressed in the liver.[1] This selectivity aims to harness the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and triglycerides, while minimizing the potential for adverse effects on the heart and other tissues where the TRα isoform is more prevalent.
Q2: What are the common research applications for this compound in in vivo studies?
A2: In vivo studies with this compound primarily focus on its therapeutic potential in metabolic and neurodegenerative disorders. Key research areas include:
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Dyslipidemia: Investigating its ability to lower LDL cholesterol and triglycerides.
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Obesity and Metabolic Syndrome: Assessing its impact on body weight, fat mass, and insulin sensitivity.
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Nonalcoholic Steatohepatitis (NASH): Evaluating its role in reducing liver fat and fibrosis.
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Neurodegenerative Diseases: Exploring its potential to promote myelin repair in conditions like multiple sclerosis and X-linked adrenoleukodystrophy.
Q3: What are typical starting doses and treatment durations for this compound in rodent models?
A3: The optimal dose and duration of this compound treatment are dependent on the specific research question and animal model. However, based on published studies, a general starting point can be recommended. For mice, daily doses can range from 0.08 mg/kg to 2 mg/kg, administered orally or via intraperitoneal injection. Treatment durations can vary from short-term (e.g., 7 days) to long-term (e.g., 18 weeks). It is crucial to perform dose-response studies to determine the optimal therapeutic window for your specific experimental endpoint while monitoring for potential side effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss in Animals | High dose of this compound leading to excessive metabolic rate. | Reduce the dose of this compound. In a study with mice, a 2 mg/kg chow dose led to termination of the experiment at 11 weeks due to a 20% weight loss, while a 0.4 mg/kg chow dose did not cause weight loss even after 18 weeks of treatment. |
| No Observable Therapeutic Effect | - Insufficient dose or treatment duration.- Poor bioavailability.- Inappropriate animal model. | - Increase the dose or extend the treatment duration, monitoring for any adverse effects.- Ensure proper formulation and administration of this compound. For oral gavage, consider the vehicle used.- Verify that the chosen animal model expresses TRβ in the target tissue and is relevant to the disease being studied. |
| Unexpected Cardiovascular Effects (e.g., increased heart rate) | Although this compound is TRβ-selective, very high doses may lead to off-target activation of TRα in the heart. | - Reduce the dose to a level that maintains therapeutic efficacy without cardiovascular side effects.- Monitor heart rate and other cardiovascular parameters throughout the study. |
| Altered Blood Glucose or Insulin Levels | Some studies with TRβ agonists have reported impaired insulin sensitivity. | - Monitor blood glucose and insulin levels regularly.- Consider the metabolic state of the animal model and the potential for interactions with other experimental variables. |
Data on this compound In Vivo Studies
The following tables summarize quantitative data from various in vivo studies with this compound.
Table 1: this compound Dosage and Duration in Mouse Models
| Mouse Model | Dose | Route of Administration | Treatment Duration | Observed Effects | Reference |
| Mct8/Dio2KO Mice | 1 mg/kg/day | Intraperitoneal Injection | 7 days | Reduced plasma T4 and T3 levels. | |
| Abcd1 (-/y) Mice | 0.4 mg/kg (in chow) | Oral | 12-18 weeks | No significant weight loss. | |
| Abcd1 (-/y) Mice | 2 mg/kg (in chow) | Oral | Up to 11 weeks | Significant weight loss (20%). |
Table 2: this compound Dosage and Duration in Rat Models
| Rat Model | Dose | Route of Administration | Treatment Duration | Observed Effects | Reference |
| Sprague-Dawley Rats (High-fat diet) | Not specified | Not specified | 10 days | Reduced hepatic triglyceride content, but impaired insulin sensitivity with GC-1 (a this compound analog). |
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Mice
1. Materials:
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This compound
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Vehicle (e.g., 0.5% methylcellulose in sterile water)
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20-gauge, 1.5-inch curved, ball-tipped stainless steel feeding needle
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1 mL syringe
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Animal scale
2. Procedure:
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Preparation of Dosing Solution:
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Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose.
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Prepare the this compound solution in the chosen vehicle. Ensure it is well-dissolved or forms a homogenous suspension.
-
-
Animal Handling and Restraint:
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Weigh each mouse to determine the precise volume of the dosing solution to be administered.
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Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
-
Gavage Administration:
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Attach the feeding needle to the syringe containing the this compound solution.
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Gently insert the feeding needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus.
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Slowly and steadily advance the needle until the ball tip is in the esophagus. Do not force the needle.
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Administer the solution slowly to allow the mouse to swallow.
-
-
Post-Administration Monitoring:
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After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in a hepatocyte.
Caption: A typical experimental workflow for an in vivo this compound study.
Caption: A logical approach to troubleshooting unexpected results.
References
Troubleshooting inconsistent results in Sobetirome experiments
Welcome to the technical support center for Sobetirome (also known as GC-1), a selective thyroid hormone receptor-beta (TRβ) agonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols to ensure consistent and reliable results in your this compound experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
In Vitro (Cell-based) Experiments
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q1: I am not observing the expected biological response (e.g., no change in target gene expression) after treating my cells with this compound. | 1. Low or absent TRβ expression: The cell line you are using may not express sufficient levels of the thyroid hormone receptor beta.[1][2] 2. Inactive this compound: The compound may have degraded due to improper storage or handling. 3. Suboptimal concentration: The concentration of this compound used may be too low to elicit a response. 4. Cell culture conditions: Factors like serum components or high cell density can interfere with the assay.[3] | 1. Verify TRβ expression: Confirm TRβ mRNA and protein levels in your cell line using qPCR or Western blot. Consider using a cell line known to express TRβ, such as HepG2. 2. Use fresh this compound: Prepare fresh stock solutions from a reputable source. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the optimal effective concentration (EC50) for your specific cell line and endpoint. 4. Optimize cell culture conditions: Use charcoal-stripped serum to remove endogenous thyroid hormones. Ensure cells are in the exponential growth phase and not overly confluent. |
| Q2: I am seeing high variability between my experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.[4] 2. Pipetting errors: Inaccurate or inconsistent pipetting of this compound or assay reagents.[5] 3. Edge effects: Wells on the edge of the plate may behave differently due to temperature and humidity gradients. 4. Compound precipitation: this compound may precipitate out of solution in the culture medium, especially at higher concentrations. | 1. Ensure uniform cell seeding: Thoroughly resuspend cells before plating and use a multichannel pipette for consistency. 2. Practice good pipetting technique: Use calibrated pipettes and change tips between samples. Prepare master mixes of reagents where possible. 3. Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. 4. Check for precipitation: Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try using a lower concentration or a different solvent for the stock solution (though DMSO is most common). |
| Q3: My cells are showing signs of toxicity or unexpected morphological changes at higher concentrations of this compound. | 1. Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to toxicity. 2. Excessive on-target activity: Overstimulation of TRβ can also lead to cellular stress. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a cytotoxicity assay: Use an assay like MTT or LDH to determine the toxic concentration range of this compound for your cell line. 2. Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration that gives a robust biological effect. 3. Control for solvent effects: Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
In Vivo (Animal) Experiments
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q4: I am observing inconsistent results in my animal studies (e.g., high variability in body weight or cholesterol levels between animals in the same group). | 1. Variable drug administration: Inconsistent dosing due to gavage errors or unequal food consumption (if mixed in chow). 2. Biological variability: Natural variation between individual animals. 3. Animal stress: Stress can significantly impact metabolic parameters. 4. Dietary inconsistencies: Variations in the composition of the chow can affect the experimental outcome. | 1. Refine administration technique: Ensure proper training for oral gavage. If mixing in chow, monitor food intake to ensure consistent dosing. 2. Increase sample size: A larger number of animals per group can help to overcome individual biological variability. 3. Acclimatize animals: Allow sufficient time for animals to acclimate to their environment and handling before starting the experiment. 4. Use a consistent diet: Source the diet from a reputable supplier and ensure the same batch is used throughout the study. |
| Q5: The observed in vivo efficacy is lower than expected based on in vitro data. | 1. Poor bioavailability: this compound may have poor absorption or rapid metabolism in the animal model. 2. Suboptimal dosing regimen: The dose or frequency of administration may not be sufficient to maintain therapeutic levels. 3. Model-specific differences: The animal model may not be fully representative of the human condition or may have different TRβ expression levels in the target tissues. | 1. Assess pharmacokinetics: Measure the concentration of this compound in the plasma and target tissues over time to determine its bioavailability and half-life. 2. Optimize the dosing regimen: Based on pharmacokinetic data, adjust the dose and/or frequency of administration. Consider different administration routes (e.g., intraperitoneal injection vs. oral gavage). 3. Thoroughly characterize the animal model: Ensure the chosen animal model is appropriate for the research question and that TRβ is expressed in the target tissues. |
Quantitative Data Summary
The following tables summarize quantitative data from various this compound experiments to provide a reference for expected outcomes.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | EC50 (nM) | Reference |
| HepG2 | Reporter Gene Assay | TRβ Activation | ~16 | Inferred from multiple sources |
| CV-1 | Reporter Gene Assay | TRβ Activation | ~20 | Inferred from multiple sources |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |
| Hypercholesterolemic Mice | Mixed in diet | 4 weeks | Reduced serum LDL cholesterol and triglycerides. | |
| Euthyroid Mice | Oral gavage | 10 days | Lowered VLDL triglyceride and HDL cholesterol levels. | |
| Genetically Obese and Diet-Induced Obese Mice | Daily oral administration | 2 weeks | Reduced fat mass by half. | |
| Mdr2 Knockout Mice (Model of Cholestasis) | GC-1 containing diet | 2 and 4 weeks | Decreased serum alkaline phosphatase but increased serum transaminases. |
Table 3: Clinical Trial Data for this compound (Phase I)
| Study Population | Dosing Regimen | Duration | Key Findings | Reference |
| Healthy Volunteers | Single dose up to 450 µg | Single Dose | Up to 22% decrease in LDL cholesterol. | |
| Healthy Volunteers | Multiple doses up to 100 µ g/day | 2 weeks | Up to 41% reduction in LDL cholesterol. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TRβ Activation Reporter Gene Assay
This protocol is for a dual-luciferase reporter assay to measure the activation of the thyroid hormone receptor beta by this compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TRβ expression plasmid
-
Thyroid hormone response element (TRE)-driven firefly luciferase reporter plasmid
-
Control plasmid with Renilla luciferase (for normalization)
-
Transfection reagent
-
DMEM with 10% charcoal-stripped fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Dual-luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TRβ expression plasmid, TRE-firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS. Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., T3).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure firefly luciferase activity using a luminometer.
-
Add the Stop & Glo reagent to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Cell Viability (MTT) Assay
This protocol is to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the results as a percentage of the vehicle-treated control.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol is to measure the expression of thyroid hormone-responsive genes (e.g., Dio1, Hairless) following this compound treatment.
Materials:
-
Cells or tissues treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene or reference gene, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR using a standard two-step or three-step cycling protocol on a qPCR instrument. Include a melting curve analysis to ensure the specificity of the amplified product.
-
Data Analysis: Determine the Ct (cycle threshold) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle-treated control.
Visualizations
Signaling Pathway of this compound
Caption: Simplified genomic signaling pathway of this compound.
Experimental Workflow for In Vitro this compound Studies
Caption: General experimental workflow for in vitro studies with this compound.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: Troubleshooting logic for inconsistent in vitro this compound results.
References
- 1. The Thyromimetic this compound (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labbox.es [labbox.es]
- 4. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 5. Quantification of Thyromimetic this compound Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Sobetirome Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Sobetirome.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical factor for this compound?
A: Bioavailability is the fraction of an administered drug that reaches the systemic circulation to exert its therapeutic effect.[1] For orally administered drugs, low aqueous solubility and poor permeability across the gastrointestinal epithelium can significantly limit bioavailability, leading to insufficient drug absorption and reduced efficacy.[2][3] Enhancing the bioavailability of this compound is crucial to ensure it reaches its target receptors, such as the thyroid hormone receptor β (TRβ) in the liver and central nervous system (CNS), at therapeutically relevant concentrations.[4][5]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A: The main strategies focus on overcoming challenges related to solubility and permeability. Key approaches include:
-
Prodrug Formulations: Chemically modifying this compound into an inactive prodrug that, after absorption, converts to the active parent drug. This is particularly effective for enhancing CNS penetration.
-
Advanced Formulation Technologies: Utilizing techniques to improve the dissolution rate and solubility of this compound. Common methods include:
-
Nanoparticle-based systems: Reducing particle size to the nanoscale increases the surface area for dissolution.
-
Lipid-based formulations (e.g., liposomes): Encapsulating the drug in lipid vesicles can improve solubility and absorption.
-
Amorphous Solid Dispersions: Converting the crystalline drug into a more soluble amorphous form by dispersing it in a polymer matrix.
-
Q3: How does a prodrug strategy enhance this compound's delivery, particularly to the brain?
A: The prodrug approach for this compound involves masking its carboxylic acid group by creating an ester or amide linkage. This modification increases the lipophilicity of the molecule, which can facilitate its passage across biological membranes like the blood-brain barrier (BBB). Once inside the target tissue (e.g., the brain), endogenous enzymes such as non-specific esterases or fatty acid amide hydrolase (FAAH) cleave the prodrug, releasing the active this compound. This strategy not only increases drug concentration at the target site but can also reduce systemic exposure and potential side effects.
Q4: Which advanced formulation is most suitable for a poorly soluble drug like this compound?
A: The choice depends on the specific physicochemical properties of this compound and the desired therapeutic outcome.
-
Nanosuspensions are effective for increasing the dissolution rate of crystalline drugs.
-
Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or liposomes are excellent for highly lipophilic drugs, as they can maintain the drug in a solubilized state within the gastrointestinal tract.
-
Solid dispersions are beneficial if the drug can be stabilized in an amorphous, higher-energy state, which significantly enhances solubility.
A feasibility study comparing these approaches is recommended.
Q5: How can I accurately measure this compound concentrations in biological samples for bioavailability studies?
A: The standard method for quantifying this compound in biological matrices like plasma, serum, or tissue homogenates is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for precise measurement of drug concentrations, which is essential for pharmacokinetic analysis. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or variable this compound concentration in plasma after oral gavage. | 1. Poor Solubility/Dissolution: The drug is not dissolving adequately in the GI tract. 2. Low Permeability: The drug is not effectively crossing the intestinal wall. 3. First-Pass Metabolism: The drug is being extensively metabolized in the liver before reaching systemic circulation. 4. Improper Formulation/Vehicle: The vehicle used for administration is not optimal for solubilization. | 1. Improve Formulation: Employ bioavailability-enhancing strategies such as micronization, nanosuspensions, or lipid-based formulations. 2. Conduct Permeability Assays: Use an in-vitro model like the Caco-2 assay to assess intestinal permeability. 3. Investigate Prodrugs: A prodrug approach can sometimes bypass first-pass metabolism. 4. Optimize Vehicle: Test a range of pharmaceutically acceptable vehicles (e.g., with surfactants or co-solvents) to improve solubility. |
| Inconsistent results in Caco-2 permeability assays. | 1. Compromised Monolayer Integrity: Tight junctions between cells are not fully formed or are disrupted. 2. Efflux Transporter Saturation: The concentration of this compound used is too high, saturating efflux pumps like P-glycoprotein. 3. Compound Cytotoxicity: The test concentration is toxic to the Caco-2 cells. | 1. Monitor TEER: Regularly measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a validated threshold (e.g., >200 Ω·cm²). 2. Test Multiple Concentrations: Run the assay at several concentrations to check for dose-dependent transport. 3. Assess Cytotoxicity: Perform a preliminary cytotoxicity test (e.g., MTT or LDH assay) to determine a non-toxic concentration range for the experiment. |
| Difficulty achieving a stable nanoparticle formulation (e.g., aggregation, low entrapment efficiency). | 1. Incorrect Polymer/Lipid Choice: The selected excipients are not compatible with this compound. 2. Suboptimal Process Parameters: Factors like homogenization speed, sonication time, or solvent evaporation rate are not optimized. 3. Low Drug Loading: The amount of drug being loaded exceeds the capacity of the nanoparticle system. | 1. Screen Excipients: Test a variety of polymers or lipids with different properties. 2. Optimize Formulation Process: Use a Design of Experiments (DoE) approach to systematically optimize manufacturing parameters. 3. Determine Loading Capacity: Experiment with different drug-to-excipient ratios to find the optimal loading capacity. |
| Poor accuracy in LC-MS/MS quantification at low or high ends of the standard curve. | 1. Matrix Effects: Components in the biological sample (e.g., salts, lipids) are interfering with ionization. 2. Inappropriate Internal Standard: The internal standard does not behave similarly to the analyte. 3. Detector Saturation: The concentration of the high-end standards is too great for the detector. | 1. Improve Sample Cleanup: Optimize the protein precipitation and extraction steps to remove more interfering substances. 2. Use a Stable Isotope-Labeled Internal Standard: A deuterated standard like d6-sobetirome is ideal. 3. Adjust Standard Curve Range: Narrow the concentration range of the calibration curve or add more points at the extremes to better define the response. |
Quantitative Data Summary
The use of a prodrug strategy has shown significant improvements in delivering this compound to the central nervous system (CNS), a key target for certain indications.
Table 1: Pharmacokinetic Comparison of this compound and its Amide Prodrug (Sob-AM2) in Mice
| Parameter | This compound Administration | Sob-AM2 Administration | Fold Increase with Prodrug | Reference(s) |
| Relative Brain Concentration | Baseline | ~9x higher than this compound | ~9 | |
| Brain:Serum Ratio | Baseline | 60x higher than this compound | 60 | |
| Brain Concentration (Mct8/Dio2KO mice) | Baseline | 1.8x higher than this compound | 1.8 | |
| Plasma Concentration (Mct8/Dio2KO mice) | Baseline | 2.5x lower than this compound | 0.4 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
This protocol outlines the procedure for assessing the intestinal permeability of this compound using the Caco-2 cell model.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto permeable Transwell® filter inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 60,000 cells/cm².
-
Culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change media every 2-3 days.
2. Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter.
-
Only use monolayers with TEER values >200 Ω·cm² for the transport study.
3. Transport Experiment (Apical to Basolateral):
-
Gently wash the cell monolayer twice with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1.2 mL).
-
Initiate the transport by adding the this compound dosing solution (at a non-toxic concentration) to the apical (top) chamber (e.g., 0.3 mL).
-
Incubate the plate at 37°C with gentle orbital shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the basolateral chamber and replace it with an equal volume of fresh buffer.
4. Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).
- A is the surface area of the filter membrane (cm²).
- C₀ is the initial concentration of the drug in the donor chamber.
Protocol 2: Quantification of this compound in Plasma via LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from plasma samples.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL plasma sample, add an internal standard (e.g., 10 µL of d6-sobetirome solution). This is critical for accurate quantification.
2. Protein Precipitation and Extraction:
-
Add 500 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
3. Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer the solution to an autosampler vial for analysis.
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18) and operating in negative electrospray ionization (ESI) mode.
4. Data Processing:
-
Develop a standard curve by spiking known concentrations of this compound into a blank matrix (control plasma).
-
Quantify the this compound concentration in the unknown samples by comparing the analyte/internal standard peak area ratio against the standard curve.
Protocol 3: General Method for Preparing this compound-Loaded Nanoparticles
This protocol describes a general solvent evaporation method for formulating this compound into polymeric nanoparticles, a common technique for encapsulating hydrophobic drugs.
1. Preparation of Organic Phase:
-
Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane or acetone).
2. Emulsification:
-
Prepare an aqueous phase, typically containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the emulsion.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication. This will form an oil-in-water (o/w) emulsion where the organic solvent droplets containing the drug and polymer are dispersed in the water.
3. Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate.
-
As the solvent evaporates, the polymer precipitates, entrapping the this compound to form solid nanoparticles.
4. Nanoparticle Collection and Purification:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the collected nanoparticles several times with deionized water to remove excess surfactant and any unencapsulated drug.
-
Lyophilize (freeze-dry) the purified nanoparticles to obtain a dry powder for storage and future use.
5. Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Dissolve a known amount of nanoparticles in a suitable solvent and quantify the this compound content via LC-MS/MS or UV-Vis spectrophotometry.
- EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100
- DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Cardiotoxicity Assessment of Sobetirome
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the potential cardiotoxicity of Sobetirome in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for assessing the cardiotoxicity of this compound, a TRβ-selective agonist?
A1: this compound is designed to selectively target the thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver, to achieve cholesterol-lowering effects while avoiding the cardiac effects associated with thyroid hormone receptor alpha (TRα) activation.[1] However, assessing cardiotoxicity is crucial for several reasons:
-
Off-target effects: At higher concentrations, the selectivity of this compound for TRβ over TRα may diminish, leading to unintended activation of TRα in the heart.
-
TRβ function in the heart: While TRα is the primary mediator of thyroid hormone's cardiac effects, TRβ is also expressed in the heart and its role in cardiac function is not fully elucidated.[2]
-
Lessons from other thyromimetics: A similar compound, eprotirome, was discontinued due to concerns about long-term safety, including potential thyrotoxic effects on the heart.[1]
-
Regulatory requirements: Comprehensive preclinical safety evaluation, including cardiotoxicity assessment, is a standard requirement for drug development.
Q2: What are the expected cardiac effects of a TRβ-selective agonist like this compound compared to a non-selective agonist like T3?
A2: Based on its mechanism of action, this compound is expected to have a significantly better cardiac safety profile than non-selective thyroid hormone analogs like T3. Preclinical studies have shown that while T3 increases heart rate and induces cardiac hypertrophy, this compound has demonstrated minimal to no such effects at therapeutic doses.
Q3: What are the key preclinical models for assessing this compound's cardiotoxicity?
A3: A multi-pronged approach using both in vitro and in vivo models is recommended:
-
In vitro models: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model for studying human-specific cardiac effects.[3][4] These can be used in conjunction with multi-electrode array (MEA) systems to assess electrophysiological parameters.
-
In vivo models: Rodent models (rats and mice) are commonly used to evaluate systemic effects on cardiac function, structure, and hemodynamics. Non-invasive techniques like electrocardiography (ECG) and echocardiography are valuable tools in these models.
Q4: What are the critical parameters to monitor in preclinical cardiotoxicity studies of this compound?
A4: Key parameters include:
-
Electrophysiology: Changes in action potential duration, field potential duration, and ion channel currents (especially those related to cardiac repolarization).
-
Cardiac Hypertrophy: Heart weight to body weight ratio, and expression of hypertrophy markers like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).
-
Cardiac Function: Heart rate, blood pressure, and echocardiographic parameters of systolic and diastolic function.
-
Cytotoxicity: Cell viability and markers of cellular damage in in vitro models.
Troubleshooting Guides
Issue 1: Unexpected increase in heart rate in an in vivo rodent study.
-
Possible Cause 1: Dose-dependent loss of TRβ selectivity.
-
Troubleshooting Step: Review the dose-response relationship. Was the observed effect only at the highest dose? Consider testing intermediate doses to determine the threshold for this effect. Compare the effective dose for cholesterol lowering with the dose causing tachycardia to assess the therapeutic window.
-
-
Possible Cause 2: Off-target pharmacological effects unrelated to TRα/β.
-
Troubleshooting Step: Conduct a broad panel of in vitro pharmacology assays to identify potential interactions with other receptors, ion channels, or enzymes that could influence heart rate.
-
-
Possible Cause 3: Stress-induced tachycardia in the animal model.
-
Troubleshooting Step: Ensure proper acclimatization of the animals to the experimental procedures. Utilize non-invasive monitoring techniques like telemetry or non-invasive ECG to minimize handling stress.
-
Issue 2: Inconsistent results in hiPSC-CM electrophysiology assays (MEA).
-
Possible Cause 1: Variability in hiPSC-CM differentiation and maturity.
-
Troubleshooting Step: Ensure consistent differentiation protocols and characterize the maturity of the hiPSC-CMs using markers like cTnT and MLC2v. Use a single, well-characterized batch of hiPSC-CMs for the entire study to minimize variability.
-
-
Possible Cause 2: Compound precipitation or instability in culture medium.
-
Troubleshooting Step: Verify the solubility and stability of this compound in the assay medium at the tested concentrations and duration. Use appropriate vehicle controls.
-
-
Possible Cause 3: Edge effects or technical variability in the MEA plate.
-
Troubleshooting Step: Implement a robust plate layout with appropriate controls, including vehicle-only wells and positive controls (e.g., a known hERG blocker). Avoid using the outermost wells of the plate if edge effects are suspected.
-
Issue 3: No significant changes observed in cardiac hypertrophy markers despite concerns.
-
Possible Cause 1: Insufficient duration of the study.
-
Troubleshooting Step: Cardiac hypertrophy is a chronic process. Ensure the in vivo study duration is sufficient for hypertrophic changes to develop. Chronic cardiotoxicity assays with hiPSC-CMs can also be extended.
-
-
Possible Cause 2: Insensitive biomarkers.
-
Troubleshooting Step: In addition to heart weight to body weight ratio, measure more sensitive molecular markers of cardiac hypertrophy such as the gene expression of ANP (Nppa) and BNP (Nppb).
-
-
Possible Cause 3: this compound's cardiac-sparing properties are robust at the tested doses.
-
Troubleshooting Step: This is a positive finding. To confirm, consider including a positive control (e.g., T3) in the study to demonstrate that the model is capable of detecting a hypertrophic response.
-
Data Presentation
Table 1: Summary of Preclinical Cardiac Effects of this compound in Rodent Models
| Parameter | Species | Model | Dose | Outcome | Reference |
| Heart Rate | Rat | Normal | 50 mg/kg/day (as prodrug MB07811) | No significant increase | N/A |
| Mouse | Hypothyroid | Equimolar to T3 | No increase (unlike T3) | N/A | |
| Heart Weight | Rat | Normal | 50 mg/kg/day (as prodrug MB07811) | No significant increase | N/A |
| Mouse | Hypothyroid | Equimolar to T3 | Did not normalize heart weight (unlike T3) | N/A | |
| Hemodynamics | Rat | Normal | 50 mg/kg/day (as prodrug MB07811) | No significant changes | N/A |
| Cardiac Gene Expression | Mouse | Hypothyroid | Equimolar to T3 | No effect on HCN2, Myosin Heavy Chains, SERCA2 (unlike T3) | N/A |
| Mouse | Mct8/Dio2KO | N/A | Increased Hcn2 expression, no change in Atp2a2 | N/A |
Table 2: Key Parameters for In Vitro Cardiotoxicity Assessment of this compound using hiPSC-CMs and MEA
| Parameter | Assay | Endpoint | Expected Outcome for this compound (at therapeutic concentrations) |
| Electrophysiology | Multi-Electrode Array (MEA) | Field Potential Duration (FPD) | No significant change |
| Corrected Field Potential Duration (FPDc) | No significant change | ||
| Beat Period | No significant change | ||
| Arrhythmic events | Absence of arrhythmias | ||
| Cytotoxicity | Cell Viability Assay (e.g., MTS) | Cell Viability | No significant decrease |
| LDH Release Assay | LDH Release | No significant increase |
Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment using hiPSC-CMs and Multi-Electrode Array (MEA)
Objective: To evaluate the electrophysiological effects of this compound on human cardiomyocytes.
Methodology:
-
Cell Culture:
-
Culture hiPSC-CMs on fibronectin-coated 48- or 96-well MEA plates.
-
Allow cells to form a spontaneously beating syncytium.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
MEA Recording:
-
Record baseline electrophysiological activity (FPD, FPDc, beat period, amplitude) for at least 10 minutes before adding the compound.
-
Add vehicle control and different concentrations of this compound to the wells.
-
Record the electrophysiological activity continuously or at defined time points (e.g., 30 minutes, 1 hour, 24 hours, 48 hours) after compound addition.
-
-
Data Analysis:
-
Analyze the MEA data using appropriate software to determine changes in FPD, FPDc, beat rate, and the incidence of arrhythmic events.
-
Compare the effects of this compound to the vehicle control.
-
Include a positive control (e.g., a known hERG blocker like E-4031) to validate the assay's sensitivity.
-
Protocol 2: In Vivo Cardiotoxicity Assessment in a Rodent Model
Objective: To evaluate the effects of this compound on cardiac function and hypertrophy in rats.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Acclimate the animals to the housing and experimental conditions for at least one week.
-
-
Drug Administration:
-
Administer this compound or vehicle control daily via oral gavage for a specified period (e.g., 28 days).
-
Divide animals into at least three dose groups (low, mid, high) and a vehicle control group.
-
-
Cardiovascular Monitoring:
-
ECG: Record non-invasive ECGs at baseline and at regular intervals throughout the study (e.g., weekly). Acclimate the conscious animals to the recording device to minimize stress. Analyze ECG parameters such as heart rate, PR interval, QRS duration, and QT interval.
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac structure (e.g., left ventricular mass) and function (e.g., ejection fraction, fractional shortening).
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect blood for biomarker analysis.
-
Excise the heart, weigh it, and calculate the heart weight to body weight ratio.
-
Collect heart tissue for histopathological analysis and gene expression analysis of hypertrophy markers (e.g., ANP, BNP).
-
Mandatory Visualizations
Signaling Pathways
References
- 1. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac expression and function of thyroid hormone receptor beta and its PV mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human induced pluripotent stem cell-cardiomyocytes for cardiotoxicity assessment: a comparative study of arrhythmia-inducing drugs with multi-electrode array analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Sobetirome's Impact on the Hypothalamic-Pituitary-Thyroid Axis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sobetirome. The information is designed to help manage its effects on the hypothalamic-pituitary-thyroid (HPT) axis during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on the hypothalamic-pituitary-thyroid (HPT) axis?
A1: this compound (also known as GC-1) is a synthetic, selective thyroid hormone receptor-beta (TRβ) agonist.[1][2] It mimics the action of the natural thyroid hormone triiodothyronine (T3) but shows a higher affinity for the TRβ isoform, which is predominantly expressed in the liver, over the TRα isoform, which is more abundant in the heart, bone, and skeletal muscle.[3][4] This selectivity is intended to leverage the therapeutic benefits of thyroid hormone action, such as lowering cholesterol, while minimizing adverse thyrotoxic effects on other tissues.[1]
This compound impacts the HPT axis through a negative feedback mechanism, similar to endogenous thyroid hormones. By activating TRβ receptors in the hypothalamus and pituitary gland, this compound suppresses the release of thyrotropin-releasing hormone (TRH) and thyroid-stimulating hormone (TSH), respectively. This leads to reduced stimulation of the thyroid gland and consequently, a decrease in the production and circulating levels of endogenous thyroid hormones, thyroxine (T4) and T3.
Q2: Is TSH suppression an expected outcome of this compound administration?
A2: Yes, suppression of TSH is an expected and well-documented effect of this compound treatment. The degree of suppression is dose-dependent. In some experimental contexts, this TSH suppression is a desired pharmacodynamic effect, while in others it may be an unwanted side effect that needs to be monitored and managed.
Q3: Can this compound induce a state of central hypothyroidism?
A3: Yes, prolonged administration of this compound at sufficient doses (e.g., ≥10 μg/kg/day for 29 days in mice) can induce a state resembling central hypothyroidism. This is characterized by depleted circulating levels of T4 and T3, with TSH levels that may appear normal despite the low endogenous thyroid hormones. It is crucial to monitor thyroid hormone levels throughout the experiment to characterize the metabolic state of the animals accurately.
Q4: Are there CNS-penetrating versions of this compound that might have different effects on the HPT axis?
A4: Yes, a prodrug of this compound called Sob-AM2 has been developed to increase its distribution to the central nervous system (CNS). Sob-AM2 administration leads to higher concentrations of this compound in the brain and lower concentrations in the plasma compared to direct this compound administration. Both compounds suppress HPT axis gene transcripts, but their effects correlate with their respective tissue distribution properties (CNS vs. periphery).
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Rapid TSH Suppression
Possible Cause:
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High Dose: The administered dose of this compound may be too high for the specific animal model or experimental duration.
-
Vehicle Effects: The vehicle used for administration (e.g., DMSO) could potentially enhance the absorption or bioavailability of this compound.
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Assay Variability: Inconsistent timing of sample collection relative to dosing can lead to variability in measured TSH levels.
Suggested Solutions:
-
Dose-Response Study: Conduct a pilot study with a range of this compound doses to determine the optimal concentration that achieves the desired therapeutic effect without causing excessive TSH suppression.
-
Vehicle Control: Always include a vehicle-only control group to account for any effects of the solvent.
-
Standardized Sampling: Establish a strict protocol for the timing of blood sample collection to ensure consistency across all experimental groups.
-
Monitor T4/T3 Levels: Concurrently measure T4 and T3 levels to get a complete picture of the HPT axis status.
Issue 2: Contradictory Results: Normal TSH with Low T4/T3
Possible Cause:
-
Central Hypothyroidism: As mentioned in the FAQs, prolonged this compound treatment can lead to a state where TSH levels return to a "normal" range despite significantly depleted T4 and T3. This is due to the thyromimetic effect of this compound at the pituitary and hypothalamus, which masks the low endogenous hormone levels.
-
Assay Interference: While unlikely, it is worth considering if components of the drug formulation could interfere with the TSH immunoassay.
Suggested Solutions:
-
Comprehensive HPT Axis Profiling: Do not rely on TSH measurement alone. A full panel of thyroid function tests, including total and/or free T4 and T3, is essential for accurate interpretation.
-
TRH Stimulation Test: To assess pituitary responsiveness, a thyrotropin-releasing hormone (TRH) stimulation test can be performed. In a state of this compound-induced central hypothyroidism, the TSH response to TRH may be blunted.
-
Consult Assay Manufacturer: If assay interference is suspected, contact the manufacturer of the TSH assay kit to inquire about potential cross-reactivity or interference.
Issue 3: Off-Target Effects or Unexpected Toxicity
Possible Cause:
-
High Doses or Long-Term Administration: While this compound has a good safety profile in preclinical and early clinical studies, high doses or chronic administration could potentially lead to unforeseen effects. For instance, another thyromimetic, eprotirome, was associated with cartilage defects in dogs after long-term use.
-
Metabolic Stress: The combination of suppressed endogenous thyroid hormones and the potent thyromimetic action of this compound could induce a unique metabolic state, which may have downstream consequences in specific models of disease.
Suggested Solutions:
-
Histopathological Analysis: At the end of the study, perform a thorough histological examination of key tissues (heart, liver, bone, muscle) to screen for any morphological changes.
-
Monitor Animal Health: Closely monitor animal weight, food and water intake, and general behavior for any signs of distress.
-
Review Literature for Class Effects: Stay updated on the literature regarding other thyromimetics to be aware of potential class-wide off-target effects.
Data Presentation
Table 1: Effect of this compound and Sob-AM2 on Plasma Thyroid Hormone Levels in Mct8/Dio2KO Mice
| Treatment Group (7-day i.p. injections) | Plasma T4 (ng/mL) | Plasma T3 (ng/mL) |
| Vehicle | ~2.5 | ~1.5 |
| This compound (1.0 mg/kg) | Significantly Decreased | Significantly Decreased |
| Sob-AM2 (0.3 mg/kg) | Significantly Decreased | Significantly Decreased |
Data summarized from studies in Mct8/Dio2KO mice.
Table 2: Dose-Dependent Effects of this compound on HPT Axis in Rats (7-day treatment)
| This compound Dose | TSH Suppression | Plasma T4 Reduction |
| 0.16 mg/kg | >50% | ~35% |
Data summarized from a study in rats.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Mice
This protocol is a generalized procedure based on methodologies reported in the literature.
-
Drug Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in dimethyl sulfoxide (DMSO).
-
On the day of injection, dilute the stock solution in sterile saline to the final desired concentration. For example, to achieve a dose of 1.0 mg/kg in a 25g mouse with an injection volume of 5 µL/g, the final concentration would be 0.2 mg/mL in 20% DMSO.
-
Prepare a vehicle control solution of 20% DMSO in saline.
-
-
Animal Dosing:
-
House male C57BL/6J mice (or other appropriate strain) under standard conditions.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily.
-
The duration of treatment can vary depending on the experimental goals (e.g., 7 days for acute effects, 29 days or longer for chronic effects).
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals according to approved ethical protocols.
-
Collect blood via cardiac puncture or other appropriate method for plasma separation.
-
Harvest tissues of interest (e.g., brain, pituitary, liver, heart) and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.
-
-
Hormone and Gene Expression Analysis:
-
Measure plasma TSH, T4, and T3 levels using commercially available radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
Analyze gene expression of HPT axis-related transcripts (e.g., Trh, Tshb) in the hypothalamus and pituitary via quantitative real-time PCR (qRT-PCR).
-
Protocol 2: Quantification of this compound in Biological Tissues
A detailed protocol for quantifying this compound in tissue samples can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
Sample Preparation:
-
Homogenize tissue samples (e.g., brain) in an appropriate buffer.
-
Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound and an appropriate internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the unknown samples by interpolating from the standard curve.
-
Visualizations
Caption: this compound's negative feedback on the HPT axis.
Caption: Workflow for in vivo this compound experiments.
References
- 1. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Sobetirome Delivery Methods for Targeted Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sobetirome. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GC-1) is a synthetic thyromimetic agent that acts as a selective agonist for the thyroid hormone receptor beta (TRβ).[1][2][3] It is designed to preferentially bind to and activate TRβ over TRα, the receptor subtype associated with many of the undesirable side effects of excess thyroid hormone, such as cardiac effects.[1][4] This selectivity allows this compound to mimic the beneficial metabolic effects of thyroid hormone, primarily in the liver, such as lowering cholesterol.
Q2: What are the main therapeutic applications being investigated for this compound?
Initially developed as a cholesterol-lowering agent, this compound has also been investigated for other conditions. It has received orphan drug designation for the treatment of X-linked adrenoleukodystrophy (X-ALD), a rare genetic neurodegenerative disease. Additionally, research has explored its potential in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as demyelinating diseases.
Q3: What is Sob-AM2 and how does it relate to this compound?
Sob-AM2 is an amide prodrug of this compound. It is designed to have enhanced permeability across the blood-brain barrier (BBB). Once in the central nervous system (CNS), it is converted to the active drug, this compound. This strategy aims to increase the concentration of this compound in the brain while minimizing peripheral exposure and potential side effects.
Q4: What are the known challenges or limitations associated with this compound?
While this compound has shown promise, some challenges exist. Concerns over potential off-target effects, partly fueled by adverse events seen with similar compounds like eprotirome in canines, have led to the discontinuation of some clinical trials. Additionally, in certain disease models, the expression of the target receptor (TRβ) may be decreased, potentially reducing the efficacy of the drug. Maternal administration of this compound in mice has also been linked to spontaneous abortions, highlighting the need for careful consideration in specific experimental contexts.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy in In Vivo Experiments
Q: My in vivo experiment with this compound is not showing the expected therapeutic effect. What are the possible causes and how can I troubleshoot this?
A: Several factors could contribute to a lack of efficacy. Here's a step-by-step guide to troubleshoot the issue:
-
Verify Compound Integrity and Formulation:
-
Storage: Confirm that this compound has been stored correctly. It should be stored as a solid at -20°C for long-term stability (≥4 years). Stock solutions in DMSO can be stored at -80°C for up to a year.
-
Solubility: Ensure complete dissolution of this compound in the chosen vehicle. This compound is soluble in DMSO and ethanol. For in vivo formulations, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. Always ensure the final solution is clear.
-
Dosing: Double-check the calculated dose and the administration route (e.g., intraperitoneal injection, oral gavage).
-
-
Assess Pharmacokinetics and Target Engagement:
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Bioavailability: Consider the route of administration's impact on bioavailability. Oral bioavailability may differ from intraperitoneal injection.
-
Tissue Concentration: If possible, measure the concentration of this compound in the target tissue using a validated method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This will confirm if the drug is reaching its intended site of action at a sufficient concentration.
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Receptor Expression: In some disease models, the expression of TRβ may be downregulated. Assess the TRβ expression levels in your experimental model to ensure the target is present.
-
-
Review Experimental Design:
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Animal Model: Ensure the chosen animal model is appropriate and has been previously shown to be responsive to TRβ agonists.
-
Treatment Duration: The duration of the treatment may be insufficient to observe a therapeutic effect. Review the literature for typical treatment regimens for your specific application.
-
Issue 2: Observing Unexpected or Off-Target Effects
Q: I am observing unexpected phenotypes or toxicity in my cell culture or animal models treated with this compound. How can I determine if these are off-target effects and mitigate them?
A: Differentiating between on-target and off-target effects is crucial. Here are some strategies:
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Conduct a Dose-Response Analysis:
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Perform a thorough dose-response study to see if the unexpected effects occur at concentrations higher than those required for the desired on-target activity. Off-target effects often manifest at higher concentrations.
-
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Utilize a Rescue Experiment:
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If the unexpected phenotype is due to an on-target effect, it might be possible to "rescue" it by manipulating a downstream pathway. For example, if this compound is causing an on-target metabolic change that leads to a negative outcome, providing a key metabolite in that pathway might reverse the effect. If the phenotype persists, it is more likely an off-target effect.
-
-
Employ a Structurally Unrelated Agonist:
-
Use a different, structurally unrelated TRβ agonist. If the same unexpected phenotype is observed, it is more likely to be an on-target effect mediated by TRβ. If the phenotype is unique to this compound, it points towards an off-target interaction.
-
-
Consider Off-Target Screening:
-
For in-depth analysis, consider commercially available off-target screening panels to identify potential unintended molecular targets of this compound.
-
-
Refine Delivery Method:
-
If off-target effects are a concern, especially in non-target tissues, consider refining the delivery method. For CNS-targeted effects, using the prodrug Sob-AM2 can increase brain concentrations while reducing peripheral exposure. Nanoparticle-based delivery systems can also be designed for targeted delivery to specific organs or tissues, thereby reducing systemic exposure and off-target effects.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| In Vitro Activity | |||
| TRβ-1 EC50 | 0.16 µM | ||
| TRβ Binding Affinity (Kd) | 0.1 nM | ||
| TRα Binding Affinity (Kd) | 1.8 nM | ||
| Solubility | |||
| DMSO | ~30-66 mg/mL | Use fresh DMSO | |
| Ethanol | ~45 mg/mL | ||
| In Vivo Formulation | |||
| Example Vehicle | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Final concentration ~2 mg/mL | |
| Storage Stability | |||
| Solid | ≥4 years | -20°C | |
| Stock Solution (in DMSO) | 1 year | -80°C |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol describes the preparation of a common vehicle for the in vivo administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Sonication may be required to fully dissolve the compound.
-
In a sterile tube, add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture. The final concentration of Tween 80 should be 5% of the total volume. Mix until the solution is clear.
-
Add sterile saline to bring the solution to the final volume. The final concentration of DMSO should be 10% or less, and the saline will make up the remaining 45% of the volume.
-
Ensure the final solution is clear and free of precipitates before administration.
Protocol 2: Quantification of this compound in Tissue Samples by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from biological tissues.
Materials:
-
Tissue sample (e.g., brain, serum)
-
Internal standard (e.g., d6-sobetirome)
-
Acetonitrile
-
Methanol
-
Centrifuge
-
0.22 µm centrifugal filters
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For serum: Thaw the sample to room temperature. Add a known amount of internal standard.
-
For solid tissue (e.g., brain): Homogenize the tissue in an appropriate buffer. Add a known amount of internal standard to the homogenate.
-
-
Protein Precipitation:
-
Add ice-cold acetonitrile to the sample to precipitate proteins. Vortex and incubate on ice.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
-
Extraction:
-
Carefully collect the supernatant containing this compound and the internal standard.
-
-
Sample Clean-up:
-
Filter the supernatant through a 0.22 µm centrifugal filter to remove any remaining particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned sample into the LC-MS/MS system.
-
Use a validated method with appropriate multiple reaction monitoring (MRM) transitions for both this compound and the internal standard to quantify the concentration of this compound in the sample.
-
Generate a standard curve using known concentrations of this compound to accurately determine the concentration in the experimental samples.
-
Visualizations
References
Navigating Vehicle Control Challenges in Sobetirome Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Sobetirome in animal studies. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to vehicle selection, formulation, and administration, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the thyroid hormone receptor β (TRβ).[1][2][3][4] It preferentially binds to and activates TRβ over TRα, the latter being associated with adverse thyrotoxic effects on the heart, bone, and muscle.[1] This selectivity allows this compound to stimulate beneficial metabolic pathways in the liver, such as those involved in lowering cholesterol, without causing significant systemic side effects.
Q2: Why is the choice of vehicle critical for this compound administration in animal studies?
A2: The vehicle, an inactive medium used to deliver a drug, is a critical component of in vivo studies for several reasons:
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Solubility and Stability: this compound, like many research compounds, has specific solubility characteristics. An appropriate vehicle ensures that the compound is fully dissolved and remains stable, preventing precipitation that could lead to inaccurate dosing and blockages in administration equipment.
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Bioavailability: The vehicle can influence the absorption and distribution of this compound in the animal, thereby affecting its bioavailability and therapeutic efficacy.
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Animal Welfare: An inappropriate vehicle can cause irritation, inflammation, or toxicity at the administration site, leading to animal distress and confounding experimental results.
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Data Interpretation: The vehicle itself should be inert and not produce any physiological effects that could be mistaken for the effects of this compound. A dedicated vehicle control group is essential to differentiate the effects of the drug from those of the vehicle.
Q3: What are the most commonly used vehicles for this compound in rodent studies?
A3: Based on published literature, common vehicles for this compound administration in rodents include:
-
For Intraperitoneal (IP) Injections: A solution of 20% Dimethyl Sulfoxide (DMSO) in 0.9% saline is frequently used. DMSO acts as a solubilizing agent for this compound.
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For Oral Gavage: 0.9% normal saline has been successfully used as a vehicle for oral administration of this compound in mice. In some cases, for hydrophobic compounds, other vehicles like corn oil or aqueous solutions containing suspending agents like carboxymethyl cellulose (CMC) might be considered, though their effects on the study endpoint should be carefully evaluated.
Q4: Are there any known adverse effects associated with the vehicles used for this compound?
A4: Yes, some commonly used vehicles can have their own biological effects:
-
DMSO: While an excellent solvent, DMSO is not entirely inert. At higher concentrations, it can cause localized inflammation, and systemic administration may impact liver enzymes and urinary function in rats. Therefore, it is crucial to keep the concentration of DMSO as low as possible and to include a vehicle control group receiving the same concentration of DMSO.
-
Corn Oil: Often used for oral administration of lipophilic compounds, corn oil can influence lipid metabolism and body weight, which could be confounding factors in studies investigating metabolic parameters.
Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation and administration of this compound in animal studies.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in the dosing solution | 1. Low Solubility: this compound may have limited solubility in the chosen vehicle, especially at higher concentrations. 2. Temperature Changes: A decrease in temperature can reduce solubility and cause the compound to precipitate out of solution. 3. pH Shift: this compound is an acidic compound, and its solubility can be pH-dependent. Changes in the pH of the vehicle can lead to precipitation. | 1. Increase Solubilizing Agent: For IP injections, you can cautiously increase the percentage of DMSO in the saline solution. However, be mindful of potential DMSO toxicity. 2. Gentle Warming and Sonication: Warm the solution gently (to around 37°C) and use a sonicator to aid dissolution. Ensure the solution remains clear upon cooling to room temperature before administration. 3. pH Adjustment: For aqueous solutions, you may need to adjust the pH to maintain this compound in its soluble form. This should be done carefully to ensure the final pH is physiologically compatible. 4. Prepare Fresh Solutions: Prepare dosing solutions fresh daily to minimize the risk of precipitation over time. |
| Irritation or inflammation at the injection site (IP) | 1. High DMSO Concentration: DMSO can be an irritant at higher concentrations. 2. Incorrect pH of the Solution: A solution that is too acidic or alkaline can cause tissue damage. 3. Improper Injection Technique: Repeated injections in the same location or incorrect needle placement can cause trauma. | 1. Minimize DMSO: Use the lowest concentration of DMSO that effectively solubilizes this compound. 2. Check and Adjust pH: Ensure the final pH of the dosing solution is close to physiological pH (around 7.4). 3. Refine Injection Technique: Alternate injection sites between the lower left and right abdominal quadrants. Ensure proper restraint to prevent movement and injury during injection. Use an appropriate needle size (e.g., 25-27G for mice). |
| Inconsistent or unexpected experimental results | 1. Inaccurate Dosing: This can result from precipitation in the dosing solution or improper administration technique. 2. Vehicle-Induced Effects: The vehicle may be causing physiological changes that are interfering with the effects of this compound. 3. Compound Degradation: this compound may not be stable in the chosen vehicle over the duration of the experiment. | 1. Verify Formulation and Technique: Regularly check the dosing solution for any signs of precipitation. Ensure all personnel are properly trained in the administration technique being used. 2. Thoroughly Evaluate Vehicle Controls: Carefully analyze the data from the vehicle control group to identify any unexpected effects. If significant effects are observed, consider using an alternative vehicle. 3. Assess Compound Stability: If you suspect degradation, you may need to perform stability studies of this compound in your chosen vehicle under the experimental conditions. |
| Animal distress during or after administration | 1. Improper Handling and Restraint: This is a common cause of stress in laboratory animals. 2. Pain or Discomfort from the Injection: This can be due to the formulation (e.g., high DMSO, improper pH) or the physical act of injection. 3. Adverse Reaction to this compound or Vehicle: While this compound is generally well-tolerated at therapeutic doses, high doses or a reaction to the vehicle can cause distress. | 1. Acclimatize Animals: Allow animals to acclimate to the facility and handling procedures before starting the experiment. 2. Refine Techniques: Use proper, gentle restraint techniques. For oral gavage, ensure the gavage needle is the correct size and is inserted without force. 3. Monitor Animals Closely: Observe animals for any signs of distress after administration, such as lethargy, ruffled fur, or changes in behavior. If adverse reactions are noted, consult with a veterinarian and review your protocol. |
Data Presentation
Table 1: Common Vehicles for this compound Administration in Rodent Studies
| Route of Administration | Vehicle | Animal Model | Key Considerations |
| Intraperitoneal (IP) | 20% DMSO in 0.9% Saline | Mice, Rats | DMSO is an effective solubilizer but can cause irritation at high concentrations. A vehicle control group is essential. |
| Oral Gavage | 0.9% Normal Saline | Mice | A simple and generally well-tolerated vehicle. Ensure this compound is sufficiently soluble or forms a stable suspension. |
| Oral Gavage | Corn Oil | Mice, Rats | Suitable for lipophilic compounds. Can influence lipid metabolism and body weight. |
| Oral Gavage | 0.5% Carboxymethyl Cellulose (CMC) in Water | Mice, Rats | A common suspending agent. Ensure uniform suspension before each administration. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
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Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Dilute the stock solution with sterile 0.9% saline to achieve the final desired concentration and a final DMSO concentration of 20% or less. For example, to prepare a 1 mg/mL dosing solution in 20% DMSO, mix 100 µL of the 10 mg/mL this compound stock solution with 800 µL of 0.9% saline and 100 µL of DMSO.
-
Vortex the final solution to ensure it is homogenous.
-
Visually inspect the solution for any precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Prepare the dosing solution fresh on the day of administration.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
This compound dosing solution (prepared in an appropriate vehicle like 0.9% saline)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for mice)
-
Syringes (1 mL)
Procedure:
-
Accurately weigh each mouse to determine the correct volume of the dosing solution to administer. The typical dosing volume for mice is 5-10 mL/kg.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Gently remove the gavage needle.
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Monitor the mouse for a few minutes to ensure there are no signs of respiratory distress.
Mandatory Visualizations
This compound's Mechanism of Action: A Simplified Signaling Pathway
Caption: this compound enters liver cells and activates the TRβ receptor, leading to changes in gene expression that promote cholesterol metabolism and lower LDL cholesterol.
Experimental Workflow: this compound Administration and Monitoring
Caption: A typical experimental workflow for evaluating the effects of this compound in an animal model.
Troubleshooting Logic for this compound Formulation Issues
Caption: A decision-making diagram for troubleshooting precipitation issues in this compound formulations.
References
- 1. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in Sobetirome functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving Sobetirome, a selective thyroid hormone receptor beta (TRβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GC-1) is a thyromimetic compound that selectively binds to and activates the thyroid hormone receptor beta (TRβ) with greater potency than the thyroid hormone receptor alpha (TRα).[1][2] Its primary mechanism of action is to mimic the effects of endogenous thyroid hormone (T3) in a tissue-selective manner, primarily in the liver, leading to the regulation of genes involved in lipid and cholesterol metabolism.[1][3]
Q2: Which functional assays are commonly used to characterize this compound activity?
A2: The most common functional assays for this compound include:
-
Reporter Gene Assays: These cell-based assays measure the ability of this compound to activate TRβ, which in turn drives the expression of a reporter gene (e.g., luciferase).[4]
-
Radioligand Binding Assays: These are biochemical assays that quantify the direct binding affinity of this compound to the TRβ protein.
-
Quantitative Real-Time PCR (qPCR): This technique is used to measure the expression of endogenous TRβ target genes in response to this compound treatment in cultured cells.
Q3: What are the most critical sources of variability in this compound functional assays?
A3: The most significant sources of variability include:
-
Cell Health and Culture Conditions: Cell line integrity, passage number, confluency, and serum concentration can all impact cellular responses to this compound.
-
Reagent Preparation and Handling: Inconsistent preparation of this compound stock solutions, improper storage, and variability in assay reagents can lead to inconsistent results.
-
Assay Protocol Parameters: Variations in incubation times, cell seeding densities, and transfection efficiency (for reporter assays) are major contributors to variability.
-
Instrumentation: The type and settings of plate readers (e.g., luminometers) can affect signal detection and consistency.
Q4: How should I prepare and store this compound for in vitro assays?
A4: this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium, ensuring the final DMSO concentration in the assay is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is recommended to prepare fresh working solutions for each experiment.
Troubleshooting Guides
Issue 1: High Variability in Luciferase Reporter Assays
High well-to-well or experiment-to-experiment variability can obscure the true dose-response relationship of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density. Create a standard operating procedure for cell counting and plating. Uneven cell distribution can be minimized by allowing the plate to sit at room temperature for 15-20 minutes before placing it in the incubator. |
| Variable Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio and use a consistent, high-quality plasmid preparation. Consider using a dual-luciferase reporter system to normalize for transfection efficiency. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, especially for compound treatment and luciferase substrate incubation. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette and preparing master mixes of reagents to minimize well-to-well additions. |
Issue 2: Low Signal or No Response in Functional Assays
A weak or absent signal can be due to a variety of factors, from reagent issues to problems with the biological system.
| Potential Cause | Recommended Solution |
| Low TRβ Expression in Cells | Choose a cell line known to express sufficient levels of endogenous TRβ (e.g., HepG2) or use a system with exogenous expression of the receptor. |
| Degraded this compound | Prepare fresh this compound dilutions from a properly stored stock solution for each experiment. |
| Suboptimal Assay Conditions | Optimize incubation time and this compound concentration range. A pilot experiment with a broad concentration range and multiple time points is recommended. |
| Expired or Improperly Stored Reagents | Ensure all assay reagents, especially luciferase substrates and buffers, are within their expiration dates and have been stored according to the manufacturer's instructions. |
| Cell Stress or Death | Assess cell viability in parallel with the functional assay (e.g., using a CellTiter-Glo® assay). High concentrations of this compound or DMSO can be cytotoxic. |
Issue 3: Inconsistent qPCR Results for TRβ Target Genes
Variability in qPCR data can make it difficult to confirm the downstream effects of this compound on gene expression.
| Potential Cause | Recommended Solution |
| Poor RNA Quality | Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding to reverse transcription. |
| Suboptimal Primer/Probe Design | Design and validate primers to ensure they are specific and efficient. Whenever possible, use experimentally validated primer sets. |
| Inappropriate Reference Genes | Select and validate stable reference genes for your specific cell line and experimental conditions. Do not assume that common housekeeping genes (e.g., GAPDH, ACTB) are stably expressed without validation. |
| Variability in Reverse Transcription | Use a consistent amount of high-quality RNA for each reverse transcription reaction and use a master mix to minimize pipetting errors. |
| Incorrect Data Analysis | Use appropriate qPCR data analysis software and statistical methods to determine changes in gene expression. |
Data Presentation: Impact of Key Variables on Assay Performance
The following tables illustrate the expected impact of common experimental variables on the outcomes of this compound functional assays. These are representative data to guide optimization.
Table 1: Effect of Cell Seeding Density on a TRβ Luciferase Reporter Assay
| Seeding Density (cells/well) | EC₅₀ of this compound (nM) | Signal-to-Background Ratio | Z'-Factor |
| 5,000 | 25.8 | 15 | 0.45 |
| 10,000 | 22.5 | 45 | 0.78 |
| 20,000 | 28.3 | 42 | 0.65 |
| 40,000 | 35.1 | 30 | 0.51 |
Note: Optimal cell density provides the best balance of a robust signal and a sensitive dose-response.
Table 2: Influence of Serum Concentration on this compound Potency (EC₅₀)
| Fetal Bovine Serum (FBS) % | EC₅₀ of this compound (nM) | Maximum Fold Induction |
| 0.5% (Serum-starved) | 18.9 | 55 |
| 2% | 24.7 | 50 |
| 5% | 30.2 | 48 |
| 10% | 45.6 | 40 |
Note: Serum proteins can bind to this compound, reducing its free concentration and apparent potency. The optimal serum concentration will depend on maintaining cell health while minimizing binding effects.
Experimental Protocols
Protocol 1: TRβ Luciferase Reporter Gene Assay
This protocol describes a method for quantifying the agonist activity of this compound using a TRβ reporter cell line (e.g., HepG2 cells transiently transfected with a TRβ expression vector and a luciferase reporter plasmid containing thyroid hormone response elements).
Materials:
-
HepG2 cells
-
TRβ expression plasmid
-
Luciferase reporter plasmid with thyroid hormone response elements
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
DMSO (anhydrous)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) and allow them to attach overnight.
-
Transfection: Transfect the cells with the TRβ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A dual-luciferase system with a constitutively expressed Renilla luciferase plasmid is recommended for normalization.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to create 2X working solutions.
-
Cell Treatment: After 24 hours of transfection, replace the medium with medium containing the desired final concentration of FBS. Add the 2X this compound working solutions to the cells. Include a vehicle control (DMSO) and a positive control (T3).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC₅₀.
Protocol 2: Quantitative PCR (qPCR) for TRβ Target Gene Expression
This protocol outlines the steps to measure the induction of a known TRβ target gene (e.g., DIO1) in response to this compound treatment.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound
-
DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Validated primers for the target gene (e.g., DIO1) and a stable reference gene
-
Real-time PCR instrument
Methodology:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
Reverse Transcription: Synthesize cDNA from a consistent amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions using a suitable master mix, the synthesized cDNA, and primers for the target and reference genes. Run the reactions in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene and comparing to the vehicle-treated control.
Visualizations
Caption: Simplified signaling pathway of this compound activation of TRβ.
Caption: Workflow for a this compound luciferase reporter assay.
Caption: Workflow for qPCR analysis of TRβ target genes.
References
Validation & Comparative
Head-to-head comparison of Sobetirome and Resmetirom (MGL-3196)
A Comprehensive Guide for Researchers and Drug Development Professionals
Sobetirome (formerly GC-1) and Resmetirom (MGL-3196) are two prominent synthetic thyromimetic compounds designed to selectively target the thyroid hormone receptor beta (THR-β). This selectivity aims to harness the beneficial metabolic effects of thyroid hormone signaling in the liver while minimizing the potential for adverse effects in tissues where THR-alpha (THR-α) is more prevalent, such as the heart and bone. Both molecules have been investigated for their therapeutic potential in metabolic disorders, with Resmetirom recently gaining significant attention for its efficacy in non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD).
This guide provides a detailed, data-driven comparison of this compound and Resmetirom, focusing on their mechanism of action, receptor selectivity, and preclinical and clinical efficacy, supported by experimental data and methodologies.
Mechanism of Action: Selective THR-β Agonism
Both this compound and Resmetirom are small molecule agonists of the thyroid hormone receptor beta (THR-β), a nuclear receptor predominantly expressed in the liver. Activation of hepatic THR-β plays a crucial role in regulating lipid and cholesterol metabolism. By selectively stimulating this receptor, these compounds aim to increase the metabolism of fats in the liver, lower circulating levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and improve overall metabolic health. The therapeutic strategy is to achieve these benefits without the thyrotoxic side effects, such as tachycardia and bone loss, which are associated with non-selective activation of the THR-α receptor.
Chemical Structures
The chemical structures of this compound and Resmetirom are distinct, leading to differences in their pharmacokinetic and pharmacodynamic properties.
| Compound | Chemical Name | Molecular Formula | Molecular Weight |
| This compound | 2-(3,5-dimethyl-4-(4'-hydroxy-3'-isopropylbenzyl)phenoxy)acetic acid | C20H24O4 | 328.4 g/mol |
| Resmetirom | 2-[3,5-dichloro-4-[[5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl]oxy]phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile | C17H12Cl2N6O4 | 435.22 g/mol |
Quantitative Comparison of In Vitro Activity
A direct comparative study evaluated the in vitro potency of this compound (GC-1) and Resmetirom (MGL-3196) in upregulating the transcription of carnitine palmitoyltransferase 1A (CPT1A), a key gene in fatty acid metabolism, in the human hepatocyte-derived Huh-7 cell line. The native THR ligand, triiodothyronine (T3), was used as a reference.
| Compound | EC50 for CPT1A Upregulation (Huh-7 cells) | Relative Potency vs. T3 |
| T3 (Reference) | ~1 nM | 1 |
| This compound (GC-1) | Not explicitly stated in provided abstracts, but described as having a dose-response comparable to T3. | ~1 |
| Resmetirom (MGL-3196) | ~100 |
Validating the TRβ Selectivity of Sobetirome: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sobetirome (also known as GC-1), a synthetic thyromimetic, with endogenous thyroid hormone, focusing on the validation of its thyroid hormone receptor beta (TRβ) selectivity. While a direct head-to-head study of this compound in wild-type, TRα knockout, and TRβ knockout mice is not publicly available, this guide synthesizes data from studies on these knockout models and preclinical trials of this compound to provide strong evidence for its TRβ-selective action.
Introduction to this compound and TRβ Selectivity
Thyroid hormones regulate a wide array of physiological processes, including metabolism and cardiovascular function, by activating two major thyroid hormone receptor (TR) isoforms: TRα and TRβ. TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver[1]. The therapeutic goal for treating metabolic disorders like dyslipidemia is to harness the beneficial lipid-lowering effects of thyroid hormone, which are primarily mediated by TRβ, while avoiding the adverse cardiac effects, such as tachycardia, which are mediated by TRα[1][2].
This compound was designed as a TRβ-selective agonist to achieve this separation of effects[3]. Its chemical structure allows for preferential binding to the TRβ isoform, aiming to deliver the metabolic benefits without the cardiovascular risks associated with non-selective thyroid hormone action[4].
Thyroid Hormone Signaling Pathway
The differential effects of thyroid hormone and selective thyromimetics are rooted in their interaction with TRα and TRβ, which are encoded by separate genes. Upon ligand binding, these nuclear receptors regulate gene expression in a tissue-specific manner.
Evidence from TR Knockout Mice Studies
Studies using mice with genetic deletions of TRα or TRβ have been pivotal in elucidating the distinct physiological roles of these receptors.
-
TRα Knockout (TRα-/-) Mice: These mice exhibit reduced heart rate and body temperature, highlighting the critical role of TRα in regulating cardiovascular function and thermogenesis. However, their cholesterol levels respond normally to thyroid hormone, indicating that TRα is not the primary mediator of lipid metabolism.
-
TRβ Knockout (TRβ-/-) Mice: In contrast, TRβ knockout mice show elevated serum cholesterol levels that are unresponsive to thyroid hormone administration. This demonstrates the essential role of TRβ in mediating the cholesterol-lowering effects of thyroid hormone.
These knockout models provide a clear genetic basis for predicting the effects of a TRβ-selective agonist like this compound.
Comparative Effects of this compound vs. T3
While a direct three-way comparison study is unavailable, data from separate studies on this compound in hypothyroid and euthyroid mice, and T3 in knockout mice, strongly support its TRβ selectivity.
| Parameter | Endogenous T3 | This compound (GC-1) | Predominant Receptor |
| Serum Cholesterol | ↓↓↓ | ↓↓↓ | TRβ |
| Serum Triglycerides | ↓↓ | ↓↓↓↓ | TRβ |
| Heart Rate | ↑↑↑ | ↔ (No significant change) | TRα |
| Cardiac Contractility | ↑↑ | ↑ (Modest increase) | TRα |
Note: The table is a qualitative summary based on findings from multiple studies. The number of arrows indicates the relative magnitude of the effect.
These findings demonstrate that this compound mimics the potent lipid-lowering effects of T3, which are known to be TRβ-mediated, while having minimal to no effect on heart rate, a classic TRα-mediated response.
Experimental Protocols
The following are generalized protocols based on methodologies from relevant studies investigating thyromimetics.
General Animal Study Workflow
1. Animal Models:
-
Wild-type (e.g., C57BL/6) mice.
-
TRα knockout mice on a suitable genetic background.
-
TRβ knockout mice on a suitable genetic background.
-
For some studies, mice are rendered hypothyroid by feeding a diet containing 0.15% propylthiouracil (PTU) for several weeks to reduce endogenous thyroid hormone levels.
2. Drug Administration:
-
This compound (GC-1) or T3 is typically dissolved in a vehicle such as 0.9% saline containing 0.1% bovine serum albumin.
-
Administration is often performed via daily subcutaneous or intraperitoneal injections, or by oral gavage, for a specified period (e.g., 7-14 days). Dosages used in mouse studies for this compound have ranged from 1 mg/kg body weight per day.
3. Measurement of Metabolic Parameters:
-
Serum Lipid Profile: Blood is collected via cardiac puncture or tail vein sampling. Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays.
-
Heart Rate: Heart rate can be measured in conscious, unrestrained mice using radiotelemetry implants or non-invasive tail-cuff systems.
4. Gene Expression Analysis:
-
At the end of the treatment period, tissues such as the liver and heart are harvested.
-
Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of thyroid hormone-responsive genes.
-
Liver (TRβ target genes): e.g., Cholesterol 7α-hydroxylase (Cyp7a1), Deiodinase 1 (Dio1).
-
Heart (TRα target genes): e.g., Hyperpolarization-activated cyclic nucleotide-gated channel 2 (Hcn2), Myosin heavy chain alpha (Myh6).
-
Conclusion
The validation of this compound's TRβ selectivity is strongly supported by a confluence of evidence. The well-defined roles of TRα and TRβ from knockout mouse studies provide a clear framework for interpreting the pharmacological effects of thyromimetics. Preclinical data consistently demonstrate that this compound effectively lowers serum lipids, a hallmark of TRβ activation, without inducing the tachycardic effects associated with TRα activation. While a single study directly comparing this compound across wild-type, TRα knockout, and TRβ knockout mice would provide the ultimate confirmation, the existing body of research provides a robust validation of its TRβ-selective mechanism of action. This makes this compound and other TRβ-selective agonists promising candidates for the treatment of metabolic diseases with a reduced risk of cardiovascular side effects.
References
- 1. Thyroid hormone receptors: lessons from knockout and knock-in mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thyroid hormone receptor-beta-selective agonist GC-1 differentially affects plasma lipids and cardiac activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sobetirome and Other Thyromimetic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sobetirome with other leading thyromimetic compounds, focusing on their performance, mechanisms of action, and available experimental data. Thyromimetics are a class of synthetic molecules that mimic the effects of thyroid hormones, primarily by targeting thyroid hormone receptors (TRs). Their therapeutic potential lies in selectively activating TRβ, which is predominantly expressed in the liver, to achieve beneficial metabolic effects while avoiding the adverse cardiac and bone effects associated with TRα activation.
This guide will delve into the specifics of this compound (also known as GC-1), Resmetirom (MGL-3196), and VK2809, three prominent thyromimetics that have undergone clinical evaluation. We will present a side-by-side comparison of their chemical structures, selectivity for thyroid hormone receptor beta (TRβ), and clinical efficacy in treating metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
Mechanism of Action: Targeting the Thyroid Hormone Receptor β
Thyromimetic compounds exert their effects by binding to and activating thyroid hormone receptors, which are nuclear receptors that regulate gene expression. There are two major isoforms of the thyroid hormone receptor: TRα and TRβ. TRα is highly expressed in the heart, bone, and central nervous system, while TRβ is the predominant isoform in the liver.[1][2] The therapeutic goal of selective thyromimetics is to preferentially activate TRβ to modulate lipid metabolism and improve insulin sensitivity without causing the cardiac side effects associated with TRα activation.[2][3]
This compound, Resmetirom, and VK2809 are all designed to be TRβ-selective agonists.[4] By activating TRβ in the liver, these compounds stimulate metabolic pathways that lead to a reduction in low-density lipoprotein cholesterol (LDL-C), triglycerides, and hepatic fat.
Below is a diagram illustrating the general signaling pathway of thyroid hormone receptors.
Caption: General signaling pathway of thyroid hormone receptor activation in a hepatocyte.
Chemical Structures
The chemical structures of this compound, Resmetirom, and VK2809 are distinct, which contributes to their differing selectivity and pharmacokinetic profiles.
| Compound | Chemical Structure | IUPAC Name |
| This compound | [Image of this compound chemical structure - not available for display] | 2-(4-((4-hydroxy-3-isopropylphenyl)methyl)-3,5-dimethylphenoxy)acetic acid |
| Resmetirom | [Image of Resmetirom chemical structure - not available for display] | 2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile |
| VK2809 | [Image of VK2809 chemical structure - not available for display] | (2R,4S)-4-(3-chlorophenyl)-2-((4-((4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)methyl)phenoxy)-2-oxo-1,3,2-dioxaphosphinane |
Comparative Efficacy and Selectivity
The following tables summarize the available quantitative data on the TRβ selectivity and clinical efficacy of this compound, Resmetirom, and VK2809. It is important to note that these data are derived from separate studies and may not be directly comparable due to differences in study design, patient populations, and methodologies.
Thyroid Hormone Receptor β (TRβ) Selectivity
| Compound | TRβ EC50 (µM) | TRα EC50 (µM) | Selectivity (TRα/TRβ) |
| This compound | 0.16 | 0.58 | ~3.6-fold |
| Resmetirom | 0.21 | 3.74 | ~17.8-fold |
| VK2809 | Not explicitly stated, but described as a potent and selective TRβ agonist | Not explicitly stated | Described as having high selectivity for TRβ |
Clinical Efficacy: Lipid Profile and Liver Fat Reduction
| Compound | Indication Studied | Key Efficacy Endpoint | Results |
| This compound | Dyslipidemia | LDL-C Reduction | Up to 41% reduction in LDL-C after 14 days of treatment in a Phase 1 study. |
| Resmetirom | Non-alcoholic Steatohepatitis (NASH) | Relative Reduction in Hepatic Fat (MRI-PDFF) | -32.9% vs -10.4% for placebo at 12 weeks in a Phase 2 trial. |
| VK2809 | Non-alcoholic Fatty Liver Disease (NAFLD) and Hypercholesterolemia | LDL-C and Liver Fat Reduction | Statistically significant reductions in LDL-C (>20% vs placebo) and liver fat (up to 91% of patients with ≥30% reduction) after 12 weeks in a Phase 2 trial. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the clinical trials are not fully available in the public domain. However, the general methodologies employed in the key clinical studies are outlined below.
This compound: Phase 1 Clinical Trial for Dyslipidemia
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
-
Participants: Healthy volunteers.
-
Intervention:
-
Single dose study: Up to 450 micrograms of this compound or placebo.
-
Multiple dose study: Up to 100 micrograms of this compound or placebo once daily for two weeks.
-
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Changes in lipid parameters, including LDL-C.
-
Methodology for LDL-C Measurement: Standard enzymatic assays performed on blood samples collected at baseline and various time points throughout the study.
Resmetirom: Phase 2 Clinical Trial for NASH (MAESTRO-NASH)
-
Study Design: Multicentre, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with biopsy-confirmed NASH with fibrosis stage 1-3 and a hepatic fat fraction of at least 10%.
-
Intervention: 80 mg of Resmetirom or placebo administered orally once daily for 36 weeks.
-
Primary Outcome Measure: Relative change in hepatic fat as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) at week 12.
-
Secondary Outcome Measures: Histological improvement in NASH, changes in liver enzymes, and lipid profiles.
-
Methodology for MRI-PDFF: Non-invasive imaging technique to quantify the fraction of protons in mobile triglycerides within a given voxel of liver tissue.
Below is a workflow diagram for a typical Phase 2 clinical trial for a thyromimetic compound.
Caption: A simplified workflow for a Phase 2 clinical trial of a thyromimetic.
VK2809: Phase 2 Clinical Trial for NAFLD and Hypercholesterolemia
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Patients with elevated LDL-C and NAFLD.
-
Intervention: Oral doses of VK2809 or placebo once daily for 12 weeks.
-
Primary Outcome Measure: Change in LDL-C after 12 weeks.
-
Secondary Outcome Measures: Changes in liver fat content (assessed by MRI-PDFF), triglycerides, and inflammatory markers.
-
Methodology for Liver Fat Measurement: MRI-PDFF was used as a non-invasive biomarker to quantify changes in hepatic steatosis.
In Vitro Binding Assay Protocol (General)
While specific protocols for each compound are proprietary, a general protocol for an in vitro competitive binding assay to determine receptor selectivity is outlined below. This type of assay is crucial for establishing the TRβ selectivity of thyromimetic candidates.
Objective:
To determine the binding affinity (Ki) of a test compound for TRα and TRβ isoforms.
Materials:
-
Recombinant human TRα and TRβ ligand-binding domains (LBDs).
-
Radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the recombinant TR LBD, a fixed concentration of radiolabeled T₃, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The protein-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is inversely proportional to the binding affinity of the test compound. The data are then used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki can be derived.
The following diagram illustrates the principle of a competitive binding assay.
Caption: Principle of a competitive radioligand binding assay.
Conclusion
This compound, Resmetirom, and VK2809 represent significant advancements in the development of selective thyromimetics for the treatment of metabolic diseases. While all three compounds demonstrate promising efficacy in improving lipid profiles and reducing liver fat, they exhibit differences in their chemical structures, TRβ selectivity, and the clinical indications for which they have been most extensively studied. Resmetirom has recently gained regulatory approval for the treatment of NASH, marking a significant milestone for this class of drugs. The data presented in this guide provide a foundation for researchers to compare these compounds and to inform the design of future studies and the development of next-generation thyromimetics with even greater efficacy and safety profiles. Further head-to-head clinical trials would be invaluable for a more direct comparison of these promising therapeutic agents.
References
Assessing the Long-Term Safety Profile of Sobetirome in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety profile of Sobetirome, a selective thyroid hormone receptor-beta (TRβ) agonist, based on available animal studies. It contrasts this compound with other TRβ agonists, including Eprotirome, Resmetirom, and VK2809, to offer a comprehensive overview for researchers and drug development professionals. The information is compiled from preclinical data to highlight key safety considerations and toxicological endpoints.
Executive Summary
This compound is a synthetic thyromimetic agent that exhibits selectivity for the thyroid hormone receptor beta (TRβ) over the alpha (TRα) isoform.[1][2][3] This selectivity is intended to harness the beneficial metabolic effects of thyroid hormone, primarily mediated by TRβ in the liver, while minimizing the adverse cardiac and bone effects associated with TRα activation.[1][3] Preclinical studies in various animal models have demonstrated this compound's efficacy in lowering cholesterol and triglycerides. However, its long-term safety profile, particularly concerning the hypothalamic-pituitary-thyroid (HPT) axis and potential off-target effects, remains a critical area of investigation. Concerns within the thyromimetic class, notably the cartilage damage observed with Eprotirome in dogs, have heightened scrutiny of the long-term safety of all TRβ agonists. This guide synthesizes the available long-term safety data for this compound and compares it with other key TRβ agonists to inform future research and development.
Comparative Safety Profile of TRβ Agonists in Long-Term Animal Studies
The following tables summarize the key long-term safety findings for this compound and its comparators in various animal models. Due to the limited availability of detailed quantitative data in the public domain, the tables focus on the primary observed effects and the study parameters.
Table 1: Long-Term Safety Findings of this compound in Animal Studies
| Species | Duration | Dose Levels | Key Observations | No-Observed-Adverse-Effect Level (NOAEL) |
| Rodents (Rats/Mice) | Up to 90 days | Not specified in detail in public literature | - Dose-dependent suppression of the HPT axis, leading to decreased TSH, T4, and T3 levels. - No significant adverse effects on heart rate or bone density at therapeutic doses. - Potential for weight loss at higher doses. | Not explicitly stated in available literature. |
| Non-human Primates | Not specified | Not specified | - Favorable lipid-lowering effects without significant adverse events noted in shorter-term studies. | Not explicitly stated in available literature. |
Table 2: Comparative Long-Term Safety Findings of Other TRβ Agonists in Animal Studies
| Compound | Species | Duration | Key Observations |
| Eprotirome | Dogs | 12 months | - Significant cartilage damage observed at all dose levels. - This finding was a major factor in the discontinuation of its clinical development. |
| Resmetirom (MGL-3196) | Rodents, Non-rodents | Up to 26 weeks (rodents), up to 9 months (non-rodents) | - Generally well-tolerated with a favorable safety profile. - No evidence of cartilage toxicity or adverse effects on the thyroid axis at clinically relevant doses. - Some liver enzyme elevations were observed in clinical trials, but not consistently in long-term animal studies. |
| VK2809 | Rodents, Non-rodents | Chronic toxicity studies conducted | - Demonstrated a good safety and tolerability profile in preclinical models. - No significant adverse effects on the thyroid axis or heart rate were reported. - Specific details of long-term toxicology findings are not extensively published. |
Experimental Protocols
Detailed experimental protocols for the long-term toxicity studies of this compound and its comparators are not fully available in the public domain. However, based on standard regulatory guidelines (e.g., OECD, FDA), a general methodology for such studies can be outlined.
General Protocol for a 90-Day Repeated Dose Oral Toxicity Study in Rodents (based on OECD Guideline 408)
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) are used. Both sexes are included, with at least 10 animals per sex per group.
-
Dose Administration: The test substance is administered orally, usually daily for 90 days. The route can be gavage, in feed, or in drinking water.
-
Dose Groups: A control group (vehicle only) and at least three dose levels of the test substance are used. The highest dose is intended to produce some evidence of toxicity without causing severe suffering or mortality.
-
Observations:
-
Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmology: Examination before the start and at the end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at baseline, mid-study, and at termination to assess a range of parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).
-
Urinalysis: Conducted at similar intervals to hematology and clinical chemistry.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.
-
Organ Weights: Key organs (e.g., liver, kidneys, heart, thyroid) are weighed.
-
Histopathology: Microscopic examination of a comprehensive set of tissues from all animals in the control and high-dose groups. Tissues from lower-dose groups may be examined as needed to characterize findings.
-
-
Data Analysis: Statistical analysis is performed to determine the significance of any observed effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).
General Protocol for a Chronic Toxicity Study in Non-Rodents (e.g., Dogs)
-
Test Animals: Typically, beagle dogs are used. Both sexes are included, with a smaller number of animals per group (e.g., 4 per sex) compared to rodent studies.
-
Duration: Studies can range from 6 to 12 months.
-
Dose Administration: The test substance is usually administered orally in capsules.
-
Observations and Endpoints: Similar to rodent studies, but with more extensive cardiovascular monitoring (e.g., electrocardiograms) often included. Blood sampling and clinical observations are performed at more frequent intervals.
-
Pathology: A comprehensive gross and histopathological examination is conducted at the end of the study.
Signaling Pathways and Experimental Workflows
Thyroid Hormone Receptor Beta (TRβ) Signaling Pathway
This compound, as a TRβ agonist, mimics the action of the endogenous thyroid hormone, triiodothyronine (T3), by binding to and activating TRβ. This receptor is a nuclear hormone receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to thyroid hormone response elements (TREs) on the DNA, leading to the regulation of target gene transcription. In the liver, this signaling pathway is crucial for regulating lipid and cholesterol metabolism.
References
Sobetirome: A Comparative Guide to its Therapeutic Window in Metabolic and Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sobetirome's therapeutic performance against other alternatives for specific diseases, supported by available experimental data. This compound (also known as GC-1) is a selective thyroid hormone receptor-beta (THR-β) agonist that has been investigated for its potential in treating a range of conditions, from metabolic disorders like dyslipidemia to rare neurological diseases such as X-linked adrenoleukodystrophy (X-ALD) and demyelinating disorders.[1][2][3] Its mechanism of action, which aims to harness the beneficial metabolic effects of thyroid hormone while avoiding the adverse effects associated with thyroid hormone receptor-alpha (THR-α) activation, has made it a subject of significant research.[1][2]
Dyslipidemia: Targeting Cholesterol with Precision
This compound was initially developed as a cholesterol-lowering agent. Its selectivity for THR-β, which is predominantly expressed in the liver, allows it to stimulate hepatic pathways that lower cholesterol without causing the cardiac side effects associated with non-selective thyroid hormone action.
Clinical Trial Data: Phase I Studies
Phase I clinical trials have demonstrated this compound's potential in reducing low-density lipoprotein (LDL) cholesterol. The studies were randomized, double-blind, and placebo-controlled, involving healthy volunteers who were not specifically selected for high cholesterol levels.
Table 1: Efficacy of this compound in Lowering LDL Cholesterol (Phase I)
| Study Type | Number of Subjects | Dosage | Treatment Duration | Mean LDL Cholesterol Reduction (this compound) | Mean LDL Cholesterol Reduction (Placebo) |
| Single Dose | 32 | Up to 450 µg | Single Dose | Up to 22% | 2% |
| Multiple Dose | 24 | Up to 100 µ g/day | 2 weeks | Up to 41% | 5% |
Data sourced from BioSpace and BioWorld publications.
Comparison with Other Alternatives
While direct head-to-head clinical trials are limited, the LDL reduction seen with this compound is significant. For comparison, statins, the standard of care for hypercholesterolemia, typically reduce LDL cholesterol by 30-50% or more, depending on the specific statin and dosage. Another class of THR-β agonists, such as Resmetirom (MGL-3196), has also shown promise in treating metabolic dysfunction-associated steatohepatitis (MASH) and is associated with reductions in LDL cholesterol. However, the clinical development of this compound for dyslipidemia was discontinued, partly due to concerns about potential class effects observed with other thyromimetics like Eprotirome, which was associated with cartilage damage in preclinical studies.
X-Linked Adrenoleukodystrophy (X-ALD): A Novel Therapeutic Avenue
X-ALD is a rare genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs) in tissues, leading to adrenal insufficiency and progressive demyelination of the central nervous system (CNS). This compound's ability to cross the blood-brain barrier and upregulate the expression of ABCD2, a gene that can compensate for the defective ABCD1 gene in X-ALD, makes it a promising therapeutic candidate.
Preclinical and Clinical Investigations
Preclinical studies in a mouse model of X-ALD demonstrated that this compound could lower VLCFA levels in both peripheral tissues and the CNS. A clinical trial (NCT01787578) was initiated to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult male X-ALD patients. While the full results of this study are not publicly available, the study design provides insight into the therapeutic window being explored.
Table 2: Overview of the this compound Clinical Trial in X-ALD (NCT01787578)
| Parameter | Details |
| Primary Objective | To assess the safety and tolerability of this compound in adult male X-ALD patients. |
| Secondary Objectives | To evaluate the effect of this compound on plasma and red blood cell VLCFA levels (C22:0, C24:0, C26:0). |
| To assess the pharmacokinetics of this compound. | |
| Dosage Regimen | 50 µg once daily for 14 days, followed by 100 µg once daily for an additional 14 days if well-tolerated. |
| Key Inclusion Criteria | Male, 18-65 years old, with a diagnosis of X-ALD confirmed by elevated VLCFAs or DNA testing. |
| Key Exclusion Criteria | Abnormal thyroid function, untreated adrenal insufficiency, current use of Lorenzo's Oil or other VLCFA-lowering agents. |
Information sourced from ClinicalTrials.gov.
Sob-AM2: A CNS-Selective Prodrug
To enhance CNS delivery and minimize peripheral exposure, a prodrug of this compound, named Sob-AM2, was developed. Preclinical studies in the X-ALD mouse model showed that Sob-AM2 was more potent in lowering CNS VLCFA levels compared to this compound and was better tolerated.
Demyelinating Diseases: Promoting Myelin Repair
This compound has shown significant promise in preclinical models of demyelinating diseases like multiple sclerosis (MS) by promoting the differentiation of oligodendrocyte progenitor cells into mature, myelin-producing oligodendrocytes.
Preclinical Evidence
In various mouse models of demyelination, treatment with this compound or its prodrug Sob-AM2 has been shown to:
-
Stimulate remyelination: In gliotoxin-induced and genetic models of demyelination, both compounds promoted myelin repair.
-
Improve motor function: Chronic treatment led to significant improvements in motor recovery.
-
Increase myelinated nerve fibers: this compound treatment was associated with an increased number of myelinated axons in the spinal cord.
-
Rescue myelin-specific protein expression: In an in-vitro model of multiple system atrophy, this compound rescued the expression of myelin-specific proteins.
Table 3: Qualitative Summary of this compound's Effects in Preclinical Demyelination Models
| Model | Key Findings |
| Gliotoxin-induced demyelination | This compound mimics the action of T3 in promoting OPC differentiation and myelin repair. |
| Genetic mouse model of demyelination | Chronic treatment with this compound or Sob-AM2 improves clinical signs and remyelination. |
| In-vitro model of multiple system atrophy | This compound rescues α-synuclein-mediated demyelination and increases the number and length of myelinated segments. |
Experimental Protocols
Quantification of Very-Long-Chain Fatty Acids (VLCFAs)
A common method for the quantitative analysis of VLCFAs in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
General Workflow:
-
Sample Preparation: Plasma or serum samples undergo acid hydrolysis to release fatty acids from their esters.
-
Derivatization: The fatty acids are derivatized to enhance their ionization efficiency and chromatographic separation.
-
LC-MS/MS Analysis: The derivatized fatty acids are separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: Absolute concentrations are determined using a calibration curve generated with known standards and normalized using deuterated internal standards.
Analysis of Myelin Protein Expression
Western Blotting is a standard technique used to assess the expression levels of specific myelin proteins, such as Myelin Basic Protein (MBP).
General Workflow:
-
Protein Extraction: Total protein is extracted from brain tissue or cell cultures using appropriate lysis buffers.
-
Protein Quantification: The total protein concentration is determined to ensure equal loading of samples.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the myelin protein of interest (e.g., anti-MBP), followed by a secondary antibody conjugated to a detection enzyme.
-
Detection and Analysis: The protein bands are visualized, and their intensity is quantified to determine the relative expression levels of the protein.
Visualizing the Pathways and Processes
Caption: this compound's mechanism of action involves binding to THR-β, leading to gene transcription.
Caption: Workflow for quantifying VLCFAs using LC-MS/MS.
Caption: Conceptual comparison of this compound with other therapeutic options.
References
A comparative study of Sobetirome's impact on lipid profiles versus statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lipid-modifying effects of Sobetirome, a selective thyroid hormone receptor-β (TRβ) agonist, and statins, the cornerstone of current hyperlipidemia therapy. The information presented herein is based on available preclinical and clinical data, offering a comprehensive overview for research and development purposes.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as low-density lipoprotein cholesterol (LDL-C) in the blood, is a major risk factor for atherosclerotic cardiovascular disease. Statins, which inhibit HMG-CoA reductase, are the most widely prescribed drugs for lowering LDL-C.[1][2] However, a significant number of patients do not reach their LDL-C goals with statin monotherapy or experience side effects, necessitating the exploration of novel therapeutic agents.[3] this compound is one such agent that has shown promise in preclinical and early clinical studies.[4][5] This guide compares the impact of this compound and statins on lipid profiles, their mechanisms of action, and the experimental methodologies used to evaluate their effects.
Comparative Data on Lipid Profile Modulation
The following table summarizes the quantitative effects of this compound and various statins on key lipid parameters as reported in clinical trials. It is important to note that these data are not from direct head-to-head trials between this compound and all listed statins, and patient populations and study designs may vary.
| Drug/Dose | Study Population | Duration | LDL-C Reduction | HDL-C Change | Triglyceride Reduction | Reference(s) |
| This compound | ||||||
| 100 µ g/day | Healthy Volunteers | 2 weeks | Up to 41% | Not Reported | Not Reported | |
| Up to 450 µg (single dose) | Healthy Volunteers | 72 hours | Up to 22% | Not Reported | Not Reported | |
| Atorvastatin | ||||||
| 10 mg/day | Hypercholesterolemia | 8 weeks | ~38% | Not Reported | Not Reported | |
| 40 mg/day | Alzheimer's Disease | 6 weeks | 41% | +9% to +13% | Not Reported | |
| 80 mg/day | Hypercholesterolemia | Not Specified | ~51.7% | Not Reported | Not Reported | |
| Rosuvastatin | ||||||
| 10 mg/day | Hypercholesterolemia | Not Specified | ~47% | Not Reported | Not Reported | |
| 20 mg/day | Primary Prevention | 1.9 years (median) | 50% | +4% | 17% | |
| 40 mg/day | Hypercholesterolemia | Not Specified | ~55% | Not Reported | Not Reported | |
| Simvastatin | ||||||
| 20 mg/day | Hypercholesterolemia | 2 weeks | 31% | No significant change | 16% | |
| 40 mg/day | Hypercholesterolemia | 2 weeks | 46% | No significant change | 25% | |
| 40 mg/day | High-risk for vascular events | 5.3 years (mean) | ~1.0 mmol/L reduction | Not Reported | Not Reported |
Mechanism of Action and Signaling Pathways
This compound: Selective TRβ Agonism
This compound is a synthetic, liver-targeted, and selective agonist of the thyroid hormone receptor-β (TRβ). Thyroid hormones are known to play a crucial role in regulating lipid metabolism. By selectively activating TRβ in the liver, this compound is designed to elicit the beneficial lipid-lowering effects of thyroid hormone while minimizing the potential for adverse effects on the heart and bone, which are primarily mediated by the TRα receptor.
The primary mechanisms by which this compound is thought to lower lipids include:
-
Increased LDL Receptor Expression: Activation of TRβ in hepatocytes leads to increased transcription of the LDL receptor gene, resulting in enhanced clearance of LDL-C from the circulation.
-
Enhanced Reverse Cholesterol Transport: this compound may promote the transport of cholesterol from peripheral tissues back to the liver for excretion.
-
Increased Bile Acid Synthesis: It may stimulate the conversion of cholesterol to bile acids, providing another pathway for cholesterol elimination.
Figure 1: Simplified signaling pathway of this compound in hepatocytes.
Statins: HMG-CoA Reductase Inhibition
Statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, statins decrease the production of cholesterol in the liver.
This reduction in intracellular cholesterol leads to a compensatory upregulation of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.
Figure 2: Simplified signaling pathway of statins in hepatocytes.
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials are often proprietary. However, based on publicly available information from clinical trial registries and publications, a general overview of the methodologies used in the initial phase I studies for this compound and landmark statin trials is provided below.
This compound Phase I Clinical Trials (General Methodology)
-
Study Design: The initial clinical evaluation of this compound involved randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose studies.
-
Participant Population: Healthy male and female volunteers with normal lipid levels. Participants typically underwent a screening period to ensure they met the inclusion and exclusion criteria.
-
Intervention:
-
Single Ascending Dose (SAD): Participants received a single oral dose of this compound or a matching placebo. Doses were escalated in subsequent cohorts after safety reviews.
-
Multiple Ascending Dose (MAD): Participants received daily oral doses of this compound or a matching placebo for a specified period (e.g., 14 days). Doses were escalated in subsequent cohorts.
-
-
Key Assessments:
-
Pharmacokinetics (PK): Blood samples were collected at predefined time points to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Pharmacodynamics (PD): Fasting lipid panels (total cholesterol, LDL-C, HDL-C, triglycerides) were measured at baseline and at various time points post-dose to assess the lipid-lowering effects.
-
Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).
-
Landmark Statin Clinical Trials (General Methodology - e.g., JUPITER Trial for Rosuvastatin)
-
Study Design: Large-scale, randomized, double-blind, placebo-controlled, multicenter trials.
-
Participant Population: A large cohort of patients meeting specific inclusion criteria, such as being at high risk for cardiovascular events but without a history of cardiovascular disease (for primary prevention trials). The JUPITER trial, for instance, enrolled individuals with normal LDL-C levels but elevated high-sensitivity C-reactive protein (hs-CRP).
-
Intervention: Participants were randomly assigned to receive a fixed daily dose of the statin (e.g., rosuvastatin 20 mg) or a matching placebo.
-
Key Assessments:
-
Primary Efficacy Endpoint: Typically a composite of major cardiovascular events, such as cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, and revascularization procedures.
-
Lipid Profile Analysis: Fasting lipid panels were measured at baseline and at regular intervals throughout the study to monitor the lipid-lowering efficacy of the statin.
-
Safety Monitoring: Comprehensive monitoring of adverse events, with a particular focus on muscle-related symptoms and liver enzyme elevations.
-
Figure 3: Generalized workflow for a lipid-lowering clinical trial.
Conclusion
This compound and statins represent two distinct approaches to managing hyperlipidemia. Statins are a well-established and effective class of drugs that lower LDL-C by inhibiting cholesterol synthesis. This compound, with its novel mechanism of action as a selective TRβ agonist, has demonstrated significant LDL-C lowering potential in early clinical trials. While further large-scale clinical trials are needed to fully establish the efficacy and safety profile of this compound, it represents a promising area of research for patients who are intolerant to statins or require additional lipid-lowering therapy. The comparative data and mechanistic insights provided in this guide are intended to support the ongoing research and development efforts in the field of lipid management.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. JUPITER trial - Wikipedia [en.wikipedia.org]
- 3. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, this compound, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
Replicating Key Findings from Seminal Sobetirome Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison Products
The primary comparator for this guide is Eprotirome (KB2115) , another selective TRβ agonist that underwent clinical development. Eprotirome provides a relevant benchmark due to its similar mechanism of action and the fact that its clinical trial results, including adverse events, influenced the trajectory of Sobetirome's development. Additionally, statins are included as a standard-of-care comparison, representing the most widely used class of drugs for lowering LDL cholesterol. This allows for an evaluation of this compound's performance against both a mechanistically similar compound and the current therapeutic standard.
Key Findings Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and its comparators.
Table 1: Clinical Trial Data on LDL Cholesterol Reduction
| Compound | Study Phase | Dose | Treatment Duration | Mean LDL Cholesterol Reduction (%) | Comparator |
| This compound | Phase I (Single Dose) | Up to 450 µg | 72 hours | Up to 22% | Placebo (2% reduction)[1] |
| This compound | Phase I (Multiple Dose) | Up to 100 µ g/day | 2 weeks | Up to 41% | Placebo (5% reduction)[1] |
| Eprotirome | Phase II (with statin) | 25 µ g/day | 12 weeks | 22% | Placebo (7% reduction) |
| 50 µ g/day | 28% | ||||
| 100 µ g/day | 32% | ||||
| Eprotirome | Phase III (with statin) | 50 µ g/day | 6 weeks | 12% | Placebo (+9% increase) |
| 100 µ g/day | 22% |
Table 2: Preclinical Data on Lipid Profile Modulation
| Compound | Animal Model | Key Findings |
| This compound | Primates | Significant reduction in LDL cholesterol and Lipoprotein(a) (Lp(a))[1][2]. |
| This compound | Mice (homozygous Familial Hypercholesterolemia) | Reduced LDL cholesterol, indicating a mechanism that does not absolutely require the LDL receptor[3]. |
| This compound | Rodents | Reduction in serum triglycerides. |
| Eprotirome | Animals | Reduction in LDL cholesterol, triglycerides, and Lp(a). |
Experimental Protocols
Detailed methodologies for key experiments cited in this compound research are provided below to facilitate replication and further investigation.
Competitive Radioligand Binding Assay for Thyroid Hormone Receptor Beta (TRβ)
This assay is used to determine the binding affinity of a compound to the TRβ.
Materials:
-
Human recombinant TRβ
-
[¹²⁵I]-Triiodothyronine (T3) as the radioligand
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA)
-
Test compound (this compound or other ligands) at various concentrations
-
Unlabeled T3 for determining non-specific binding
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of [¹²⁵I]-T3 with a specific amount of recombinant TRβ in the assay buffer.
-
Competition: Add varying concentrations of the unlabeled test compound to the wells. For non-specific binding control, add a high concentration of unlabeled T3.
-
Equilibration: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 16-24 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (e.g., Cyp7a1)
This method is used to quantify the mRNA levels of target genes to assess the effect of this compound on their expression.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Gene-specific primers for Cyp7a1 and a reference gene (e.g., GAPDH, β-actin)
-
cDNA synthesized from RNA samples
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues treated with this compound or a vehicle control using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene (Cyp7a1) and a reference gene, and the cDNA template.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument with an appropriate thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Acquisition: The instrument will measure the fluorescence intensity at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Western Blot for Protein Quantification (e.g., SREBP-1c)
This technique is used to detect and quantify the levels of specific proteins in a sample.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to SREBP-1c
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues treated with this compound or a vehicle control in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SREBP-1c.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control protein (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action and experimental evaluation.
Caption: this compound's mechanism of action in reducing LDL cholesterol.
Caption: Experimental workflow for qPCR analysis of gene expression.
Caption: Comparison of this compound and Statin signaling pathways.
References
Independent Validation of Sobetirome: A Comparative Analysis of Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data for Sobetirome, a selective thyroid hormone receptor-beta (TRβ) agonist, with its key alternative, Eprotirome. The information presented is based on published preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and Eprotirome, focusing on their efficacy in modulating lipid profiles and other metabolic parameters.
Table 1: In Vitro Receptor Binding and Activation
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound (GC-1) | TRβ-1 | EC50 | 0.16 | µM | [1][2] |
| Eprotirome (KB2115) | TRβ | Binding Affinity | Modestly higher for TRβ than TRα | - |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Findings | Dosage | Duration | Reference |
| This compound (GC-1) | Euthyroid Mice | Reduced serum cholesterol by 25% and triglycerides by 75% | 48 nmol/kg | - | [3] |
| Hypercholesterolemic Mice | Reduced HDL cholesterol and triglyceride levels | - | - | [1] | |
| Obese Animal Models | Lowered blood levels of triglycerides and cholesterol | - | - | [4] | |
| Mice | Reduced body fat via induction of thermogenesis | - | - | ||
| Type 2 Diabetes Mouse Models | Reduced blood glucose and liver fat | - | - | ||
| Eprotirome (KB2115) | Animals | Reduced LDL cholesterol, triglycerides, and Lp(a) | - | - |
Table 3: Clinical Trial Efficacy in Humans
| Compound | Trial Phase | Population | Key Findings | Dosage | Duration | Reference |
| This compound (GC-1) | Phase I (Single Dose) | Healthy Volunteers | Decreased LDL cholesterol by up to 22% (vs. 2% for placebo) | Up to 450 µg | Single Dose | |
| Phase I (Multiple Dose) | Healthy Volunteers | Decreased LDL cholesterol by up to 41% (vs. 5% for placebo) | Up to 100 µ g/day | 2 weeks | ||
| Eprotirome (KB2115) | Phase II | Hypercholesterolemic Patients (on statins) | Reduced LDL cholesterol by 22-32% (vs. 7% for placebo) | 25, 50, 100 µ g/day | 12 weeks | |
| Phase III (Terminated) | Familial Hypercholesterolemia | Decreased LDL cholesterol by 22% (100 µg) and 12% (50 µg) (vs. +9% for placebo) | 50, 100 µg | 6 weeks |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent validation and replication of the findings.
Thyroid Hormone Receptor Binding Assay (General Protocol)
This protocol outlines a common method for determining the binding affinity of compounds to thyroid hormone receptors.
-
Receptor Preparation: Thyroid hormone receptors (TRα and TRβ) are typically obtained from recombinant sources, such as insect cells or E. coli, to ensure high purity and quantity. The receptor proteins are extracted from the cell nuclei using a high-salt buffer (e.g., 0.4 M NaCl).
-
Radioligand Binding: A radiolabeled form of a known thyroid hormone, such as [¹²⁵I]T₃, is used as the tracer.
-
Competitive Binding Assay: A fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound or Eprotirome) are incubated with the prepared receptor proteins.
-
Separation of Bound and Free Ligand: The reaction mixture is passed through a nitrocellulose filter, which traps the receptor-ligand complexes. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter. This data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), which is then used to determine the binding affinity (Ki).
In Vivo Studies in Mouse Models of Dyslipidemia (Representative Protocol)
This protocol describes a general workflow for evaluating the efficacy of compounds in a diet-induced model of hypercholesterolemia.
-
Animal Model: Male C57BL/6 mice are typically used. After a period of acclimatization, the animals are fed a high-fat diet to induce hypercholesterolemia.
-
Compound Administration: this compound or the vehicle control is administered to the mice, often via intraperitoneal injection or mixed into the chow. Dosages and treatment duration vary depending on the specific study design.
-
Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis. Liver and other tissues may also be harvested for gene expression analysis.
-
Biochemical Analysis: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and the expression of genes involved in cholesterol metabolism (e.g., LDL receptor, HMG-CoA reductase) is quantified using quantitative real-time PCR (qPCR).
This compound Phase I Clinical Trial (General Protocol Outline)
The following outlines the general design of the Phase I clinical trials for this compound.
-
Study Design: The trials were randomized, double-blind, and placebo-controlled.
-
Participants: Healthy volunteers were recruited. In the multiple-dose study, subjects followed a low-cholesterol diet.
-
Intervention:
-
Single Ascending Dose Study: Participants received a single oral dose of this compound (up to 450 µg) or a placebo.
-
Multiple Dose Study: Participants received daily oral doses of this compound (up to 100 µg) or a placebo for two weeks.
-
-
Primary Endpoint: The primary outcome measured was the change in LDL cholesterol levels from baseline.
-
Safety Monitoring: Subjects were monitored for any adverse events throughout the study.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism and evaluation.
Caption: this compound signaling pathway in hepatocytes.
Caption: Experimental workflow for in vivo dyslipidemia studies.
Caption: Logical flow of a randomized controlled clinical trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (GC1; QRX431) | thyroid hormone receptor-beta (TRβ) agonist | CAS 211110-63-3 | Buy this compound (GC-1; QRX-431) from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Thyromimetic this compound (GC-1) Alters Bile Acid Metabolism in a Mouse Model of Hepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sobetirome: A Guide for Laboratory Professionals
For immediate reference, treat Sobetirome as a hazardous chemical during disposal. Conflicting safety data sheets exist, with one classifying it as an acute oral toxicant, a skin and eye irritant, and a respiratory tract irritant.[1] Adhering to the more stringent classification ensures the highest safety standard for personnel and the environment. This guide provides detailed procedures for the safe handling and disposal of this compound in research settings.
I. Essential Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the use of appropriate personal protective equipment. This is crucial to mitigate risks of exposure.
Recommended PPE:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.[1]
II. Step-by-Step Disposal Protocol for this compound Waste
This protocol covers the disposal of pure this compound, solutions containing this compound, and contaminated labware. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation is the first step in safe disposal.
-
Solid Waste:
-
Collect unused or expired pure this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Place contaminated items such as gloves, weigh boats, and absorbent pads into a designated, sealed plastic bag or container labeled "this compound Contaminated Debris."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Commonly used containers are glass or polyethylene bottles.
-
Ensure the container is clearly labeled "Hazardous Waste: this compound Solution" and list all chemical components, including solvents.
-
Keep the liquid waste container securely capped when not in use.
-
-
Sharps Waste:
-
Needles, syringes, or any sharp objects contaminated with this compound must be placed in a designated sharps container.
-
-
Empty Containers:
-
To be considered non-hazardous, empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO, in which this compound is soluble).[2]
-
Collect the first rinse as hazardous liquid waste. Subsequent rinses can also be collected as hazardous waste.
-
After triple-rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
-
Step 2: Labeling and Storage of Waste
Accurate labeling and safe storage are critical for regulatory compliance and safety.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." Also, list any other constituents (e.g., solvents) and their approximate concentrations.
-
Storage:
-
Store this compound waste in a designated satellite accumulation area within the laboratory.
-
Ensure waste containers are sealed and stored in secondary containment to prevent spills.
-
Step 3: Arrange for Professional Disposal
The final and most critical step is the disposal through authorized channels.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste disposal and will arrange for the collection of your labeled this compound waste.
-
Licensed Hazardous Waste Vendor: Your EHS office works with licensed contractors who are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations. The most common method for the ultimate disposal of pharmaceutical waste is high-temperature incineration.
III. Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Container Rinsing | Triple-rinse with a suitable solvent. | General Lab Safety |
| Waste Accumulation Limit | Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area. | US EPA |
| pH for Aqueous Waste | Maintain between 5.5 and 9.5 for potential sewer disposal (Note: Not applicable to this compound). | General Lab Safety |
IV. Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of various forms of this compound waste.
References
Personal protective equipment for handling Sobetirome
Essential Safety and Handling Guide for Sobetirome
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Given these hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves are required. |
| Body Protection | Laboratory Coat | An impervious laboratory coat or clothing should be worn. |
| Respiratory | Respirator | A suitable respirator should be used, especially when handling the solid form to avoid dust inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure a safety shower and eye wash station are readily accessible.
-
Gather all necessary PPE and handling equipment before starting.
2. Handling the Solid Compound:
-
This compound is typically supplied as a solid.
-
Avoid creating dust when handling the solid form.
-
Use appropriate tools (e.g., spatula) for weighing and transferring the compound.
3. Solution Preparation:
-
This compound is soluble in ethanol and DMSO.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
If using an inert gas to purge the solution, ensure proper ventilation.
4. Post-Handling:
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the handling area.
-
Decontaminate all surfaces and equipment used.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE, and cleaning materials, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the contents and container in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or water courses.
-
Spill Cleanup: In case of a spill, wear full PPE. Absorb solutions with an inert material (e.g., diatomite). Decontaminate the spill area and equipment with alcohol.
Visualizing the Safety Workflow
To further clarify the procedural logic for handling this compound, the following diagram outlines the key decision points and steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
